molecular formula C9H9NO B1582041 4-Phenylazetidin-2-one CAS No. 5661-55-2

4-Phenylazetidin-2-one

カタログ番号: B1582041
CAS番号: 5661-55-2
分子量: 147.17 g/mol
InChIキー: MWKMQPSNTJCASD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Phenylazetidin-2-one is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-phenylazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-9-6-8(10-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKMQPSNTJCASD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340957
Record name 4-phenylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5661-55-2
Record name 4-phenylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenylazetidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Evolving Therapeutic Landscape of 4-Phenylazetidin-2-ones: A Technical Guide to Biological Activity and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The β-lactam ring, a deceptively simple four-membered cyclic amide, stands as a cornerstone of modern medicine, most famously as the core of penicillin and cephalosporin antibiotics. Within this vast chemical family, the 4-phenylazetidin-2-one scaffold has emerged as a privileged structure, a versatile template for the design of novel therapeutic agents with a remarkable breadth of biological activities. This guide provides an in-depth exploration of the biological significance of this compound and its derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, mechanisms of action, and diverse pharmacological applications of these compounds, moving beyond a mere cataloging of activities to provide a causal understanding of their therapeutic potential.

I. The this compound Core: A Privileged Scaffold

The this compound nucleus, also known as a β-lactam, is a strained heterocyclic system that is key to its biological activity.[1][2] The phenyl group at the C-4 position introduces steric and electronic features that can be strategically modified to modulate pharmacological properties. The inherent ring strain of the β-lactam makes the amide bond susceptible to nucleophilic attack, a characteristic exploited in its interaction with biological targets.[3]

The synthesis of the this compound core and its derivatives is most commonly achieved through the Staudinger reaction, a [2+2] cycloaddition of a ketene and an imine.[2] This method offers a high degree of flexibility in introducing substituents on the phenyl ring, the nitrogen atom, and other positions of the azetidinone ring, allowing for the creation of diverse chemical libraries for biological screening.

II. Antimicrobial Activity: Beyond the Classic β-Lactams

The historical significance of β-lactams lies in their antibacterial properties.[4][5] Derivatives of this compound continue this legacy, exhibiting a broad spectrum of activity against various bacterial and fungal strains.[6][7][8]

Mechanism of Action: Inhibition of Cell Wall Synthesis

The primary mechanism of antibacterial action for β-lactam compounds is the inhibition of bacterial cell wall synthesis.[4][5][9] They act as irreversible inhibitors of penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis.[3][4][5] The strained β-lactam ring mimics the D-alanyl-D-alanine moiety of the natural substrate of PBPs. This mimicry allows the azetidinone derivative to acylate the active site serine residue of the PBP, rendering the enzyme inactive and ultimately leading to cell lysis.[3][4]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method to quantify the antimicrobial efficacy of this compound derivatives is the broth microdilution assay.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Include positive (bacteria in MHB without compound) and negative (MHB alone) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationships (SAR) in Antimicrobial Derivatives

Research has shown that the nature and position of substituents on the phenyl ring and at the N-1 position of the azetidinone core significantly influence antimicrobial activity. For instance, the introduction of electron-withdrawing groups on the phenyl ring can enhance antibacterial potency.[10]

III. Anticancer Activity: A New Frontier for Azetidinones

Beyond their antimicrobial effects, derivatives of this compound have demonstrated promising anticancer activity against various cancer cell lines.[11][12][13] This has opened up a new and exciting avenue for the therapeutic application of this scaffold.

Targeting Tubulin Polymerization

One of the key mechanisms underlying the anticancer effects of certain this compound derivatives is the inhibition of tubulin polymerization.[14] By acting as cis-restricted combretastatin A-4 analogues, these compounds can bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14]

Diagram: Mechanism of Tubulin Polymerization Inhibition

cluster_0 Microtubule Dynamics cluster_1 Inhibition by this compound Derivative Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule->Cell_Cycle_Arrest Disruption leads to Azetidinone_Derivative This compound Derivative Colchicine_Site Colchicine Binding Site on β-Tubulin Azetidinone_Derivative->Colchicine_Site Binds to Colchicine_Site->Microtubule Inhibits Polymerization Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Inhibition of tubulin polymerization by this compound derivatives.

Other Anticancer Mechanisms

The anticancer activity of these compounds is not limited to tubulin inhibition. Other derivatives have been shown to exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell survival and proliferation.

IV. Enzyme Inhibition: A Hub of Diverse Biological Activities

The strained β-lactam ring makes this compound derivatives effective mechanism-based inhibitors of a wide range of enzymes.[15] This inhibitory activity is the foundation for many of their observed pharmacological effects.

Monoamine Oxidase (MAO) Inhibition

Certain derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[16] MAO-B is a key enzyme in the degradation of dopamine in the brain. Its inhibition can increase dopamine levels, making these compounds potential therapeutic agents for neurodegenerative disorders like Parkinson's disease.[16]

Cyclooxygenase (COX) Inhibition

Some this compound derivatives have been shown to exhibit inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-2.[17] This suggests their potential as anti-inflammatory agents with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Acetylcholinesterase (AChE) Inhibition

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key strategy in the management of Alzheimer's disease.[18] Some this compound derivatives have been investigated for their AChE inhibitory activity, showing potential for the development of new anti-Alzheimer's agents.[18]

Table: Summary of Enzyme Inhibitory Activities

Enzyme TargetTherapeutic ApplicationRepresentative Derivatives
Penicillin-Binding Proteins (PBPs)AntibacterialVarious substituted 4-phenylazetidin-2-ones
Monoamine Oxidase B (MAO-B)AntiparkinsonianPyridazinobenzylpiperidine derivatives
Cyclooxygenase-2 (COX-2)Anti-inflammatoryQuinazolinone-based derivatives
Acetylcholinesterase (AChE)Anti-Alzheimer'sPhthalimide-based derivatives

V. Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The versatility of its synthesis allows for the creation of a vast chemical space to explore a multitude of biological targets. Future research will likely focus on:

  • Optimizing Selectivity: Fine-tuning the structure of these derivatives to enhance their selectivity for specific enzyme isoforms or cellular targets, thereby minimizing off-target effects.

  • Elucidating Novel Mechanisms: Investigating new biological targets and mechanisms of action to expand the therapeutic applications of this chemical class.

  • Developing Drug Delivery Systems: Formulating these compounds into effective drug delivery systems to improve their bioavailability and therapeutic efficacy.

VI. References

  • Synthesis and Biological Activity of 2-(Thiazolidin-4-One) Phenyl]-1h-Phenylbenzimidazoles and 2-[4-(Azetidin-2-One)-3-Chloro-4-Phenyl]-1h-Phenyl Benzimidazoles. (2017). ResearchGate. --INVALID-LINK--

  • Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. (2022). Bulletin of Environment, Pharmacology and Life Sciences. --INVALID-LINK--

  • β-Lactams and β-Lactamase Inhibitors: An Overview. (2016). Cold Spring Harbor Perspectives in Medicine. --INVALID-LINK--

  • Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. (2014). Molecules. --INVALID-LINK--

  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives. (2023). Pharmaceuticals. --INVALID-LINK--

  • Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. (2006). Indian Journal of Pharmaceutical Sciences. --INVALID-LINK--

  • Synthesis, Characterization and antimicrobial activity of Azetidin-2-one based Phenyl sulfonyl Pyrazoline Derivatives. (2015). ResearchGate. --INVALID-LINK--

  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives. (2023). MDPI. --INVALID-LINK--

  • Overview of Beta-Lactams. (2023). MSD Manual Professional Edition. --INVALID-LINK--

  • Azetidinone: Different methods of synthesis and its biological profile. (2011). Der Pharma Chemica. --INVALID-LINK--

  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (2015). Molecules. --INVALID-LINK--

  • Synthesis and cytotoxic activity of certain trisubstituted azetidin-2-one derivatives as a cis-restricted combretastatin A-4 analogues. (2018). Bioorganic Chemistry. --INVALID-LINK--

  • 2-Azetidinone--a new profile of various pharmacological activities. (2010). European Journal of Medicinal Chemistry. --INVALID-LINK--

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. (2023). Molecules. --INVALID-LINK--

  • β-Lactam antibiotic. (2023). Wikipedia. --INVALID-LINK--

  • N/C-4 substituted azetidin-2-ones: synthesis and preliminary evaluation as new class of antimicrobial agents. (2007). Bioorganic & Medicinal Chemistry Letters. --INVALID-LINK--

  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives. (2023). ResearchGate. --INVALID-LINK--

  • Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. (2024). Impact Factor. --INVALID-LINK--

  • Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. (2013). Iranian Journal of Pharmaceutical Research. --INVALID-LINK--

  • Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. (2011). Records of Natural Products. --INVALID-LINK--

  • Synthesis, Characterization of Some New 2-Azetidinone Derivatives. (2015). ResearchGate. --INVALID-LINK--

  • Mechanisms of action of β-lactam antibiotics. (2023). ResearchGate. --INVALID-LINK--

  • Synthesis and anticancer activity of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives. (2011). ResearchGate. --INVALID-LINK--

  • Application: The Mechanism of Action of β-Lactam Antibiotics. (2019). Chemistry LibreTexts. --INVALID-LINK--

  • Mechanism of Action of Many Drugs Depend on Enzyme Inhibition. (2020). Journal of Clinical and Experimental Investigations. --INVALID-LINK--

  • Synthesis and anticancer activity of some novel 2-phenazinamine derivatives. (2013). European Journal of Medicinal Chemistry. --INVALID-LINK--

  • Synthesis, characterization and biological activity of 1, 3, 4-substituted 2-azetidinones. (2002). Indian Journal of Chemistry. --INVALID-LINK--

  • Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. (2024). International Journal of Pharmaceutical Quality Assurance. --INVALID-LINK--

References

An In-Depth Technical Guide to the Spectroscopic Data Analysis of 4-Phenylazetidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Analytical Imperative for β-Lactam Characterization

The azetidin-2-one, or β-lactam, ring is a cornerstone of medicinal chemistry, forming the pharmacophore of some of the most critical antibiotic classes in history.[1] 4-Phenylazetidin-2-one serves as a fundamental structural analog and a key synthetic intermediate for more complex pharmaceutical agents. Its deceptively simple structure presents a rich analytical challenge, demanding a multi-faceted spectroscopic approach for unambiguous characterization. In drug development and synthetic chemistry, rigorous structural verification is not merely a procedural step; it is the foundation of safety, efficacy, and intellectual property.

This guide provides an in-depth analysis of the core spectroscopic techniques required to fully characterize this compound. We will move beyond a simple recitation of data, focusing instead on the causality behind the observed spectral features—explaining why the molecule behaves as it does under spectroscopic interrogation. This document is intended for researchers, scientists, and drug development professionals who require a robust and field-proven framework for β-lactam analysis.

Molecular Structure and Spectroscopic Numbering

A prerequisite to any spectroscopic analysis is a clear understanding of the molecular topology. The structure of this compound, with conventional numbering for spectroscopic assignment, is presented below. The four-membered ring imposes significant strain, which profoundly influences its chemical and spectroscopic properties.[2]

Caption: Molecular structure of this compound with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is arguably the most powerful tool for the initial structural elucidation of β-lactams. The chemical shifts (δ) and, critically, the proton-proton coupling constants (J) provide definitive information about the electronic environment and the spatial relationships between protons.

Causality and Expected Spectral Features

The rigid, strained four-membered ring of this compound gives rise to a unique and diagnostic ¹H NMR spectrum.[3]

  • Phenyl Protons (H-Ar): The five protons of the phenyl group at C4 will typically appear as a complex multiplet in the aromatic region (δ 7.2-7.4 ppm).

  • Methine Proton (H4): This proton is adjacent to both the nitrogen atom and the phenyl group. This deshielding environment shifts its signal downfield. It is coupled to the two diastereotopic protons at C3, resulting in a doublet of doublets (dd) splitting pattern. The typical chemical shift is in the range of δ 4.5-5.5 ppm.[2]

  • Methylene Protons (H3a, H3b): The two protons on C3 are diastereotopic because C4 is a stereocenter. Consequently, they have different chemical environments and appear as two distinct signals. Each signal is split by the other (geminal coupling) and by the H4 proton (vicinal coupling), resulting in two separate doublets of doublets. These protons are shielded relative to H4 and appear further upfield.[3]

  • Amide Proton (N1-H): The N-H proton signal is often broad due to quadrupolar relaxation and its chemical shift is highly dependent on solvent and concentration, typically appearing between δ 7.0-9.0 ppm.[2]

Data Summary: ¹H NMR
Proton AssignmentTypical Chemical Shift (δ, ppm)MultiplicityTypical Coupling Constants (J, Hz)
NH 7.0 - 9.0broad singlet (br s)N/A
Phenyl-H 7.2 - 7.4multiplet (m)N/A
C4-H 4.5 - 5.5doublet of doublets (dd)³J(H4,H3-cis) ≈ 5-6 Hz; ³J(H4,H3-trans) ≈ 0-2.5 Hz[3]
C3-H (diastereotopic)3.0 - 4.52 x doublet of doublets (dd)²J(H3a,H3b) ≈ 14-16 Hz; ³J values as above
Experimental Protocol: NMR Sample Preparation

A self-validating protocol ensures that spectral artifacts are minimized and data is reproducible.

  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).[3] Note that chemical shifts are solvent-dependent.

  • Sample Preparation: Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6 mL of the chosen deuterated solvent to the NMR tube.

  • Dissolution: Cap the tube and gently vortex or invert until the sample is completely dissolved. Visually inspect for any particulate matter. If solids remain, filter the solution through a small plug of glass wool into a clean tube.[2]

  • Analysis: Insert the sample into the NMR spectrometer. Allow the sample to equilibrate to the probe temperature before performing shimming and data acquisition.

Visualization: Key ¹H-¹H Correlations (COSY)

A COSY (Correlation Spectroscopy) experiment is essential for confirming proton connectivity. The diagram below illustrates the expected correlations.

COSY_Correlations H4 H4 (δ 4.5-5.5) H3a H3a (δ 3.0-4.5) H4->H3a ³J H3b H3b (δ 3.0-4.5) H4->H3b ³J H3a->H3b ²J

Caption: Expected COSY correlations for the azetidin-2-one ring protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, making it an excellent tool for confirming the number of non-equivalent carbons and identifying key functional groups.

Causality and Expected Spectral Features
  • Carbonyl Carbon (C2): The C=O carbon of the β-lactam is highly deshielded and represents the most downfield signal in the spectrum, a characteristic feature of this ring system. Its chemical shift is sensitive to ring strain and N-substituents.[2][4]

  • Aromatic Carbons (C-Ph): The six carbons of the phenyl ring will appear in the typical aromatic region (δ 115-140 ppm). The carbon directly attached to the ring (C1') will be distinct from the others.

  • Ring Carbons (C4 and C3): The C4 carbon, bonded to the nitrogen and the phenyl group, is more deshielded than the C3 carbon.[2] Their respective chemical shifts are highly dependent on the substitution pattern in more complex β-lactams.[3]

Data Summary: ¹³C NMR
Carbon AssignmentTypical Chemical Shift (δ, ppm)
C =O (C2)165 - 180[2]
Phenyl-C (ipso, C1')135 - 145
Phenyl-C (ortho, meta, para)125 - 130
C 450 - 70[2]
C 340 - 60[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for the identification of key functional groups, with the β-lactam carbonyl stretch being the most informative signal for this compound.

Causality and the Diagnostic Carbonyl Stretch

The defining feature in the IR spectrum of any β-lactam is the absorption frequency of its carbonyl (C=O) group. Due to the high degree of ring strain in the four-membered azetidinone ring, the C=O bond has more s-character and is stronger than that of a typical acyclic amide. This increased bond strength results in a characteristically high-frequency absorption. While a typical amide absorbs around 1650-1680 cm⁻¹, the β-lactam carbonyl stretch appears at a much higher wavenumber, typically in the range of 1720-1760 cm⁻¹ .[5] This high-frequency band is a definitive indicator of the presence of the β-lactam ring.

Data Summary: Characteristic IR Absorptions
Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)
N-H (Amide)Stretch3200 - 3400 (broad)
C-H (Aromatic)Stretch3000 - 3100
C-H (Aliphatic)Stretch2850 - 3000
C=O (β-Lactam) Stretch 1720 - 1760 (strong, sharp) [5]
C=C (Aromatic)Stretch1450 - 1600
Experimental Protocol: KBr Pellet Preparation
  • Preparation: Gently grind ~1-2 mg of the this compound sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.

  • Pellet Pressing: Transfer the fine powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns. Electron Impact (EI) is a common ionization technique that induces characteristic fragmentation.

Molecular Ion and Plausible Fragmentation Pathway

The molecular ion peak [M]⁺• for this compound (C₉H₉NO) is expected at a mass-to-charge ratio (m/z) of 147. The fragmentation is dominated by the cleavage of the strained β-lactam ring. A primary and highly characteristic fragmentation pathway for β-lactams is a retro-[2+2] cycloaddition, leading to the cleavage of the N1-C2 and C3-C4 bonds.

Fragmentation_Pathway cluster_0 EI Ionization cluster_1 Ring Cleavage (Retro [2+2]) Parent This compound (m/z = 147) Fragment1 Styrene [C₈H₈]⁺• (m/z = 104) Parent->Fragment1 - HNCO Fragment3 Phenylketene Radical Cation [C₈H₆O]⁺• (m/z = 118) Parent->Fragment3 - CH₂NH Fragment2 Isocyanic Acid [HNCO] (Neutral Loss)

Caption: Plausible EI mass spectrometry fragmentation pathways for this compound.

Data Summary: Key Mass Fragments
m/zIon IdentityPlausible Origin
147[C₉H₉NO]⁺•Molecular Ion [M]⁺•
118[C₈H₆O]⁺•Loss of aziridine fragment
104[C₈H₈]⁺•Styrene radical cation from ring cleavage
91[C₇H₇]⁺Tropylium ion from rearrangement of styrene fragment
77[C₆H₅]⁺Phenyl cation

Integrated Analytical Workflow

No single technique provides a complete picture. The authoritative characterization of this compound relies on the logical integration of data from all spectroscopic methods. The following workflow represents a robust, self-validating system for structural confirmation.

Analytical_Workflow Start Sample Received: Putative this compound MS Mass Spectrometry (LC-MS or GC-MS) Start->MS IR IR Spectroscopy Start->IR H_NMR ¹H NMR (1D) Start->H_NMR Decision1 Correct MW? (m/z = 147) MS->Decision1 Decision2 β-Lactam C=O? (~1740 cm⁻¹) IR->Decision2 Decision3 Expected Signals and Couplings? H_NMR->Decision3 C_NMR ¹³C NMR (1D & DEPT) Decision4 Correct Carbon Count and Types? C_NMR->Decision4 TwoD_NMR 2D NMR (COSY, HSQC) Confirmation Structure Confirmed and Purity Assessed TwoD_NMR->Confirmation Decision1->Decision2 Yes Reevaluate Re-evaluate Synthesis or Purify Sample Decision1->Reevaluate No Decision2->H_NMR Yes Decision2->Reevaluate No Decision3->C_NMR Yes Decision3->Reevaluate No Decision4->TwoD_NMR Yes Decision4->Reevaluate No

References

The 4-Azetidinone Core: From Chemical Curiosity to Cornerstone of Modern Medicine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Discovery, History, and Synthesis of β-Lactams

Abstract

The 4-azetidinone, or β-lactam, is a four-membered cyclic amide that represents one of the most significant structural motifs in medicinal chemistry.[1][2][3] Its discovery and the subsequent development of its synthesis are intrinsically linked to the dawn of the antibiotic era.[3][4] Initially a laboratory curiosity, the β-lactam ring's identification as the pharmacophore of penicillin propelled it to the forefront of synthetic organic chemistry.[5][6] This guide provides a comprehensive overview for researchers and drug development professionals on the historical milestones and core synthetic strategies that have defined the field of β-lactam chemistry. We will explore the foundational Staudinger cycloaddition, the pivotal ester enolate-imine condensations, and the mechanistic underpinnings that govern these transformations, offering both field-proven insights and detailed experimental frameworks.

The Dawn of an Era: Hermann Staudinger's Serendipitous Discovery

Long before the world knew of penicillin, the first synthesis of a β-lactam was reported by German chemist Hermann Staudinger in 1907.[1][5][7] This seminal work involved the non-photochemical [2+2] cycloaddition of a ketene with an imine, a reaction that would later bear his name.[5][7] Staudinger's initial discovery of ketenes, a highly reactive class of organic compounds, provided the crucial building block for this novel transformation.[8] While the 4-azetidinone ring system was documented, its profound biological significance remained unknown for decades, and the reaction did not attract significant interest until the structural elucidation of penicillin in the 1940s.[5][9]

The elucidation of penicillin's structure revealed the presence of a strained β-lactam ring fused to a thiazolidine ring.[6][9] This discovery was a watershed moment. It explained the antibiotic's mechanism of action—the strained ring readily acylates and inhibits bacterial transpeptidase enzymes essential for cell wall synthesis—and simultaneously presented a formidable synthetic challenge.[2][4][10] This challenge revitalized interest in Staudinger's work, transforming it from a niche reaction into one of the most reliable and versatile methods for constructing the β-lactam core.[7][11]

Core Synthetic Methodologies: The Pillars of β-Lactam Chemistry

Two primary strategies have dominated the landscape of 4-azetidinone synthesis for decades: the Staudinger ketene-imine cycloaddition and the ester enolate-imine condensation. These methods are foundational and serve as the basis for numerous modern variations.

The Staudinger Synthesis: A [2+2] Cycloaddition

The Staudinger synthesis is the archetypal reaction for forming the 4-azetidinone ring. It involves the reaction of a ketene, often generated in situ, with an imine.[5][12]

The reaction is not a concerted cycloaddition but proceeds through a stepwise mechanism. The causality behind this pathway is rooted in the electronic nature of the reactants. The imine's nitrogen atom acts as a nucleophile, attacking the electrophilic central carbon of the ketene.[13] This initial attack forms a zwitterionic intermediate. The subsequent, and often rate-determining, step is an intramolecular ring closure via nucleophilic attack of the enolate on the iminium carbon to yield the four-membered β-lactam ring.[12][13]

The stereochemical outcome of the Staudinger synthesis is a critical consideration and is determined during this stepwise process. The relative stereochemistry at the C3 and C4 positions is influenced by the competition between direct ring closure of the initial zwitterionic intermediate and its isomerization to a more stable conformer before cyclization.[12] Generally, electron-donating substituents on the ketene and electron-withdrawing groups on the imine accelerate direct ring closure, favoring the formation of cis-β-lactams.[12] Conversely, electron-withdrawing ketene substituents and electron-donating imine groups slow this closure, allowing for isomerization and leading to a preference for trans-β-lactams.[12]

Staudinger_Mechanism cluster_reactants Reactants cluster_intermediate Zwitterionic Intermediate cluster_products Products Imine Imine (R1-CH=N-R2) Zwitterion Zwitterion Imine->Zwitterion Nucleophilic Attack Ketene Ketene (R3,R4-C=C=O) Ketene->Zwitterion Nucleophilic Attack cis_Lactam cis-β-Lactam Zwitterion->cis_Lactam Direct Ring Closure Zwitterion_isomer Zwitterion_isomer Zwitterion->Zwitterion_isomer Zwitterion->Zwitterion_isomer Isomerization trans_Lactam trans-β-Lactam Zwitterion_isomer->trans_Lactam Ring Closure

Caption: Mechanism of the Staudinger [2+2] Cycloaddition.

This protocol describes a common laboratory-scale synthesis where the ketene is generated in situ from an acid chloride and a tertiary amine base. The choice of a non-nucleophilic base like triethylamine (Et₃N) is critical; it is basic enough to dehydrohalogenate the acid chloride to form the ketene but does not readily react with the acid chloride itself.

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the imine (1.0 eq.) and triethylamine (1.2-1.5 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, CH₂Cl₂).[13]

  • Cooling: Cool the solution to the desired temperature, typically 0 °C using an ice bath, although temperatures as low as -78 °C may be required for sensitive substrates to control stereoselectivity.[13]

  • Ketene Generation and Reaction: Slowly add a solution of the acid chloride (1.1 eq.) in the same anhydrous solvent dropwise to the stirred imine/base solution over 30-60 minutes. The slow addition is crucial to maintain a low concentration of the highly reactive ketene, minimizing polymerization.[11]

  • Reaction Monitoring: Allow the reaction to stir at the chosen temperature for a period of 2 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., CH₂Cl₂). Combine the organic layers.

  • Isolation: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[13]

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure 4-azetidinone.[13]

  • Characterization: Confirm the structure and stereochemistry of the final product using spectroscopic methods such as NMR, IR, and Mass Spectrometry.[13]

Staudinger_Workflow prep 1. Reagent Preparation (Imine, Et3N in CH2Cl2) cool 2. Cool to 0 °C (Inert Atmosphere) prep->cool add 3. Slow Addition of Acid Chloride Solution cool->add react 4. Stir for 2-24h (Monitor by TLC) add->react workup 5. Aqueous Work-up (NaHCO3, Brine) react->workup isolate 6. Isolate Organic Phase (Dry & Concentrate) workup->isolate purify 7. Purification (Chromatography or Recrystallization) isolate->purify product Pure β-Lactam purify->product

Caption: Experimental workflow for a typical Staudinger synthesis.

The Ester Enolate-Imine Condensation (Gilman-Speeter Reaction)

Developed in 1943 by Gilman and Speeter, this reaction provided a crucial alternative to the Staudinger synthesis.[14][15] It involves the condensation of an ester enolate with an imine, followed by intramolecular cyclization. This method is particularly valuable as it avoids the use of unstable and often difficult-to-handle ketenes.[14]

The reaction is a two-step process. First, a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS), is used to deprotonate the α-carbon of an ester, generating a reactive ester enolate. The choice of a sterically hindered base is key to preventing nucleophilic attack on the ester carbonyl. Second, the generated enolate adds to the electrophilic carbon of the imine in a Mannich-type reaction, forming a β-amino ester intermediate. This intermediate, upon warming or aqueous work-up, undergoes intramolecular cyclization, with the nitrogen anion displacing the ester's alkoxy group to form the thermodynamically stable 4-azetidinone ring.[14][16] The stereoselectivity is often high, with many variations leading preferentially to trans-β-lactams.[14]

Gilman_Speeter_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Condensation & Cyclization Ester Ester + Strong Base (LDA) Enolate Lithium Ester Enolate Ester->Enolate Deprotonation Intermediate β-Amino Ester Adduct Enolate->Intermediate Addition to Imine Imine Imine Lactam 4-Azetidinone Intermediate->Lactam Intramolecular Cyclization

Caption: Mechanism of the Ester Enolate-Imine Condensation.

This protocol is representative of the Gilman-Speeter reaction for synthesizing a trans-β-lactam.[14][15]

  • Preparation: In a flame-dried, three-neck flask under an inert atmosphere, prepare a solution of a strong base. For example, add n-butyllithium (2.1 eq.) to a cooled (-78 °C) solution of diisopropylamine (2.2 eq.) in anhydrous tetrahydrofuran (THF) to generate LDA in situ.

  • Enolate Formation: To this LDA solution at -78 °C, slowly add a solution of the desired ester (2.0 eq.) in anhydrous THF. Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the lithium enolate.

  • Condensation: Slowly add a solution of the imine (1.0 eq.) in anhydrous THF to the enolate solution at -78 °C.

  • Reaction: Allow the reaction mixture to stir at -78 °C for several hours and then let it warm slowly to room temperature overnight (e.g., 12-24 hours).[14]

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product into an organic solvent like ethyl acetate.

  • Isolation: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product via column chromatography on silica gel to obtain the desired β-lactam.

Comparative Analysis of Foundational Methods

While both the Staudinger and Gilman-Speeter reactions are powerful tools for constructing the 4-azetidinone core, their practical application depends on the desired substitution pattern, stereochemistry, and available starting materials.

FeatureStaudinger SynthesisEster Enolate-Imine Condensation
Key Reactants Ketene (often in situ) + ImineEster Enolate + Imine
Key Reagents Tertiary Amine (e.g., Et₃N)Strong Base (e.g., LDA, LiHMDS)
Common Stereochem Often cis-selective, but highly dependent on substituents and conditions.[12]Often trans-selective.[14]
Advantages High convergence; broad substrate scope; relatively simple procedure.[7]Avoids handling of unstable ketenes; good for specific substitution patterns.[14][15]
Disadvantages Requires handling of (or in situ generation of) highly reactive ketenes which can polymerize.[11]Requires strongly basic, anhydrous, and cryogenic conditions (-78 °C).[14]
Causality Insight Stereochemistry is kinetically controlled by the rate of ring closure vs. intermediate isomerization.[12]Reaction proceeds via a discrete β-amino ester intermediate; cyclization is often thermodynamically driven.

Evolution and Modern Frontiers

The foundational methods of Staudinger and Gilman-Speeter laid the groundwork for a century of innovation. Modern organic chemistry has introduced a host of new strategies for 4-azetidinone synthesis, driven by the need for greater efficiency, stereocontrol, and functional group tolerance. Notable advancements include:

  • Catalytic Asymmetric Synthesis: The development of chiral nucleophilic catalysts, such as planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) or N-heterocyclic carbenes (NHCs), has enabled highly enantioselective Staudinger reactions.[17][18]

  • Transition Metal Catalysis: Rhodium and palladium-catalyzed reactions, such as the carbonylation of diazo compounds or the oxygenative cycloaddition of alkynes and imines, provide novel entries to the β-lactam core under mild conditions.[7][17]

  • Photochemical Methods: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct and atom-economical route to azetidines, including precursors to β-lactams.[19][20]

These modern methods continue to expand the synthetic chemist's toolkit, enabling the construction of increasingly complex and medicinally relevant 4-azetidinone structures.

Conclusion

The journey of 4-azetidinone synthesis from its discovery by Hermann Staudinger to its central role in the age of antibiotics is a testament to the power of synthetic chemistry to address critical challenges in human health. The Staudinger cycloaddition and the Gilman-Speeter condensation remain pillars of the field, providing robust and reliable pathways to this vital heterocyclic core. Understanding the history, mechanisms, and practical considerations behind these methods is essential for any researcher aiming to innovate in the fields of drug discovery and development. The continued evolution of these synthetic strategies ensures that the 4-azetidinone ring will remain a privileged scaffold for the medicines of the future.

References

The Versatile Scaffold: 4-Phenylazetidin-2-one as a Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The β-lactam ring, a four-membered cyclic amide, is a privileged scaffold in medicinal chemistry, most famously recognized as the core of penicillin and cephalosporin antibiotics. Beyond its antibacterial legacy, the azetidin-2-one nucleus, and specifically the 4-phenylazetidin-2-one motif, has emerged as a versatile building block for the development of a diverse array of therapeutic agents. Its rigid, strained ring system offers a unique conformational constraint that can mimic transition states or key pharmacophoric elements of natural ligands, leading to potent and selective interactions with biological targets. This guide provides a comprehensive overview of the synthesis, reactivity, and multifaceted applications of this compound in contemporary drug discovery, offering both foundational knowledge and practical insights for researchers in the field.

The Strategic Synthesis of this compound: Mastering the Staudinger Cycloaddition

The most prevalent and versatile method for the synthesis of β-lactams, including this compound, is the Staudinger [2+2] cycloaddition. This reaction involves the coupling of a ketene with an imine. The imine is typically pre-formed from the condensation of an amine and an aldehyde, in this case, benzaldehyde. The ketene is generated in situ from an acyl chloride in the presence of a tertiary amine base, such as triethylamine.

The mechanism proceeds through the initial formation of a zwitterionic intermediate, followed by conrotatory ring closure to yield the azetidin-2-one ring. The stereochemical outcome of the reaction is dependent on the geometry of the imine and the reaction conditions.

Staudinger_Cycloaddition cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product Imine Imine (from Benzaldehyde + Amine) Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack Ketene Ketene (from Acyl Chloride + Base) Ketene->Zwitterion RingClosure Conrotatory Ring Closure Zwitterion->RingClosure Azetidinone This compound RingClosure->Azetidinone

Caption: Staudinger [2+2] cycloaddition for this compound synthesis.

Experimental Protocol: Synthesis of 1,4-diphenylazetidin-2-one

This protocol describes a representative Staudinger reaction to form a this compound derivative.

Materials:

  • N-Benzylideneaniline (Imine)

  • Chloroacetyl chloride

  • Triethylamine (TEA)

  • Dry 1,4-dioxane

  • Magnetic stirrer

  • Ice bath

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • A mixture of N-benzylideneaniline (0.002 mol) and triethylamine (0.004 mol) is dissolved in dry 1,4-dioxane (50 ml) in a round-bottom flask.[1]

  • The solution is cooled in an ice bath with continuous stirring.

  • To this well-stirred, cooled solution, chloroacetyl chloride (0.004 mmol) is added dropwise over a period of 20 minutes.[1]

  • The reaction mixture is then stirred for an additional 3 hours at 0°C and subsequently left at room temperature for 48 hours.[1]

  • The precipitated triethylamine hydrochloride is filtered off.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 1,4-diphenyl-3-chloroazetidin-2-one.

Note: The stereochemical outcome (cis/trans ratio) is influenced by factors such as the solvent, temperature, and the nature of the substituents on the imine and ketene.[2]

Enantioselective Synthesis

The synthesis of single enantiomers of this compound derivatives is crucial for their application in medicinal chemistry, as biological activity is often stereospecific. This can be achieved by employing chiral auxiliaries on either the ketene or the imine component, which direct the cycloaddition to favor the formation of one diastereomer.[3] Subsequent removal of the chiral auxiliary yields the enantioenriched β-lactam.

Chemical Reactivity: A Hub for Molecular Diversification

The this compound scaffold provides multiple reactive sites for further functionalization, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Functionalization_Pathways cluster_functionalization Functionalization Sites Azetidinone This compound N_Func N-Functionalization (Alkylation, Acylation) Azetidinone->N_Func N1 C3_Func C3-Functionalization (Enolate Chemistry) Azetidinone->C3_Func C3 Ring_Opening Ring Opening (Hydrolysis) Azetidinone->Ring_Opening Amide Bond Cleavage

Caption: Key functionalization pathways of the this compound core.

N-Functionalization

The nitrogen atom of the β-lactam ring can be readily functionalized via alkylation or acylation reactions. N-alkylation can be achieved using alkyl halides in the presence of a base, while N-acylation can be performed with acyl chlorides or anhydrides. This allows for the introduction of a wide variety of substituents to probe interactions with the target protein and modulate the physicochemical properties of the molecule.

C3-Functionalization

The C3 position, adjacent to the carbonyl group, can be deprotonated with a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of alkyl, acyl, and other functional groups. The stereoselectivity of these reactions is a critical consideration.

Ring Opening to β-Amino Acids

The strained four-membered ring of this compound can be opened under hydrolytic conditions (acidic or basic) to yield β-phenyl-β-amino acid. This transformation is particularly valuable as β-amino acids are important building blocks for the synthesis of peptidomimetics and other biologically active molecules. The stereochemistry at C4 of the starting azetidinone dictates the stereochemistry of the resulting β-amino acid.

Applications in Medicinal Chemistry: From Bench to Bedside

The this compound scaffold has been successfully employed in the development of a range of therapeutic agents, demonstrating its versatility and potential in drug discovery.

Cholesterol Absorption Inhibitors: The Ezetimibe Story

One of the most prominent examples of a drug derived from the azetidin-2-one scaffold is Ezetimibe, a potent cholesterol absorption inhibitor. While not containing a 4-phenyl group, its 4-(4-hydroxyphenyl)azetidin-2-one core is structurally related and its discovery highlights the potential of this class of compounds. Ezetimibe functions by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein in the small intestine, thereby blocking the absorption of dietary and biliary cholesterol. Structure-activity relationship studies have shown that the 4-hydroxyphenyl group is a key pharmacophoric element for its activity.

Anticancer Agents: Tubulin Polymerization Inhibitors

The this compound ring has been ingeniously used as a conformationally restricted mimetic of the cis-stilbene bridge in combretastatin A-4 (CA-4), a potent natural tubulin polymerization inhibitor.[4] The cis configuration of the double bond in CA-4 is essential for its activity, but it is prone to isomerization to the inactive trans isomer. By replacing the double bond with the rigid azetidin-2-one ring, researchers have developed highly potent and stable analogues that inhibit tubulin polymerization by binding to the colchicine site.[4] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.

Table 1: Cytotoxicity of this compound Analogs as Tubulin Inhibitors

CompoundR1R2Cell LineIC50 (nM)Reference
CA-4 --MCF-77-10[4]
Analog 28 3,4,5-trimethoxyphenyl2-thienylMCF-77[4]
Analog 29 3,4,5-trimethoxyphenyl3-thienylMCF-710[4]
Antimicrobial Agents

Derivatives of this compound have also been explored for their antimicrobial properties. Various substitutions on the phenyl ring and at the N1 and C3 positions have led to compounds with activity against a range of bacterial and fungal strains.[5][6] The mechanism of action is often related to the inhibition of essential bacterial enzymes.

Table 2: Antimicrobial Activity of Azetidin-2-one Derivatives

CompoundOrganismMIC (µM)Reference
AZ-5 S. aureus3.85
AZ-10 S. aureus3.85
AZ-11 A. niger4.19
AZ-20 A. niger3.42

Future Perspectives

The this compound scaffold continues to be a fertile ground for drug discovery. Its synthetic accessibility, coupled with its unique conformational properties and multiple points for diversification, ensures its continued relevance in medicinal chemistry. Future research is likely to focus on:

  • Development of novel stereoselective synthetic methods: More efficient and scalable routes to enantiomerically pure this compound derivatives will accelerate the drug discovery process.

  • Exploration of new biological targets: The versatility of the scaffold suggests that it could be adapted to target a wide range of proteins beyond those already identified.

  • Application in targeted drug delivery: The azetidinone core could be incorporated into larger molecules to act as a linker or to confer specific conformational properties for targeted delivery of therapeutic agents.

References

An In-Depth Technical Guide to the In Silico Prediction of 4-Phenylazetidin-2-one Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-phenylazetidin-2-one scaffold, a core component of the β-lactam family, is a privileged structure in medicinal chemistry, demonstrating a vast therapeutic potential that extends far beyond its foundational role in antibacterial agents.[1][2] Derivatives have been investigated for a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[3][4] This technical guide presents a comprehensive, field-proven in silico workflow to predict and rationalize the biological activity of this compound. By integrating ligand-based and structure-based computational techniques, we provide a self-validating framework for hypothesis generation, candidate prioritization, and mechanism-of-action elucidation, thereby accelerating the discovery pipeline and minimizing resource expenditure in preclinical research.[5]

Part 1: Foundational Strategy - Hypothesis Generation from Precedent

The initial and most critical step in any computational drug discovery campaign is the formulation of a testable hypothesis. This is informed by a thorough review of existing literature to identify the most promising biological targets for a given chemical scaffold. The azetidin-2-one nucleus is well-documented, providing a strong foundation for target selection.[3][6]

The causality behind this step is simple: focusing computational resources on biologically relevant targets dramatically increases the probability of discovering meaningful structure-activity relationships (SAR).

Table 1: Survey of Documented Biological Activities and Molecular Targets for the Azetidin-2-one Scaffold

Biological ActivityPotential Molecular Target(s)Rationale & Key FindingsRepresentative Citations
Anticancer Tubulin PolymerizationAzetidin-2-one derivatives act as microtubule destabilizing agents by binding to the colchicine site on β-tubulin, inducing cell cycle arrest and apoptosis.[7][8][7],[8]
Epidermal Growth Factor Receptor (EGFR)The scaffold has been used to design inhibitors that target the ATP-binding site of the EGFR kinase domain, a key driver in many cancers.[9][1],[9]
Antimicrobial Penicillin-Binding Proteins (PBPs) / TranspeptidasesThe canonical mechanism for β-lactam antibiotics involves the irreversible acylation of the active site serine in bacterial transpeptidases, inhibiting cell wall synthesis.[10][10]
DNA GyraseNovel azetidinone derivatives have been designed and shown to inhibit DNA gyrase, an essential bacterial enzyme for DNA replication, by targeting its ATPase (GyrB) subunit.[11][12][11],[12]
Antiviral Various Viral EnzymesDerivatives have been screened for broad-spectrum antiviral activity, though specific mechanisms are often less defined than in antibacterial or anticancer contexts.[13][13]
Enzyme Inhibition Cholesterol Absorption Inhibitors (NPC1L1), ProteasesThe scaffold's reactivity and structural features make it suitable for designing inhibitors against various enzymes, including those involved in metabolic and inflammatory pathways.[4][4]

Based on this precedent, this guide will proceed with a dual-hypothesis workflow, investigating this compound as both a potential anticancer agent targeting tubulin polymerization and an antibacterial agent targeting DNA gyrase .

Part 2: The In Silico Workflow - A Dual-Pronged Predictive Approach

A robust computational evaluation relies on a complementary, dual-pronged approach that leverages both ligand-centric and target-centric data. This workflow integrates ligand-based methods (ADMET and drug-likeness prediction) with structure-based methods (molecular docking) to build a comprehensive profile of the candidate molecule.

In_Silico_Workflow cluster_0 PART 1: Hypothesis Generation cluster_1 PART 2: Predictive Modeling cluster_2 PART 3: Synthesis & Validation Start This compound Hypothesis Literature Review & Target Identification (e.g., Tubulin, DNA Gyrase) Start->Hypothesis LBDD Ligand-Based Approach (Physicochemical Profile) Hypothesis->LBDD SBDD Structure-Based Approach (Target Interaction) Hypothesis->SBDD ADMET ADMET Prediction LBDD->ADMET Lipinski Drug-Likeness (Ro5) LBDD->Lipinski Docking Molecular Docking SBDD->Docking Integration Data Integration & Candidate Prioritization ADMET->Integration Lipinski->Integration Docking->Integration Decision Go / No-Go for Experimental Validation Integration->Decision

Caption: High-level overview of the integrated in-silico workflow.
Ligand-Based Prediction: Assessing "Drug-Likeness" and Pharmacokinetics

Before committing resources to complex structure-based simulations, it is imperative to assess the fundamental physicochemical and pharmacokinetic properties of the molecule. This step acts as a crucial filter to eliminate compounds that are unlikely to succeed as oral drugs, regardless of their biological activity.

Expertise & Experience: Christopher Lipinski's Rule of Five (Ro5) is a foundational principle in medicinal chemistry for estimating the oral bioavailability of a compound.[14][15] It is not a rigid law but an expertly derived guideline; compounds that adhere to these rules have a higher probability of possessing the necessary solubility and permeability to be effective oral drugs.[16][17][18] Violating more than one rule significantly increases the risk of poor pharmacokinetics.

Protocol: Drug-Likeness Evaluation

  • Generate SMILES String: Obtain the Simplified Molecular Input Line Entry System (SMILES) representation for this compound.

  • Submit to Web Server: Utilize a free, reliable ADMET prediction web server such as SwissADMET or ADMET-AI.[19]

  • Calculate Key Descriptors: The server will compute the core Ro5 parameters:

    • Molecular Weight (MW)

    • LogP (a measure of lipophilicity)

    • Number of Hydrogen Bond Donors (HBD)

    • Number of Hydrogen Bond Acceptors (HBA)

  • Analyze Compliance: Compare the calculated values against the Lipinski criteria (MW ≤ 500 Da, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10).[14]

Expertise & Experience: Beyond simple drug-likeness, a detailed Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is essential.[20][21][22] Early in silico prediction of properties like blood-brain barrier (BBB) penetration, cytochrome P450 (CYP) enzyme inhibition, and potential toxicity can prevent costly late-stage failures. The choice to perform this early is causal: a potent molecule that is rapidly metabolized or highly toxic is not a viable drug candidate.

Protocol: In Silico ADMET Prediction

  • Utilize Prediction Tool: Using the same web server (e.g., SwissADMET), navigate to the full ADMET prediction module.

  • Analyze Pharmacokinetics:

    • Absorption: Evaluate parameters like Caco-2 permeability and Human Intestinal Absorption (HIA).

    • Distribution: Check for Blood-Brain Barrier (BBB) permeation and plasma protein binding.

    • Metabolism: Assess the likelihood of the compound inhibiting major Cytochrome P450 isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

  • Evaluate Toxicity: Screen for alerts related to mutagenicity (AMES test) and other potential toxicities.

  • Synthesize Data: Compile the key predicted properties into a structured table for clear analysis.

Table 2: Predicted Physicochemical and ADMET Properties for this compound

Property CategoryParameterPredicted ValueCompliance/Comment
Physicochemical Molecular FormulaC10H11NO-
Molecular Weight161.20 g/mol Pass (≤ 500)
LogP (Consensus)1.35Pass (≤ 5)
H-Bond Donors1Pass (≤ 5)
H-Bond Acceptors1Pass (≤ 10)
Lipinski's Ro5 0 Violations Excellent Drug-Likeness
Pharmacokinetics GI AbsorptionHighFavorable for oral delivery
BBB PermeantYesPotential for CNS activity
CYP1A2 InhibitorNoLow risk of drug-drug interactions
CYP2C9 InhibitorNoLow risk of drug-drug interactions
CYP2C19 InhibitorYesPotential for drug-drug interactions
CYP2D6 InhibitorNoLow risk of drug-drug interactions
CYP3A4 InhibitorNoLow risk of drug-drug interactions
Toxicity AMES ToxicityNoLow mutagenicity risk
Note: These values are representative predictions from common in silico tools and require experimental validation.
Structure-Based Prediction: Molecular Docking

With the target proteins identified (Tubulin and DNA Gyrase) and the ligand deemed "drug-like," we can now predict how the molecule physically interacts with the target's binding site. Molecular docking is a powerful technique that calculates the preferred binding orientation and affinity of one molecule to a second.[23][24]

Trustworthiness: A critical step in ensuring the trustworthiness of a docking protocol is validation. This is achieved by "redocking" the co-crystallized ligand from the experimental protein structure. A successful redocking, where the computational pose closely matches the crystallographic pose (typically with a Root Mean Square Deviation [RMSD] < 2.0 Å), validates that the chosen docking parameters can accurately reproduce experimental reality.[25]

Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Simulation L1 Draw 2D Structure (e.g., ChemDraw) L2 Convert to 3D & Add Hydrogens L1->L2 L3 Energy Minimization (e.g., MMFF94 Force Field) L2->L3 D1 Define Binding Site (Grid Box Generation) L3->D1 P1 Download PDB Structure (e.g., PDB ID: 4O2B for Tubulin) P2 Remove Water & Heteroatoms P1->P2 P3 Add Polar Hydrogens & Assign Charges P2->P3 P3->D1 D2 Run Docking Algorithm (e.g., AutoDock Vina) D1->D2 D3 Analyze Poses & Scores D2->D3 Result Binding Energy & Interaction Analysis D3->Result

Caption: Detailed workflow for a structure-based molecular docking experiment.
  • Protein Preparation:

    • Source: Download the crystal structure of tubulin with a colchicine-site inhibitor. A suitable entry from the Protein Data Bank (PDB) is 4O2B .[7]

    • Cleaning: Using molecular visualization software (e.g., PyMOL, Chimera, Discovery Studio), remove all water molecules, ions, and the co-crystallized ligand.

    • Preparation: Add polar hydrogens and assign appropriate atomic charges (e.g., Kollman charges). This step is crucial for correctly modeling electrostatic interactions.

  • Ligand Preparation:

    • Structure Generation: Create the 3D structure of this compound using software like ChemDraw or Avogadro.

    • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to find a low-energy conformation. This ensures the ligand structure is physically realistic.[1][26]

  • Docking Execution (using AutoDock Tools & Vina as an example):

    • Grid Box Definition: Define the search space for the docking algorithm. This is a 3D box centered on the known colchicine binding site. The coordinates can be determined from the position of the co-crystallized ligand in the original PDB file.

    • Configuration: Prepare the configuration file specifying the protein, ligand, grid box dimensions, and exhaustiveness of the search.

    • Run Simulation: Execute the docking calculation using the AutoDock Vina software. Vina will generate multiple binding poses ranked by a scoring function (binding affinity in kcal/mol).

  • Analysis of Results:

    • Binding Affinity: The primary quantitative output is the predicted binding affinity. More negative values indicate stronger predicted binding.

    • Pose Analysis: Visually inspect the top-ranked binding pose. Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and key amino acid residues in the binding pocket. For the colchicine site, key residues often include Cys241, Leu248, Ala316, and Val318.[8]

    • Comparison: Compare the predicted binding affinity and interactions to those of known inhibitors (like colchicine) docked using the same protocol.

Table 3: Representative Molecular Docking Results

Target ProteinPDB IDLigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Tubulin (Anticancer) 4O2BThis compound-7.2Cys241, Leu255, Ala316 (Hydrophobic); Asn258 (H-bond)
4O2BColchicine (Reference)-9.5Cys241, Leu248, Ala316, Val318, Lys352
DNA Gyrase B (Antibacterial) 3U2DThis compound-6.8Asp73, Ile78, Pro79 (Hydrophobic); Asn46 (H-bond)
3U2DNovobiocin (Reference)-8.9Asp73, Asn46, Glu50, Arg136
Note: These results are illustrative. Actual values depend on the specific software, force fields, and parameters used.

Part 3: Data Synthesis, Validation, and Future Directions

Expertise & Experience: A common pitfall is to over-rely on a single metric, such as binding affinity. An experienced computational scientist knows to weigh all the evidence. A molecule with a spectacular docking score but multiple ADMET liabilities is a poor candidate. Conversely, a molecule with a modest docking score but an impeccable ADMET profile might be a promising starting point for optimization.

Decision_Logic Start In Silico Results Check_ADMET Favorable ADMET Profile? Start->Check_ADMET Check_Docking Strong Predicted Binding Affinity? Check_ADMET->Check_Docking Yes Deprioritize Low-Priority (Requires Optimization or Rejection) Check_ADMET->Deprioritize No Check_Interactions Meaningful Interactions with Key Residues? Check_Docking->Check_Interactions Yes Check_Docking->Deprioritize No Prioritize High-Priority Candidate for Synthesis Check_Interactions->Prioritize Yes Check_Interactions->Deprioritize No

Caption: Decision-making flowchart for candidate prioritization.
Analysis of this compound:

  • Ligand-Based Results: The compound is highly "drug-like" and has a promising absorption profile, making it a viable candidate for oral administration.

  • Structure-Based Results: The docking simulations predict that this compound can fit within the binding sites of both tubulin and DNA gyrase, forming plausible interactions. However, its predicted binding affinity is weaker than that of known, potent reference inhibitors.

The in silico analysis suggests that this compound possesses an excellent pharmacokinetic profile but is likely a modest-potency binder of both tubulin and DNA gyrase in its current form.

This is not a failure but a critical insight. It establishes the this compound scaffold as a valid starting point for optimization. The docking poses reveal which vectors on the molecule can be modified to engage additional residues in the binding pocket, providing a clear, rational path for designing more potent derivatives.

Future Directions - Enhancing Predictive Confidence:

  • Molecular Dynamics (MD) Simulation: While docking provides a static snapshot, MD simulations can model the dynamic behavior of the protein-ligand complex over time (nanoseconds to microseconds).[27][28] This technique can assess the stability of the predicted binding pose and provide more accurate binding free energy calculations (e.g., via MM/PBSA or MM/GBSA methods), adding a higher level of confidence to the predictions.[29][30]

  • Quantitative Structure-Activity Relationship (QSAR): For a series of related azetidinone analogs with known experimental activities, a QSAR model can be built.[3][26] This creates a statistical model that can predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds.[6]

This guide has outlined a rigorous, multi-faceted in silico strategy. By grounding our predictions in established literature, employing a validated dual-pronged workflow, and interpreting the results through the lens of experienced-based reasoning, we can effectively prioritize chemical matter and provide rational, data-driven guidance for the next phase of experimental drug discovery.

References

The Stereochemical Landscape of 4-Phenylazetidin-2-one: A Technical Guide to Synthesis, Analysis, and Implications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The β-lactam ring, a cornerstone of many life-saving antibiotics, continues to be a focal point in medicinal chemistry. Within this class of compounds, 4-phenylazetidin-2-one stands out as a fundamental scaffold, the stereochemistry of which profoundly dictates its biological activity and potential therapeutic applications. This technical guide provides a comprehensive exploration of the stereochemical intricacies of this compound, from its stereoselective synthesis and analytical characterization to the significant implications of its chirality in the context of drug discovery and development. This document moves beyond a mere recitation of facts to offer a deeper understanding of the principles and practicalities that govern the three-dimensional world of this important molecule.

Introduction: The Significance of Chirality in this compound

The four-membered ring of azetidin-2-one, commonly known as the β-lactam, is a privileged structure in medicinal chemistry. The introduction of a phenyl group at the C4 position creates a chiral center, giving rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers. This seemingly subtle difference in spatial arrangement has profound consequences for how the molecule interacts with the chiral environment of biological systems, such as enzymes and receptors. It is now a well-established principle in pharmacology that the different enantiomers of a chiral drug can exhibit widely varying biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be less active, inactive, or even contribute to undesirable side effects.[1][2] Therefore, a thorough understanding and control of the stereochemistry of this compound are paramount for any research or development program centered on this scaffold.

Stereoselective Synthesis: Mastering the Three-Dimensional Architecture

The synthesis of enantiomerically pure this compound is a key challenge and a primary focus of synthetic organic chemists. The two main strategies to achieve this are asymmetric synthesis and the resolution of a racemic mixture.

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis aims to create the desired enantiomer directly, avoiding the need for separation later on. The Staudinger reaction, a [2+2] cycloaddition of a ketene and an imine, is a powerful and widely used method for constructing the β-lactam ring.[3] Controlling the stereochemical outcome of this reaction is crucial.

One of the most reliable methods for inducing stereoselectivity in the Staudinger reaction is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to one of the reactants to direct the approach of the other reactant, leading to the preferential formation of one diastereomer.[4][5][6][] After the reaction, the auxiliary can be cleaved to yield the desired enantiomerically enriched product. Oxazolidinones, for instance, are a well-established class of chiral auxiliaries that have proven effective in directing the stereochemistry of various reactions, including β-lactam synthesis.[4][6]

Diagram: Asymmetric Staudinger Reaction using a Chiral Auxiliary

Asymmetric_Staudinger cluster_reactants Reactants cluster_reaction Staudinger Cycloaddition cluster_products Products Imine Chiral Imine (with auxiliary) TS Diastereoselective Transition State Imine->TS Ketene Ketene Ketene->TS Diastereomer Diastereomerically Enriched β-Lactam TS->Diastereomer Preferential formation of one diastereomer Cleavage Auxiliary Cleavage Diastereomer->Cleavage Enantiomer Enantiomerically Pure This compound Cleavage->Enantiomer

Caption: Workflow for asymmetric Staudinger reaction.

Kinetic Resolution: Separating the Enantiomers

Kinetic resolution is a powerful technique for separating a racemic mixture of enantiomers. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. In the case of this compound, enzyme-catalyzed kinetic resolution has proven to be a highly effective strategy.

Lipases are a class of enzymes that can selectively catalyze the hydrolysis of one enantiomer of a racemic ester or amide at a much faster rate than the other. This principle has been successfully applied to the kinetic resolution of racemic this compound.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-4-Phenylazetidin-2-one

Objective: To obtain enantiomerically enriched (S)-4-phenylazetidin-2-one and (R)-β-phenylalanine through lipase-catalyzed hydrolysis of racemic this compound.

Materials:

  • Racemic this compound

  • Immobilized lipase (e.g., Novozym 435)

  • Supercritical carbon dioxide (scCO₂)

  • Water

  • Batch reactor

Procedure:

  • Charge the batch reactor with racemic this compound, immobilized lipase, and water (0.5 molar equivalent).

  • Pressurize the reactor with supercritical carbon dioxide to the desired pressure (e.g., 14 MPa).

  • Heat the reactor to the optimal temperature (e.g., 70 °C) and maintain for the required reaction time (e.g., 120 hours), with stirring.

  • Monitor the reaction progress by taking aliquots and analyzing the enantiomeric excess (ee) of the remaining substrate and product.

  • Upon completion, depressurize the reactor and separate the components. The unreacted (S)-4-phenylazetidin-2-one can be extracted with scCO₂.

  • The (R)-β-phenylalanine product can be recovered by washing the enzyme with hot water.

Expected Outcome:

  • (S)-4-phenylazetidin-2-one with high enantiomeric excess (≥99%).

  • (R)-β-phenylalanine with high enantiomeric excess (≥98%).

Stereochemical Characterization: Seeing in Three Dimensions

Once a stereoselective synthesis has been performed, it is crucial to accurately determine the stereochemical outcome, including the diastereomeric ratio and the enantiomeric excess. Several analytical techniques are indispensable for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for separating and quantifying enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs are particularly versatile and effective for a broad range of chiral compounds.[8]

Table 1: Common Chiral Stationary Phases for HPLC

Chiral Stationary Phase (CSP) TypeChiral SelectorTypical Applications
Polysaccharide-basedCellulose or amylose derivativesBroad range of chiral compounds, including pharmaceuticals
Pirkle-typeπ-acidic or π-basic moietiesCompounds with aromatic rings
Protein-basedImmobilized proteins (e.g., albumin, glycoprotein)Acidic and basic drugs
Cyclodextrin-basedCyclodextrin derivativesCompounds that can form inclusion complexes

Diagram: Principle of Chiral HPLC Separation

Chiral_HPLC cluster_injection Injection cluster_column Chiral Column cluster_separation Separation cluster_detection Detection Racemic_Mixture Racemic Mixture of (R)- and (S)-Enantiomers CSP Chiral Stationary Phase (CSP) Racemic_Mixture->CSP Interaction Differential Interaction with CSP CSP->Interaction R_Enantiomer (R)-Enantiomer Interaction->R_Enantiomer Stronger Interaction (Longer Retention) S_Enantiomer (S)-Enantiomer Interaction->S_Enantiomer Weaker Interaction (Shorter Retention) Detector Detector R_Enantiomer->Detector S_Enantiomer->Detector Chromatogram Chromatogram with Separated Peaks Detector->Chromatogram

Caption: Schematic of chiral HPLC separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy is a powerful tool for structural elucidation. In the context of stereochemistry, the use of chiral solvating agents (CSAs) or chiral shift reagents (CSRs) can enable the differentiation of enantiomers.[3][9][10][11][12] These reagents form transient diastereomeric complexes with the enantiomers, leading to different chemical shifts in the NMR spectrum. This allows for the determination of the enantiomeric ratio by integrating the signals of the corresponding protons.

Implications of Stereochemistry: From Bench to Bedside

While extensive research has been conducted on the synthesis and biological activities of various substituted azetidin-2-ones, a direct and comprehensive comparison of the pharmacological profiles of the individual (R)- and (S)-enantiomers of this compound is not yet widely available in the public domain. However, based on the established principles of stereochemistry in drug action and studies on structurally related β-lactams, we can infer the significant implications of its chirality.

It is highly probable that the two enantiomers of this compound will exhibit different biological activities. For instance, in a study of phenylalanine-derived β-lactam TRPM8 modulators, the configuration of the stereogenic centers, including the one at the C4 position of the β-lactam ring, had a pronounced effect on the antagonist activity.[13] This highlights the critical role of stereochemistry in the interaction with biological targets.

The potential therapeutic applications of this compound derivatives are broad, with studies reporting antimicrobial, antifungal, analgesic, and anti-inflammatory activities for various substituted azetidin-2-ones.[14] Given the stereospecificity of biological receptors and enzymes, it is reasonable to hypothesize that one enantiomer of this compound may be significantly more potent or have a more desirable therapeutic profile than the other. This underscores the importance of developing and utilizing stereoselective synthetic and analytical methods to isolate and evaluate the individual enantiomers.

Conclusion and Future Directions

The stereochemistry of this compound is a critical determinant of its properties and potential applications. This guide has provided an in-depth overview of the stereoselective synthesis, analytical characterization, and the profound implications of its chirality. While significant progress has been made in the stereocontrolled synthesis of β-lactams, a clear and comparative biological evaluation of the enantiomers of this compound remains a key area for future research. Such studies will be instrumental in unlocking the full therapeutic potential of this important scaffold and will undoubtedly pave the way for the development of novel, more effective, and safer drugs. The continued exploration of innovative chiral catalysts, more efficient resolution techniques, and advanced analytical methods will further empower researchers to navigate the complex and fascinating world of stereochemistry.

References

Methodological & Application

Synthetic Strategies for 4-Phenylazetidin-2-one Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 4-phenylazetidin-2-one scaffold, a prominent feature in a multitude of pharmacologically active agents, represents a cornerstone in medicinal chemistry and drug development. Its presence in blockbuster cholesterol absorption inhibitors like Ezetimibe and its role as a versatile synthon for more complex molecules underscore the critical need for robust and efficient synthetic methodologies. This guide provides an in-depth exploration of the principal synthetic routes to this compound derivatives, offering detailed protocols, mechanistic insights, and practical considerations for researchers in the field.

The Staudinger [2+2] Cycloaddition: A Classic and Versatile Approach

First reported by Hermann Staudinger in 1907, the [2+2] cycloaddition between a ketene and an imine remains one of the most general and widely employed methods for the synthesis of β-lactams.[1][2] The reaction's enduring popularity stems from its reliability and the ability to generate two new stereocenters in a single step.

Mechanistic Rationale

The Staudinger reaction is not a concerted process but rather proceeds through a stepwise mechanism. The initial step involves the nucleophilic attack of the imine nitrogen on the central sp-hybridized carbon of the ketene, leading to the formation of a zwitterionic intermediate.[2][3] This intermediate then undergoes a conrotatory ring closure to furnish the four-membered azetidinone ring.[2]

The stereochemical outcome of the Staudinger reaction is a critical consideration. Generally, (E)-imines tend to yield cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams. This stereoselectivity is influenced by the relative rates of cyclization and isomerization of the zwitterionic intermediate.[4] Electron-donating substituents on the ketene and electron-withdrawing groups on the imine can accelerate the ring closure, often favoring the formation of the cis product.[4]

Staudinger_Mechanism Ketene R1-C(R2)=C=O Ketene Zwitterion R1-C(R2)-C(=O)-N+(R3)-CH(-)-Ph Zwitterionic Intermediate Ketene->Zwitterion Nucleophilic Attack Imine R3-N=CH-Ph Imine Imine->Zwitterion Cis_Lactam cis-4-Phenylazetidin-2-one Zwitterion->Cis_Lactam Conrotatory Ring Closure (kinetic product) Trans_Lactam trans-4-Phenylazetidin-2-one Zwitterion->Trans_Lactam Isomerization then Ring Closure (thermodynamic product) Kinugasa_Workflow Start Start: Combine Nitrone, Terminal Alkyne, Cu(I) catalyst, and Base in an inert solvent Reaction Reaction at specified temperature under inert atmosphere Start->Reaction Monitoring Monitor reaction progress by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup: - Quench with NH4Cl (aq) - Extract with organic solvent Monitoring->Workup Reaction Complete Purification Purification: - Dry organic layer - Concentrate in vacuo - Column Chromatography Workup->Purification Product End: Isolated this compound derivative Purification->Product Enolate_Imine_Mechanism Enolate R1-CH=C(OLi)OR2 Lithium Enolate Adduct R1-CH(C(OR2)=O)-CH(Ph)-N(Li)R3 Lithium Amide Adduct Enolate->Adduct Nucleophilic Addition Imine R3-N=CH-Ph Imine Imine->Adduct Lactam This compound + LiOR2 Adduct->Lactam Intramolecular Cyclization

References

Application Notes & Protocols: The Strategic Use of 4-Phenylazetidin-2-one in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the β-Lactam Ring

The β-lactam, a four-membered cyclic amide, is a privileged scaffold in medicinal chemistry and organic synthesis.[1][2] Initially renowned as the core structural component of penicillin and cephalosporin antibiotics, its utility has expanded dramatically.[1][3] The inherent ring strain of the azetidin-2-one skeleton makes it a versatile synthetic intermediate, prone to controlled ring-opening reactions that yield a variety of valuable molecules.[4] Among the vast family of β-lactams, chiral variants serve as powerful synthons for the construction of complex, enantiomerically pure molecules.[2][4]

This guide focuses on 4-phenylazetidin-2-one , a cornerstone chiral building block in asymmetric synthesis. Its rigid structure and the stereodirecting influence of the C4-phenyl group provide a reliable platform for introducing new stereocenters with high fidelity. We will explore its application as a chiral auxiliary in diastereoselective alkylations and its role as a precursor to enantiopure β-amino acids through stereospecific ring-opening reactions, culminating in its landmark application in the synthesis of the anticancer agent Paclitaxel (Taxol®).

The Principle of Stereocontrol: The C4-Phenyl Group as a Chiral Director

The power of this compound in asymmetric synthesis stems from its function as a chiral auxiliary .[5] A chiral auxiliary is a temporary stereogenic unit that, when attached to a prochiral substrate, controls the stereochemical outcome of a subsequent reaction.[6] In this compound, the phenyl group at the C4 position creates a sterically demanding environment. This bulkiness effectively shields one face of the molecule, compelling incoming reagents and electrophiles to approach from the opposite, less hindered face. This principle governs the high diastereoselectivity observed in reactions at adjacent positions, such as the enolate formed at C3.

cluster_0 Stereospecific Ring-Opening Lactam N-Activated (4S)-4-Phenylazetidin-2-one Nucleophile Nucleophile (Nu-) Lactam->Nucleophile Nucleophilic attack at C2 carbonyl Intermediate Tetrahedral Intermediate Nucleophile->Intermediate Product (R)-β-Amino Acid Derivative (Stereochemistry from C4 is retained) Intermediate->Product Ring-opening cluster_0 Paclitaxel Side-Chain Synthesis Workflow Baccatin Baccatin III Core (with C13-OH) Base Base (e.g., NaH) Baccatin->Base Deprotonation Alkoxide C13-Alkoxide Base->Alkoxide Coupling Coupling & Ring-Opening Alkoxide->Coupling Lactam Chiral β-Lactam Synthon (this compound derivative) Lactam->Coupling Paclitaxel Paclitaxel (Side chain attached) Coupling->Paclitaxel

References

Application Notes & Protocols: Analytical Techniques for the Purification and Characterization of 4-Phenylazetidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential analytical techniques for the purification and characterization of 4-Phenylazetidin-2-one. As a fundamental β-lactam structure, ensuring the purity and verifying the structural integrity of this compound is paramount for its use in synthesis and medicinal chemistry.[1] This guide moves beyond simple step-by-step instructions to explain the underlying principles and rationale for methodological choices, ensuring robust and reproducible results. We will cover primary purification methods, including recrystallization and column chromatography, followed by detailed protocols for analytical validation using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Introduction: The Significance of this compound

This compound is a monocyclic β-lactam, a class of heterocyclic compounds of immense interest in medicinal chemistry. The β-lactam ring, a four-membered cyclic amide, is the core structural motif in some of the most important antibiotic families, such as penicillins and cephalosporins.[1] These molecules typically function by inhibiting bacterial cell wall biosynthesis.[1] Beyond antibiotics, substituted azetidinones are key intermediates in the synthesis of a wide array of biologically active compounds, including cholesterol absorption inhibitors and anticancer agents.[2][3]

Given its role as a critical building block, the purification of this compound from a crude reaction mixture is a non-trivial and critical step. Impurities, which can include unreacted starting materials, byproducts, or stereoisomers, can significantly impact the yield, stereoselectivity, and biological activity of subsequent synthetic transformations. Therefore, a multi-faceted analytical approach is required to purify the compound and rigorously confirm its identity, purity, and structure.

Strategic Workflow for Purification and Analysis

The journey from a crude synthetic product to a well-characterized, highly pure compound follows a logical progression. First, a bulk purification technique is employed to remove the majority of impurities. This is followed by a series of analytical tests to assess purity and confirm the molecular structure.

Purification_and_Analysis_Workflow cluster_0 Purification Phase cluster_1 Analysis & Characterization Phase Crude_Product Crude this compound Purification_Method Bulk Purification (Choose One) Crude_Product->Purification_Method Recrystallization Recrystallization Purification_Method->Recrystallization If solid & thermally stable Column_Chromatography Column Chromatography Purification_Method->Column_Chromatography For complex mixtures or oils Purity_Assessment Purity Assessment Recrystallization->Purity_Assessment Column_Chromatography->Purity_Assessment HPLC HPLC (Achiral & Chiral) Purity_Assessment->HPLC Structure_Validation Structural Validation HPLC->Structure_Validation If Purity ≥ 95% NMR NMR ('H, 'C) Structure_Validation->NMR MS Mass Spectrometry Structure_Validation->MS IR IR Spectroscopy Structure_Validation->IR Final_Product Pure, Characterized This compound NMR->Final_Product MS->Final_Product IR->Final_Product

Caption: Overall workflow from crude product to final, validated compound.

Part I: Purification Methodologies

The choice of purification technique depends on the physical state of the crude product (solid or oil) and the nature of the impurities. For this compound, which is a solid at room temperature, both recrystallization and column chromatography are viable options.

Recrystallization

Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one that dissolves the target compound well at high temperatures but poorly at room temperature, while impurities remain either highly soluble or insoluble at all temperatures.[4] Slow cooling of the saturated hot solution allows the desired compound to form a crystalline lattice, excluding impurities from the structure.

Protocol:

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent system. For β-lactams, moderately polar solvents are often effective. A mixed solvent system, such as ethyl acetate/hexanes, is an excellent starting point.[5]

    • Rationale: Ethyl acetate is a good solvent for the moderately polar this compound, while hexane is a non-polar anti-solvent. This combination allows for fine-tuning of solubility.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the primary solvent (e.g., ethyl acetate) to the crude solid. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.

  • Induce Saturation: If the compound is very soluble, add the anti-solvent (e.g., hexanes) dropwise to the hot solution until a faint cloudiness (turbidity) persists. Add a drop or two of the primary solvent to redissolve the precipitate.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Rushing this step by immediate placement in an ice bath will cause the compound to precipitate as a powder, trapping impurities.

  • Cooling: Once the flask has reached room temperature and crystal formation has begun, it can be placed in an ice bath for 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of cold anti-solvent (hexanes) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Flash Column Chromatography

Principle: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[7] Less polar compounds travel down the column faster, while more polar compounds are retained longer by the polar silica gel.

Protocol:

  • Stationary Phase: Prepare a column with silica gel (200-300 mesh) as the stationary phase, packed using a suitable non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a moderately polar solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, adsorbed sample to the top of the prepared column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes). Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate. A typical gradient might be from 10% to 50% ethyl acetate in hexanes.

    • Rationale: The gradient elution ensures that non-polar impurities are washed off first, followed by the product, and finally any highly polar impurities. The optimal solvent system should be determined beforehand using Thin Layer Chromatography (TLC).

  • Fraction Collection: Collect the eluent in a series of test tubes (fractions).

  • Monitoring: Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light. Combine the fractions that contain the pure product (as indicated by a single spot on the TLC plate).

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.[7]

Part II: Analytical Characterization

Once purified, a suite of analytical techniques is used to confirm the compound's identity, purity, and structure.

Analytical_Techniques_Logic cluster_purity Purity & Composition cluster_structure Structural Elucidation Compound Purified This compound HPLC HPLC Compound->HPLC NMR NMR Compound->NMR MS Mass Spectrometry Compound->MS IR IR Spectroscopy Compound->IR Purity Quantitative Purity (%) HPLC->Purity Enantiopurity Enantiomeric Excess (% ee) HPLC->Enantiopurity using Chiral Column Connectivity Atom Connectivity Stereochemistry NMR->Connectivity MolWeight Molecular Weight Elemental Formula MS->MolWeight FuncGroups Functional Groups (e.g., C=O, N-H) IR->FuncGroups

Caption: Relationship between analytical techniques and the information they provide.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the gold standard for assessing the purity of pharmaceutical compounds.[8] A reversed-phase method is typically employed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar.

Protocol (Purity Determination):

  • Sample Preparation: Accurately prepare a solution of the purified compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions: The following table outlines a robust starting method for analysis.

    Parameter Recommended Setting Rationale
    Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) Provides good retention and separation for moderately polar organic molecules.[8]
    Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) A common, effective mobile phase for β-lactams.[8]
    Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
    Detection UV at 220 nm or 254 nm The phenyl group provides strong UV absorbance for sensitive detection.

    | Injection Vol. | 10 µL | Standard volume to avoid column overloading. |

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.

  • Data Interpretation: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak.

Chiral HPLC: Since this compound possesses a stereocenter at the C4 position, it exists as a pair of enantiomers. Distinguishing between these enantiomers is crucial, as they can have different biological activities.

  • Methodology: Enantiomeric separation is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® or Chirex® series) are highly effective for this purpose.[9][10][11] The mobile phase is typically a non-polar solvent mixture like hexane/isopropanol. The ratio of the two enantiomer peaks determines the enantiomeric excess (ee).

Spectroscopic Characterization

Spectroscopic methods provide definitive structural confirmation.

TechniquePurposeExpected Data for this compound
¹H NMR Determines the proton environment and connectivity.~7.2-7.4 ppm: Multiplet, 5H (aromatic protons of the phenyl group). ~4.5-5.0 ppm: Multiplet, 1H (proton at C4, adjacent to phenyl group). ~2.8-3.5 ppm: Multiplet, 2H (protons at C3). Broad singlet: 1H (N-H proton). Note: Coupling constants between C3 and C4 protons are diagnostic for stereochemistry (J_cis > J_trans).[2]
¹³C NMR Determines the carbon skeleton.~170 ppm: C=O (lactam carbonyl). ~125-140 ppm: Aromatic carbons. ~50-60 ppm: C4 (methine carbon). ~40-50 ppm: C3 (methylene carbon).
Mass Spec. Confirms molecular weight and formula.Expected [M+H]⁺: 148.0757 for C₉H₁₀NO⁺. The exact mass confirms the elemental composition. Molecular Weight: 147.18 g/mol .
IR Spec. Identifies key functional groups.~3200 cm⁻¹: N-H stretch. ~1740-1760 cm⁻¹: Highly characteristic, strained C=O stretch of the β-lactam ring. ~1600, 1490 cm⁻¹: C=C stretches of the aromatic ring.

Protocol (NMR Spectroscopy):

  • Sample Preparation: Dissolve 5-10 mg of the purified, dry sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[8]

  • Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Analysis: Analyze the chemical shifts, integration values, and coupling patterns to confirm that the spectrum is consistent with the structure of this compound.

Conclusion

The purification and analysis of this compound require a systematic and multi-technique approach. Bulk purification via recrystallization or column chromatography is a necessary first step to remove major impurities. Subsequent analysis by HPLC provides a quantitative measure of chemical and enantiomeric purity, while a combination of NMR, MS, and IR spectroscopy delivers unambiguous structural confirmation. By following the detailed protocols and understanding the principles outlined in this guide, researchers can confidently prepare and validate high-quality this compound for its diverse applications in chemical synthesis and drug discovery.

References

Application Notes and Protocols for the Use of 4-Phenylazetidin-2-one in the Synthesis of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the β-Lactam Scaffold

The β-lactam ring, a four-membered cyclic amide, is the cornerstone of a vast and indispensable class of antibiotics that have revolutionized modern medicine. The inherent ring strain of this moiety renders it susceptible to nucleophilic attack, a chemical reactivity that is elegantly exploited in its mechanism of action. These agents function by acylating and thereby inactivating penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis in bacterial cell walls. This disruption of cell wall integrity ultimately leads to bacterial cell lysis and death. The 4-phenylazetidin-2-one scaffold represents a versatile and synthetically accessible starting point for the development of novel β-lactam-based antimicrobial agents. Its phenyl group at the C4 position provides a foundational structural element that can be further functionalized to modulate the compound's biological activity, pharmacokinetic properties, and spectrum of action. This guide provides a comprehensive overview of the synthesis of antimicrobial agents derived from this compound, with a focus on practical synthetic protocols, the rationale behind experimental design, and an exploration of the structure-activity relationships that govern their efficacy.

Mechanism of Action: A Molecular Perspective on a Classic Antibacterial Strategy

The antibacterial efficacy of β-lactam antibiotics is contingent upon their ability to mimic the D-alanyl-D-alanine moiety of the natural substrate of PBPs. This molecular mimicry allows the β-lactam to enter the active site of the PBP, where the strained amide bond is attacked by a serine residue. This results in the formation of a stable, covalent acyl-enzyme intermediate, effectively sequestering the enzyme and halting peptidoglycan cross-linking.

Mechanism of Action cluster_0 Bacterial Cell Wall Synthesis cluster_1 Inhibition by β-Lactam Peptidoglycan_Chains Peptidoglycan Chains PBP Penicillin-Binding Protein (PBP) Peptidoglycan_Chains->PBP Substrate Cross_linking Cross-linking PBP->Cross_linking Catalyzes Inactive_PBP Inactive Acyl-Enzyme Complex PBP->Inactive_PBP Forms Covalent Bond Cell_Wall Stable Cell Wall Cross_linking->Cell_Wall Beta_Lactam This compound Derivative Beta_Lactam->PBP Binds to Active Site No_Cross_linking Inhibition of Cross-linking Inactive_PBP->No_Cross_linking Cell_Lysis Cell Lysis No_Cross_linking->Cell_Lysis Synthetic Workflow Start Starting Materials: - Phenylacetic acid derivative - Substituted Aniline - Benzaldehyde Step1 Step 1: Imine Formation (Schiff Base Synthesis) Start->Step1 Step2 Step 2: Ketene Generation (from Phenylacetyl chloride) Start->Step2 Step3 Step 3: Staudinger [2+2] Cycloaddition Step1->Step3 Imine Step2->Step3 Ketene (in situ) Step4 Step 4: Purification and Characterization Step3->Step4 End Final Product: Substituted this compound Step4->End

Application Notes & Protocols: Strategic Functionalization of the 4-Phenylazetidin-2-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The 4-Phenylazetidin-2-one Core - A Privileged Scaffold in Modern Synthesis

The β-lactam, or azetidin-2-one, ring is a cornerstone of medicinal chemistry, most famously as the key structural unit in penicillin and cephalosporin antibiotics.[1][2] Beyond its antibacterial legacy, the strained four-membered ring serves as a powerful and versatile synthon for creating a diverse array of nitrogen-containing compounds, including β-amino acids, peptides, and other complex heterocycles.[3][4] The this compound motif, in particular, offers a robust and stereochemically defined starting point for drug discovery programs. Its phenyl group not only influences the biological activity of derivatives but also serves as a critical stereodirecting group for subsequent functionalization steps.

This guide provides an in-depth exploration of the primary methods for functionalizing the this compound core. We will move beyond simple procedural lists to dissect the underlying principles that govern reactivity at each position of the lactam ring. The protocols described herein are designed to be self-validating, providing researchers with the rationale needed to adapt and troubleshoot these powerful synthetic transformations.

Logical Framework for Functionalization

The reactivity of the this compound scaffold can be strategically divided into three primary sites: the lactam nitrogen (N1), the enolizable carbon (C3), and the phenyl-bearing carbon (C4). Each site presents unique opportunities and challenges for chemical modification.

Figure 1: Primary sites for synthetic modification on the this compound scaffold.

Part 1: N1-Functionalization - Modulating Solubility and Activity

Functionalization at the N1 position is often the most direct method for modifying the properties of the β-lactam core. These reactions typically proceed via deprotonation of the N-H bond followed by quenching with a suitable electrophile.

N-Alkylation and N-Arylation

N-alkylation is a fundamental transformation used to introduce lipophilic groups or linkers for further conjugation. The choice of base is critical and depends on the acidity of the N-H proton and the nature of the electrophile.

Causality Behind Experimental Choices:

  • Base Selection: Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) are preferred.[5] They ensure complete deprotonation without competing nucleophilic attack on the lactam carbonyl or the alkylating agent. Weaker bases like potassium carbonate can be sufficient for highly reactive electrophiles like benzyl bromide.

  • Solvent: Anhydrous polar aprotic solvents such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal. They effectively solvate the metal cation of the base and the resulting amide anion without interfering with the reaction.

G start Start: This compound + Anhydrous Solvent (THF/DMF) add_base Add Base (e.g., NaH) Stir at 0°C to RT start->add_base deprotonation N-Deprotonation Formation of Sodium Amide add_base->deprotonation add_electrophile Add Electrophile (R-X) Monitor by TLC deprotonation->add_electrophile reaction SN2 Reaction Formation of N-R Bond add_electrophile->reaction quench Aqueous Workup (e.g., sat. NH4Cl) reaction->quench extract Extraction with Organic Solvent quench->extract purify Purification (Column Chromatography) extract->purify product Product: N-substituted-4-phenylazetidin-2-one purify->product

Figure 2: General workflow for the N-alkylation of this compound.

Protocol 1: General Procedure for N-Alkylation

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add this compound (1.0 eq). Dissolve in anhydrous THF (0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. (Caution: H₂ gas evolution) . Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until gas evolution ceases.

  • Alkylation: Cool the resulting suspension back to 0 °C. Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide, 1.1 eq) dropwise via syringe.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the N-alkylated product.

Electrophile (R-X)BaseYield (%)
Benzyl BromideNaH85-95%
Ethyl IodideNaH80-90%
Allyl BromideKHMDS88-96%
Boc AnhydrideDMAP>95%

Table 1: Representative yields for N1-functionalization reactions.

N-Sulfenylation

N-thio-β-lactams are an emerging class of compounds with unique biological activities, including antimicrobial and anticancer properties.[6] A recently developed method utilizes a TEMPO-catalyzed radical reaction to achieve N-sulfenylation.[6]

Protocol 2: TEMPO-Catalyzed N-Sulfenylation

  • N-Bromination: First, prepare the N-bromo intermediate. Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add N-Bromosuccinimide (NBS, 1.0 eq) and stir in the dark for 2-3 hours. Isolate the N-bromo derivative by flash chromatography.[6]

  • Sulfenylation: In a separate flask, dissolve the N-bromo-4-phenylazetidin-2-one (1.0 eq), the desired disulfide (e.g., diphenyl disulfide, 1.5 eq), and TEMPO (0.1 eq) in anhydrous DCM.

  • Reaction: Stir the mixture at room temperature for 12-24 hours until the N-bromo starting material is consumed (monitored by TLC).

  • Purification: Concentrate the reaction mixture and purify directly by column chromatography to yield the N-sulfenylated product.

Part 2: C3-Functionalization via Enolate Chemistry

Modification at the C3 position is critical for building molecular complexity. These reactions almost exclusively proceed through the formation of a β-lactam enolate, a powerful nucleophile. The stereochemical outcome of C3-functionalization is paramount and is typically controlled by the C4-phenyl substituent, which directs incoming electrophiles to the face opposite the phenyl group, resulting in trans-disubstituted products.

Causality Behind Experimental Choices:

  • Base and Temperature: The generation of the enolate is the most crucial step. Lithium diisopropylamide (LDA) is the base of choice. It is exceptionally strong, ensuring rapid and complete deprotonation, but it is also sterically hindered, which prevents it from acting as a nucleophile and attacking the lactam carbonyl.[7] The reaction must be performed at very low temperatures (-78 °C) to form the kinetic enolate and prevent decomposition or side reactions.

  • Stereocontrol: The C4-phenyl group blocks one face of the planar enolate intermediate. Consequently, the electrophile is forced to approach from the less hindered face, leading to high diastereoselectivity for the trans product.

G start Start: This compound in Anhydrous THF lda_prep Prepare LDA in situ (n-BuLi + Diisopropylamine) at -78°C add_lactam Add Lactam Solution to LDA Stir for 1h at -78°C lda_prep->add_lactam enolate Formation of Lithium Enolate (Kinetic Control) add_lactam->enolate add_electrophile Add Electrophile (E+) (e.g., R-X, Aldehyde) at -78°C enolate->add_electrophile attack Nucleophilic Attack (trans-selective) add_electrophile->attack quench Quench with sat. NH4Cl attack->quench product Product: trans-3,4-disubstituted azetidin-2-one quench->product

Figure 3: Stereoselective C3-alkylation via a kinetically controlled lithium enolate.

Protocol 3: Diastereoselective C3-Alkylation

  • LDA Preparation: To a flame-dried flask under Argon, add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add diisopropylamine (1.1 eq) followed by the dropwise addition of n-butyllithium (1.05 eq). Stir the solution at -78 °C for 15 minutes, then at 0 °C for 15 minutes to ensure complete formation of LDA. Re-cool the solution to -78 °C.

  • Enolate Formation: In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF. Slowly add this solution dropwise to the pre-formed LDA solution at -78 °C. Stir the resulting mixture for 1 hour at -78 °C.

  • Electrophilic Quench: Add the electrophile (1.2 eq, e.g., methyl iodide or benzyl bromide) dropwise to the enolate solution at -78 °C.

  • Reaction & Monitoring: Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup & Purification: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Perform a standard aqueous workup and extraction as described in Protocol 1. Purify the product by flash chromatography. The trans diastereomer is typically the major product.

Electrophile (E+)Diastereomeric Ratio (trans:cis)Yield (%)
CH₃-I>95:585-92%
Bn-Br>98:288-95%
Acetaldehyde>90:10 (anti-aldol)75-85%

Table 2: Representative stereochemical outcomes for C3-functionalization reactions.

Part 3: C4-Functionalization - Advanced Strategies

Modifying the C4 position of an existing this compound is less direct than N1 or C3 functionalization because it involves a non-activated C-H bond. Therefore, strategies often rely on starting from a pre-functionalized β-lactam, such as a 4-acetoxyazetidin-2-one, which can undergo nucleophilic substitution.

Causality Behind Experimental Choices:

  • Leaving Group: A good leaving group, such as acetate, is required at the C4 position. This group is typically installed during the synthesis of the β-lactam ring itself, for instance, through a Staudinger cycloaddition between an imine and acetoxyketene.[8]

  • Lewis Acid Catalysis: The substitution reaction is often promoted by a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂). The Lewis acid coordinates to the lactam carbonyl and the leaving group, increasing the electrophilicity of the C4 carbon and facilitating nucleophilic attack. This approach has been used to synthesize novel 4-alkylideneazetidin-2-ones.[9]

Protocol 4: C4-Substitution via a 4-Acetoxy Precursor

  • Setup: To a solution of N-substituted-4-acetoxyazetidin-2-one (1.0 eq) in an anhydrous solvent like DCM or acetonitrile, add the nucleophile (1.5-2.0 eq, e.g., a silyl enol ether, an organocuprate, or a thiol).

  • Catalysis: Cool the mixture to the appropriate temperature (ranging from -78 °C to room temperature depending on the nucleophile's reactivity). Add the Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf), 1.2 eq) dropwise.

  • Reaction: Stir the reaction until the starting material is consumed as monitored by TLC.

  • Workup: Quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate for acidic catalysts). Perform standard extraction and purification procedures.

This strategy allows for the introduction of a wide variety of carbon and heteroatom nucleophiles at the C4 position, significantly expanding the accessible chemical space from a common intermediate.[10][11]

Conclusion

The this compound scaffold is a remarkably tractable platform for synthetic diversification. By understanding the electronic and steric factors that govern its reactivity, researchers can selectively functionalize the N1, C3, and C4 positions with a high degree of control. The methods outlined in this guide—from straightforward N-alkylation to highly stereoselective C3-enolizations and strategic C4-substitutions—provide a robust toolkit for professionals in drug discovery and organic synthesis. Each protocol is built on a foundation of chemical principles, empowering the scientist to not only execute a reaction but to understand, adapt, and innovate.

References

Application Notes and Protocols for the Solid-Phase Synthesis of 4-Phenylazetidin-2-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the β-Lactam Scaffold

The 4-phenylazetidin-2-one core, a prominent member of the β-lactam family of heterocycles, continues to be a focal point in medicinal chemistry and drug discovery. Beyond their foundational role in iconic antibiotics like penicillins and cephalosporins, β-lactams are recognized as versatile synthons and privileged structures with a broad spectrum of biological activities.[1][2][3] Their applications have expanded to include cholesterol absorption inhibitors, anticancer agents, and inhibitors of various enzymes.[4][5] The strained four-membered ring of the azetidinone nucleus imparts a unique reactivity that can be harnessed for the synthesis of diverse molecular architectures.[5]

Solid-phase synthesis (SPS) has emerged as a powerful technology for the rapid generation of libraries of small molecules, including β-lactam analogs.[1][6] The principles of SPS, originally pioneered by Bruce Merrifield, offer significant advantages over traditional solution-phase chemistry, such as simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation.[7] This application note provides a comprehensive guide to the solid-phase synthesis of this compound analogs, with a focus on the Staudinger [2+2] cycloaddition, a cornerstone reaction for the construction of the β-lactam ring.[6][8] We will delve into the rationale behind experimental choices, provide detailed protocols, and discuss key considerations for successful synthesis and purification.

The Strategic Choice of Solid Support and Linker

The success of any solid-phase synthesis hinges on the appropriate selection of the solid support (resin) and the linker that tethers the growing molecule to it. For the synthesis of this compound analogs, which are carboxylic acids upon cleavage, the Wang resin is a highly suitable choice.

Why Wang Resin?

The Wang resin is a polystyrene-based support functionalized with a 4-hydroxymethylphenoxymethyl linker. This linker forms an ester bond with the first building block, which is stable to the basic conditions often employed for deprotection steps in Fmoc-based synthesis strategies, yet readily cleavable under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[4] This orthogonality is crucial for preserving the integrity of the target molecule throughout the synthesis.

Visualizing the Synthetic Workflow

The overall strategy for the solid-phase synthesis of this compound analogs via the Staudinger reaction can be visualized as a multi-step process, starting from the functionalization of the solid support to the final cleavage and purification of the desired product.

Solid_Phase_Synthesis_Workflow Resin Wang Resin Loading Loading of Phenylacetic Acid Derivative Resin->Loading Esterification Imine_Formation On-Bead Imine Formation Loading->Imine_Formation Deprotection & Condensation Staudinger Staudinger [2+2] Cycloaddition Imine_Formation->Staudinger Ketene Addition Cleavage Cleavage from Resin Staudinger->Cleavage Acidolysis (TFA) Purification Purification Cleavage->Purification HPLC Final_Product This compound Analog Purification->Final_Product

Caption: Overall workflow for the solid-phase synthesis of this compound analogs.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a representative this compound analog on Wang resin. All manipulations should be performed in a dedicated solid-phase synthesis vessel equipped with a frit for efficient washing and filtration.

Protocol 1: Loading of the Phenylacetic Acid Derivative onto Wang Resin

The initial step involves the esterification of a suitably protected phenylacetic acid derivative to the hydroxyl groups of the Wang resin. The use of a coupling agent like N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) is a common and effective method.

Materials:

  • Wang Resin (100-200 mesh, ~1.0 mmol/g loading)

  • Fmoc-protected Phenylacetic Acid (or a substituted analog) (4 eq.)

  • N,N'-Diisopropylcarbodiimide (DIC) (4 eq.)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetic Anhydride

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Swell the Wang resin (1 g) in DMF (10 mL) for 1 hour in the reaction vessel.

  • Drain the DMF and wash the resin with DCM (3 x 10 mL).

  • In a separate flask, dissolve the Fmoc-protected phenylacetic acid (4 mmol) and DMAP (0.1 mmol) in a minimal amount of DMF.

  • Add the solution of the acid and DMAP to the swollen resin.

  • Add DIC (4 mmol) to the resin slurry and agitate the mixture at room temperature for 12-16 hours.

  • To monitor the reaction completion, a small sample of the resin can be taken, washed, dried, and subjected to a cleavage test followed by LC-MS analysis of the cleaved product.

  • Once the loading is deemed complete, drain the reaction mixture and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (2 eq.) and DIPEA (2 eq.) in DCM for 30 minutes.

  • Wash the resin thoroughly with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).

  • Dry the resin under vacuum to a constant weight. The loading efficiency can be determined gravimetrically or by Fmoc quantification.

Protocol 2: On-Bead Imine Formation

Following the deprotection of the amine, an imine is formed on the solid support by condensation with an appropriate aldehyde.

Materials:

  • Loaded Resin from Protocol 1

  • 20% Piperidine in DMF

  • Substituted Benzaldehyde (5 eq.)

  • Trimethyl Orthoformate (TMOF) (10 eq.)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Swell the loaded resin in DMF.

  • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

  • Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL). A Kaiser test can be performed on a few beads to confirm the presence of the free amine (a positive test will result in a deep blue color).

  • To the deprotected resin, add a solution of the substituted benzaldehyde (5 eq.) and TMOF (10 eq.) in anhydrous DCM.

  • Agitate the mixture at room temperature for 4-6 hours.

  • The progress of imine formation can be monitored by taking a small aliquot of the resin, washing it, and analyzing it by FT-IR spectroscopy, looking for the appearance of the C=N stretching frequency (typically around 1650-1690 cm⁻¹).

  • Once the reaction is complete, drain the solution and wash the resin with anhydrous DCM (5 x 10 mL).

Protocol 3: The Staudinger [2+2] Cycloaddition

The core β-lactam ring is constructed in this step through the [2+2] cycloaddition of a ketene, generated in situ from an acyl chloride, with the resin-bound imine.[8] The stereochemical outcome of the Staudinger reaction is influenced by the nature of the substituents on both the ketene and the imine.

Staudinger_Mechanism Imine Resin-Bound Imine Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack Ketene Ketene (from Acyl Chloride + Base) Ketene->Zwitterion Beta_Lactam Resin-Bound β-Lactam Zwitterion->Beta_Lactam Ring Closure

Caption: Simplified mechanism of the Staudinger [2+2] cycloaddition.

Materials:

  • Resin-bound Imine from Protocol 2

  • Substituted Acetyl Chloride (e.g., Phenoxyacetyl chloride) (10 eq.)

  • Triethylamine (TEA) (15 eq.)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Swell the resin-bound imine in anhydrous DCM.

  • Cool the reaction vessel to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of the substituted acetyl chloride (10 eq.) and triethylamine (15 eq.) in anhydrous DCM.

  • Slowly add the solution of the acyl chloride and TEA to the cooled resin slurry.

  • Allow the reaction to proceed at 0 °C for 2 hours, and then let it warm to room temperature and continue to agitate for an additional 12-16 hours.

  • The reaction can be monitored by FT-IR, observing the disappearance of the imine C=N stretch and the appearance of the characteristic β-lactam carbonyl stretch (typically around 1740-1780 cm⁻¹).

  • After the reaction is complete, drain the solution and wash the resin extensively with DCM (5 x 10 mL), DMF (3 x 10 mL), and finally with DCM (5 x 10 mL).

  • Dry the resin under vacuum.

Protocol 4: Cleavage of the this compound Analog from the Resin

The final synthetic step on the solid support is the cleavage of the target molecule from the Wang resin. This is achieved using a trifluoroacetic acid (TFA) "cocktail" containing scavengers to protect the product from reactive cationic species generated during the cleavage process.

Materials:

  • Resin-bound β-Lactam from Protocol 3

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Dichloromethane (DCM)

  • Cold Diethyl Ether

Procedure:

  • Swell the dry resin-bound β-lactam in DCM for 30 minutes.

  • Drain the DCM.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours. The integrity of the β-lactam ring under these conditions should be monitored for novel analogs, as prolonged exposure to strong acid can potentially lead to hydrolysis.[9]

  • Filter the resin and collect the filtrate containing the cleaved product.

  • Wash the resin with additional TFA (2 x 2 mL) and combine the filtrates.

  • Concentrate the combined filtrates under a stream of nitrogen or using a rotary evaporator to a small volume.

  • Precipitate the crude product by adding the concentrated solution dropwise to a large volume of cold diethyl ether.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the crude product with cold diethyl ether and dry under vacuum.

Data Presentation: Expected Reagents and Conditions

The following table summarizes the typical reagents and conditions for the solid-phase synthesis of a generic this compound analog. Note that these are starting points and may require optimization for specific target molecules.

StepReagent/ConditionMolar Excess (eq.)SolventTime (h)Temperature (°C)
Resin Loading Fmoc-Phenylacetic Acid, DIC, DMAP4, 4, 0.1DMF12-16Room Temp.
Fmoc Deprotection 20% Piperidine in DMF-DMF0.33Room Temp.
Imine Formation Substituted Benzaldehyde, TMOF5, 10DCM4-6Room Temp.
Staudinger Reaction Substituted Acetyl Chloride, TEA10, 15DCM14-180 to Room Temp.
Cleavage TFA/TIS/H₂O (95:2.5:2.5)--2-3Room Temp.

Purification and Characterization

The crude this compound analog obtained after cleavage typically requires purification to remove any byproducts and unreacted reagents. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.[10][11]

Protocol 5: HPLC Purification

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic Acid (TFA) (optional, for peak shape improvement)

Procedure:

  • Dissolve the crude product in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Develop a suitable gradient elution method. A common starting point is a linear gradient from 10% to 90% acetonitrile in water (both containing 0.1% TFA) over 30-40 minutes.

  • Inject the sample and collect fractions corresponding to the major peak, as detected by UV absorbance (typically at 254 nm).

  • Analyze the collected fractions by analytical HPLC or LC-MS to confirm the purity and identity of the product.

  • Combine the pure fractions and remove the solvent by lyophilization to obtain the final purified this compound analog.

Characterization: The structure and purity of the final product should be confirmed by a combination of analytical techniques, including:

  • LC-MS: To confirm the molecular weight.

  • ¹H and ¹³C NMR: For structural elucidation.

  • FT-IR: To confirm the presence of the β-lactam carbonyl group.

Conclusion: A Robust Platform for β-Lactam Discovery

The solid-phase synthesis of this compound analogs offers a robust and efficient platform for the generation of diverse libraries of these important heterocyclic compounds. The strategic choice of a Wang resin, coupled with the well-established Staudinger cycloaddition, provides a reliable pathway to these valuable molecules. The detailed protocols and insights provided in this application note are intended to empower researchers in their efforts to explore the chemical space of β-lactams and to accelerate the discovery of new therapeutic agents. Careful monitoring of each synthetic step and rigorous purification of the final products are paramount to obtaining high-quality compounds for biological evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for 4-Phenylazetidin-2-one Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Message from Your Senior Application Scientist

Welcome to the technical support center dedicated to the purification of 4-phenylazetidin-2-one and its derivatives. As a core structural motif in many pharmaceutically important compounds, including penicillin and cholesterol absorption inhibitors, the stereochemical purity of the β-lactam ring is paramount to its biological function.[1] The synthesis of these compounds often yields a mixture of diastereomers (cis/trans) and enantiomers, making robust purification strategies essential for any research or drug development professional.

This guide is designed to move beyond simple protocols. My goal is to provide you with the causal logic behind key purification choices, drawing from established principles and field experience. We will explore common challenges, troubleshoot experimental hurdles, and outline systematic workflows to help you achieve the desired isomeric purity for your target molecule.

Part 1: Troubleshooting Guide

This section addresses specific issues you might encounter during the purification process in a direct question-and-answer format.

Question 1: My cis- and trans-4-phenylazetidin-2-one isomers are co-eluting or showing very poor separation during silica gel chromatography. How can I improve the resolution?

Answer: This is one of the most common challenges. The polarity difference between diastereomers can be minimal, making separation on standard silica gel difficult. Here’s a systematic approach to troubleshoot this issue:

  • Underlying Cause: The separation on silica gel is primarily driven by the differential interaction of your isomers with the stationary phase's silanol groups (Si-OH).[2] If the overall polarity and the spatial presentation of polar groups in both isomers are too similar, they will travel down the column at nearly the same rate.

  • Step-by-Step Solutions:

    • Optimize the Mobile Phase (Eluent):

      • Reduce Polarity: Your first step should be to decrease the overall polarity of your eluent system (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture). This will increase the retention of both isomers, providing more time for them to interact with the silica and resolve.

      • Change Solvent Selectivity: If reducing polarity alone doesn't work, the issue may be selectivity, not just strength. Isomers can interact differently with solvents of different chemical classes. Try replacing ethyl acetate (a hydrogen bond acceptor) with another solvent of similar polarity, such as dichloromethane (a dipole) or diethyl ether. A ternary system (e.g., Hexane/DCM/EtOAc) can sometimes provide the unique selectivity needed.[3]

    • Fine-Tune the Gradient: If you are using flash chromatography, employ a very shallow gradient. A slow, gradual increase in eluent strength is far more effective for separating closely related compounds than a steep gradient.[3]

    • Consider an Alternative Stationary Phase: If silica gel fails, consider switching to a different stationary phase. Alumina (basic or neutral) can offer different selectivity. For more challenging separations, reversed-phase (C18) chromatography, where separation is based on hydrophobicity, can be highly effective as the more non-polar isomer will be retained longer.[4]

Question 2: I'm observing significant product degradation during purification. What is the likely cause and how can I prevent it?

Answer: The β-lactam ring is a strained, four-membered ring that is susceptible to hydrolysis, particularly under acidic or basic conditions.

  • Underlying Cause: Standard silica gel is inherently acidic (pKa ≈ 4.5), which can be sufficient to catalyze the hydrolytic opening of the β-lactam ring, especially if the compound is on the column for an extended period.[5] This leads to the formation of the corresponding β-amino acid, which will have drastically different chromatographic behavior and result in yield loss.

  • Preventative Measures:

    • Neutralize the Mobile Phase: Add a small amount (0.1-0.5% v/v) of a volatile base, such as triethylamine (TEA), to your mobile phase. The TEA will neutralize the acidic sites on the silica gel, creating a much milder environment for your compound.

    • Use Neutralized Silica: You can purchase pre-neutralized silica gel or prepare it by washing standard silica with a solvent containing TEA and then re-equilibrating with your mobile phase.

    • Work Quickly and at Low Temperature: Minimize the time your compound spends in solution and on the column. If possible, perform chromatography in a cold room to reduce the rate of potential degradation reactions.

    • Avoid Protic Solvents if Possible: While sometimes necessary, highly protic solvents like methanol can sometimes participate in ring-opening, especially with residual acid or base. If you must use an alcohol, consider isopropanol, which is less nucleophilic.

Question 3: I am attempting to purify my product by recrystallization, but it keeps "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point, or the solution becomes so supersaturated that the solute separates as a liquid phase instead of an ordered crystalline solid.

  • Underlying Cause: This is often caused by cooling the solution too rapidly, using a solvent in which the compound is excessively soluble, or the presence of impurities that inhibit crystal lattice formation.[6]

  • Troubleshooting Steps:

    • Slow Down the Cooling Process: After dissolving your compound in the minimum amount of hot solvent, allow it to cool slowly to room temperature on the benchtop, insulated with glass wool if necessary. Do not place it directly into an ice bath. Once at room temperature, transfer it to a refrigerator (4°C) to complete the crystallization.[7]

    • Modify the Solvent System:

      • Use Less Solvent: You may be using too much solvent. Try to dissolve the crude material in the absolute minimum amount of boiling solvent to ensure the solution is saturated upon cooling.

      • Introduce an Anti-Solvent: A powerful technique is to use a two-solvent system.[8] Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Then, allow it to cool slowly. Common systems include ethyl acetate/hexanes, acetone/water, or THF/hexanes.[6]

    • Induce Crystallization:

      • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[9]

      • Seed the Solution: If you have a small amount of pure crystalline material, add a single tiny crystal ("seed crystal") to the cooled, saturated solution. This provides a perfect template for further crystal growth.[7]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best overall strategy for purifying a crude mixture containing both diastereomers and enantiomers of this compound?

A multi-step approach is most effective. First, use standard flash chromatography on silica gel to remove baseline impurities (unreacted starting materials, reagents). This step may also separate the diastereomers (cis/trans) if their polarities are sufficiently different. Next, focus on separating the diastereomers using either optimized chromatography (as described in Troubleshooting Q1) or recrystallization. Finally, once you have isolated a pure diastereomer (which is still a racemic mixture of two enantiomers), separate the enantiomers using chiral HPLC.[10][11]

Q2: How do I separate the enantiomers of a specific this compound isomer?

Enantiomers have identical physical properties in a non-chiral environment, so a chiral selector is required for separation.[12] Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard method.[13] The process involves:

  • Column Screening: The key is to find a Chiral Stationary Phase (CSP) that interacts differently with your two enantiomers. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and a good starting point.[14]

  • Mobile Phase Selection: Screen different mobile phases, typically starting with normal-phase eluents like hexane/isopropanol or reversed-phase eluents like acetonitrile/water. The choice of mobile phase dramatically affects retention and resolution.[11]

  • Method Optimization: Once a promising CSP and mobile phase are identified, optimize the separation by adjusting the solvent ratio, flow rate, and temperature to maximize resolution.

Q3: Which analytical techniques are essential for confirming the purity and isomeric composition of my final product?

A combination of techniques is necessary for a complete picture:

  • High-Performance Liquid Chromatography (HPLC-UV/MS): This is the workhorse for determining chemical purity. It will show you the percentage of your desired compound relative to any residual impurities.[15]

  • Chiral HPLC: This is specifically used to determine the enantiomeric excess (e.e.) or enantiomeric ratio (e.r.) of your product.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable. It confirms the chemical structure of your molecule. For diastereomers, the protons on the β-lactam ring (H3 and H4) will typically have different chemical shifts and coupling constants (J-values), allowing you to determine the diastereomeric ratio (d.r.) by integrating the respective signals.[1] Quantitative ¹H NMR (qNMR) can also be used for an absolute purity assessment against a certified reference standard.[17]

Part 3: Key Protocols

Protocol 1: Flash Column Chromatography for Diastereomer Separation

This protocol outlines a general procedure for separating cis/trans isomers of this compound.

  • TLC Analysis:

    • Dissolve a small amount of your crude mixture in a suitable solvent (e.g., DCM).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., start with 20% ethyl acetate in hexanes).

    • Visualize the spots under UV light. The goal is to find a solvent system that gives baseline separation of the two diastereomer spots with Rf values between 0.2 and 0.4.

  • Column Packing:

    • Select an appropriate size flash column based on your sample mass (a general rule is a 40:1 to 100:1 ratio of silica weight to crude compound weight).

    • Pack the column using the "slurry" method with the initial, low-polarity mobile phase identified by TLC.

  • Sample Loading:

    • Dissolve your crude compound in a minimal amount of the column solvent or a stronger solvent like DCM.

    • Alternatively, for better resolution, perform "dry loading": dissolve the compound, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution:

    • Begin eluting with the mobile phase.

    • If using a gradient, slowly and steadily increase the proportion of the more polar solvent.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure, isolated isomers.

    • Remove the solvent under reduced pressure to yield the purified products.

Protocol 2: Screening for a Recrystallization Solvent System

This protocol helps identify a suitable solvent or solvent pair for purification by recrystallization.

  • Single Solvent Screening:

    • Place ~20-30 mg of your crude material into several small test tubes.

    • To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, toluene, hexanes) dropwise at room temperature until the solid just dissolves. A good candidate will be a solvent in which your compound is poorly soluble at room temperature.

    • Take the tubes where the solid did not dissolve at room temperature and heat them gently (e.g., in a warm water bath). A good candidate solvent will fully dissolve your compound when hot but show poor solubility when cold.

    • Cool the promising tubes to room temperature and then in an ice bath. The ideal solvent will produce a large number of crystals upon cooling.

  • Two-Solvent System Screening:

    • If no single solvent is ideal, try a binary system.

    • Dissolve the crude material in a small amount of a "good" solvent (one in which it is highly soluble).

    • Slowly add a miscible "anti-solvent" (one in which it is insoluble) dropwise until a persistent cloudiness appears.

    • Gently heat the mixture until the solution becomes clear again.

    • Allow the solution to cool slowly. Heavy crystallization upon cooling indicates a good solvent pair.

Part 4: Data & Visualization

Table 1: Example Chromatographic Conditions for Isomer Separation
Separation GoalTechniqueStationary PhaseExample Mobile Phase SystemComments
Diastereomer SeparationFlash ChromatographySilica GelHexane / Ethyl Acetate (e.g., 80:20 v/v)Adjust ratio for optimal Rf; a shallow gradient can improve resolution.
Diastereomer SeparationReversed-Phase HPLCC18Acetonitrile / WaterThe less polar isomer will have a longer retention time.[4]
Enantiomer SeparationChiral HPLCAmylose or Cellulose-based CSPHexane / Isopropanol (e.g., 90:10 v/v)Screening of multiple CSPs is highly recommended for a new compound.[14]
Enantiomer SeparationChiral SFCChiral Stationary PhaseSupercritical CO₂ / MethanolSupercritical Fluid Chromatography (SFC) can offer faster and greener separations.[18]
Diagram 1: Purification Strategy Decision Workflow

This diagram outlines a logical path for selecting the appropriate purification technique based on your starting material and purity goals.

Purification_Workflow start Crude this compound (Mixture of Isomers & Impurities) pre_purify Initial Cleanup: Flash Chromatography (Silica Gel) start->pre_purify analyze1 Analyze Mixture by TLC/HPLC/NMR pre_purify->analyze1 diastereomer_check Are Diastereomers Separated? analyze1->diastereomer_check diastereomer_pure Isolate Pure Diastereomers (Racemic Mixtures) diastereomer_check->diastereomer_pure Yes diastereomer_impure Diastereomers Co-elute diastereomer_check->diastereomer_impure No enantiomer_check Is Enantiomeric Separation Required? diastereomer_pure->enantiomer_check optimize_chrom Optimize Chromatography: - Shallow Gradient - New Solvent System diastereomer_impure->optimize_chrom recrystallize Attempt Recrystallization diastereomer_impure->recrystallize optimize_chrom->diastereomer_pure recrystallize->diastereomer_pure chiral_hplc Chiral HPLC Screening: - Select CSP - Optimize Mobile Phase enantiomer_check->chiral_hplc Yes end_no_chiral Purification Complete enantiomer_check->end_no_chiral No final_product Isolated Pure Stereoisomer chiral_hplc->final_product

References

Technical Support Center: Stereocontrol in 4-Phenylazetidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of β-lactams, with a specific focus on 4-phenylazetidin-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of β-lactam chemistry. Here, we will address common challenges related to stereocontrol, particularly the prevention of epimerization, a critical factor in synthesizing biologically active compounds.

I. Troubleshooting Guide: Diagnosing and Solving Epimerization Issues

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Question 1: My final product is a mixture of cis and trans isomers. What are the likely causes and how can I improve the diastereoselectivity?

Answer: The formation of a diastereomeric mixture is a common issue in β-lactam synthesis, often stemming from the reaction conditions of the Staudinger cycloaddition (ketene-imine reaction). The stereochemical outcome is determined by the kinetics of the ring closure of a zwitterionic intermediate.[1][2]

Primary Causes:

  • Base Selection: The choice and stoichiometry of the tertiary amine base used to generate the ketene in situ from an acyl chloride are critical.[3] A highly nucleophilic or sterically unhindered base can promote the isomerization of the zwitterionic intermediate before cyclization, leading to the thermodynamically more stable trans isomer.[2][4] Conversely, a bulky base may favor the formation of the cis isomer.

  • Reaction Temperature: Higher reaction temperatures can provide sufficient energy to overcome the rotational barrier in the zwitterionic intermediate, allowing for equilibration and favoring the formation of the trans product.[5] Conversely, lower temperatures often favor the kinetically controlled cis product.

  • Solvent Polarity: The polarity of the solvent can influence the stability and lifetime of the zwitterionic intermediate, thereby affecting the cis/trans ratio.

  • Substituent Effects: Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the direct ring closure, favoring the cis isomer.[1][2] Conversely, electron-withdrawing groups on the ketene slow down the ring closure, allowing for isomerization and favoring the trans product.[1][2][4]

Troubleshooting Steps:

  • Optimize the Base: Experiment with a range of tertiary amine bases. For favoring the cis isomer, consider bulkier bases like diisopropylethylamine (DIPEA) or 2,6-lutidine. For the trans isomer, triethylamine (TEA) is a common choice.[5]

  • Control the Temperature: Perform the reaction at lower temperatures (e.g., 0 °C to -78 °C) to favor the kinetic cis product. For the trans isomer, running the reaction at room temperature or slightly elevated temperatures might be beneficial.

  • Solvent Screening: Evaluate a series of solvents with varying polarities, such as dichloromethane (DCM), toluene, and acetonitrile, to determine the optimal medium for your desired stereoisomer.

  • Consider a Chiral Auxiliary: For asymmetric synthesis, employing a chiral auxiliary on either the ketene or the imine component can provide excellent diastereocontrol.[6][7][8]

Question 2: I'm observing epimerization at the C4 position during workup or purification. How can I prevent this?

Answer: Epimerization post-synthesis is often caused by exposure to acidic or basic conditions, particularly during aqueous workup or chromatography. The proton at C4 of the azetidinone ring is susceptible to abstraction, leading to a planar enolate intermediate that can be re-protonated from either face, resulting in a mixture of diastereomers.[9]

Preventative Measures:

  • Neutral Workup: Avoid acidic or basic aqueous washes. Use a saturated solution of sodium chloride (brine) for extractions.

  • Chromatography Conditions:

    • Use a neutral stationary phase like silica gel. If you suspect trace acidity, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent, followed by flushing with the pure eluent.

    • Employ a non-polar eluent system if possible, as polar solvents can sometimes promote epimerization.

  • Avoid Protic Solvents: When concentrating the product, minimize the use of protic solvents like methanol or ethanol, especially if trace amounts of acid or base are present.

  • Temperature Control: Perform all workup and purification steps at low temperatures to minimize the rate of any potential epimerization.

Question 3: My desired cis isomer is converting to the trans isomer over time. What is happening and how can I stop it?

Answer: The cis isomer is generally the kinetically favored product, while the trans isomer is often the thermodynamically more stable one. The conversion of cis to trans indicates that an equilibrium is being established, which is usually catalyzed by a base.[3]

Root Cause and Solution:

  • Trace Base Contamination: The most likely cause is the presence of residual base from the reaction (e.g., triethylamine).

  • Solution: Ensure the complete removal of the base during the workup. This can be achieved by:

    • Washing the organic layer with a dilute acid solution (e.g., 1 M HCl), followed by a wash with saturated sodium bicarbonate solution and then brine. Caution: This should be done carefully to avoid acid-catalyzed ring opening of the β-lactam.

    • Thorough purification by column chromatography to separate the product from any residual base.

II. Frequently Asked Questions (FAQs)

What is epimerization in the context of this compound synthesis?

Epimerization is a chemical process where the configuration of only one of several stereocenters in a molecule is inverted.[10] In the synthesis of this compound, this typically refers to the inversion of the stereochemistry at either the C3 or C4 position of the β-lactam ring, leading to the formation of a diastereomer.[11] The biological activity of many β-lactam compounds is highly dependent on their specific stereochemistry, making the control of epimerization a critical aspect of their synthesis.[11]

Which reaction parameters have the most significant impact on controlling stereoselectivity?

The following parameters are crucial for controlling the stereochemical outcome of the Staudinger synthesis:

ParameterEffect on StereoselectivityRationale
Base Can influence the cis/trans ratio. Bulky bases often favor cis.Affects the rate of ketene formation and can catalyze the isomerization of the zwitterionic intermediate.[12]
Temperature Lower temperatures generally favor the kinetic cis product.Reduces the likelihood of the zwitterionic intermediate overcoming the rotational energy barrier to isomerize.[5]
Solvent Can impact the stability and lifetime of the zwitterionic intermediate.The polarity of the solvent can influence the reaction pathway and the rate of competing reactions.
Substituents Electronic properties of substituents on the ketene and imine are key.Electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate ring closure, favoring the cis isomer.[1][2]
Are there alternative synthetic methods that are less prone to epimerization?

Yes, several methods have been developed to improve stereocontrol in β-lactam synthesis:

  • Asymmetric Organocatalysis: The use of chiral organocatalysts, such as N-heterocyclic carbenes (NHCs) or chiral amines, can promote the enantioselective synthesis of β-lactams with high stereocontrol.[13][14][15]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to either the ketene or the imine precursor can effectively direct the stereochemical outcome of the cycloaddition.[6][7][8] The auxiliary can be removed in a subsequent step.

  • Metal-Catalyzed Reactions: Palladium-catalyzed intramolecular C-H amidation reactions have emerged as a powerful tool for the asymmetric synthesis of β-lactams with excellent enantioselectivity.[16]

How can I confirm the stereochemistry of my this compound product?

The relative stereochemistry (cis or trans) of 3,4-disubstituted azetidin-2-ones can be reliably determined using ¹H NMR spectroscopy by analyzing the coupling constant (J) between the protons at C3 and C4.

  • cis-isomers: Typically exhibit a larger coupling constant, generally in the range of J = 4.2–5.6 Hz.[5][17]

  • trans-isomers: Show a smaller coupling constant, usually J = 2.5 Hz or less.[5][17]

For confirmation of absolute stereochemistry in asymmetric synthesis, X-ray crystallography is the definitive method.

III. Experimental Protocols & Visualizations

Protocol: Stereoselective Synthesis of cis-3-Acetoxy-4-phenylazetidin-2-one

This protocol is adapted from established procedures and optimized to favor the formation of the cis isomer.

Materials:

  • Benzaldehyde

  • Ammonia solution

  • Acetoxyacetyl chloride

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate, anhydrous

  • Standard glassware for organic synthesis

Procedure:

  • Imine Formation: Synthesize N-benzylidenemethanamine by reacting benzaldehyde with an ammonia solution. Purify by distillation.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the imine (1.0 eq) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add DIPEA (1.5 eq) to the cooled solution.

  • Ketene Generation and Cycloaddition: Add a solution of acetoxyacetyl chloride (1.2 eq) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the cis-3-acetoxy-4-phenylazetidin-2-one.

Diagrams

Staudinger_Mechanism cluster_intermediate Intermediate Imine Imine Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack Ketene Ketene (from Acyl Chloride + Base) Ketene->Zwitterion Zwitterion->Zwitterion Cis_Lactam cis-β-Lactam (Kinetic Product) Zwitterion->Cis_Lactam Direct Ring Closure (k_closure) Trans_Lactam trans-β-Lactam (Thermo. Product) Zwitterion->Trans_Lactam Ring Closure

Caption: Staudinger reaction pathway to β-lactams.

Troubleshooting_Flowchart Start Epimerization Observed? Problem Low cis/trans Ratio Start->Problem Yes During_Workup Epimerization During Workup/Purification Start->During_Workup Yes No_Issue Synthesis Successful Start->No_Issue No Cause_Base Cause_Base Problem->Cause_Base Check Base Cause_Temp Cause_Temp Problem->Cause_Temp Check Temperature Cause_Solvent Cause_Solvent Problem->Cause_Solvent Check Solvent Sol_Neutral_Workup Sol_Neutral_Workup During_Workup->Sol_Neutral_Workup Use Neutral Workup Sol_Chromatography Sol_Chromatography During_Workup->Sol_Chromatography Modify Chromatography Sol_Base Sol_Base Cause_Base->Sol_Base Optimize Base (e.g., use DIPEA for cis) Sol_Temp Sol_Temp Cause_Temp->Sol_Temp Lower Reaction Temp. Sol_Solvent Sol_Solvent Cause_Solvent->Sol_Solvent Screen Solvents Re_evaluate Re_evaluate Sol_Base->Re_evaluate Re-evaluate Product Sol_Temp->Re_evaluate Sol_Solvent->Re_evaluate Sol_Neutral_Workup->Re_evaluate Sol_Chromatography->Re_evaluate

Caption: Troubleshooting flowchart for epimerization.

IV. References

  • Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • ChemInform Abstract: Progress in Asymmetric Organocatalytic Synthesis of β-Lactams. (2010). ChemInform.

  • Progress in Asymmetric Organocatalytic Synthesis of β‐Lactams. (2011). Organic & Biomolecular Chemistry.

  • Alcaide, B., Aly, M. F., Rodríguez, C., & Rodríguez-Vicente, A. (2000). Base-promoted isomerization of cis-4-formyl-2-azetidinones: chemoselective C4-epimerization vs rearrangement to cyclic enaminones. The Journal of Organic Chemistry, 65(11), 3453–3459.

  • Synthetic investigations in epimerization reactions of β-lactams. (n.d.). [No source provided]

  • Organocatalytic Asymmetric Synthesis of trans-γ-Lactams. (2017). Chemistry.

  • Catalytic, Asymmetric Synthesis of β-Lactams. (1999). Journal of the American Chemical Society.

  • Jiao, L., Liang, X., & Xu, J. (2006). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society, 128(18), 6060–6069.

  • Staudinger synthesis. (n.d.). In Wikipedia. Retrieved from --INVALID-LINK--

  • Advances in the chemistry of β-lactam and its medicinal applications. (2017). Future Medicinal Chemistry.

  • Staudinger Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Asymmetric Synthesis of β-Lactam via Palladium-Catalyzed Enantioselective Intramolecular C(sp3)–H Amidation. (2019). ACS Catalysis.

  • Asymmetric Synthesis. (n.d.). University of York.

  • Chiral auxiliary. (n.d.). In Wikipedia. Retrieved from --INVALID-LINK--

  • Deketelaere, S., Desimpel, S., Van Kerrebroeck, R., Delputte, L., Vandenheede, E., D'hooghe, M., & Stevens, C. (2025). Staudinger β-lactam synthesis via continuous flow chemistry. Journal of Flow Chemistry.

  • Stories from Staudinger: Synthesis of Chiral β-Lactams. (n.d.). Sciforum.

  • Application Notes: The Use of Lactamide-Derived Chiral Auxiliaries in the Asymmetric Synthesis of β-Amino Acid Esters. (2025). BenchChem.

  • Azetidinones. (2014). International Journal of Pharmaceutical Sciences Review and Research.

  • Synthesis of Novel 4‐(2‐Oxoethylidene)azetidin‐2‐ones by a Lewis Acid Mediated Reaction of Acyldiazo Compounds. (n.d.). ResearchGate.

  • Firestone, R. A., Maciejewicz, N. S., Ratcliffe, R. W., & Christensen, B. G. (1974). Total synthesis of .beta.-lactam antibiotics. Epimerization of 6(7)-aminopenicillins and cephalosporins from .alpha. to .beta. The Journal of Organic Chemistry, 39(4), 437–440.

  • Epimerisation of a trans-β-lactam. (1970). Journal of the Chemical Society D: Chemical Communications.

  • Azetidinone: Different methods of synthesis and its biological profile. (2011). Der Pharma Chemica.

  • Synthesis of azetidin-2-ones. (n.d.). ResearchGate.

  • Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. (n.d.). MDPI.

  • Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. (2021). [No source provided]

  • Firestone, R. A., Maciejewicz, N. S., Ratcliffe, R. W., & Christensen, B. G. (1974). Total synthesis of beta-lactam antibiotics. IV. Epimerization of 6(7)-aminopenicillins and -cephalosporins from alpha to beta. The Journal of Organic Chemistry, 39(4), 437–440.

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (n.d.). MDPI.

  • β-Lactam synthesis. (n.d.). Organic Chemistry Portal.

  • Epimerisation in Peptide Synthesis. (n.d.). PMC.

  • Synthesis and Biological Activity of 2-(Thiazolidin-4-One) Phenyl]-1h-Phenylbenzimidazoles and 2-[4-(Azetidin-2-One)-3-Chloro-4-Phenyl]-1h-Phenyl Benzimidazoles. (2017). ResearchGate.

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (2025). [No source provided]

  • Avoiding epimerization during azetidin-2-one synthesis. (2025). BenchChem.

  • Epimerisation in Peptide Synthesis. (n.d.). MDPI.

  • Novel and Recent Synthesis and Applications of β-Lactams. (n.d.). PMC.

  • The precursor of beta-lactamase: purification, properties and folding kinetics. (n.d.). PMC.

  • Click and Release Chemistry for Activity-Based Purification of β-Lactam Targets. (2021). PubMed.

References

Improving the yield of 4-Phenylazetidin-2-one cycloaddition reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Phenylazetidin-2-one and related β-lactams via the Staudinger [2+2] ketene-imine cycloaddition. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this powerful reaction, improve yields, and troubleshoot common experimental hurdles.

The Staudinger cycloaddition, the reaction of a ketene with an imine, remains a cornerstone for constructing the β-lactam ring, a privileged scaffold in medicinal chemistry.[1][2] However, its success is highly dependent on precise control over reaction parameters. This guide provides in-depth, experience-driven advice to help you achieve consistent and high-yielding results.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of this compound. Each problem is presented with potential causes and actionable solutions grounded in chemical principles.

Issue 1: Low or No Product Yield

A low yield of the desired β-lactam is the most frequent challenge. The root cause often lies in the stability and reactivity of the starting materials and the highly reactive ketene intermediate.

Potential Cause A: Poor Quality or Deactivated Reagents

The Staudinger reaction is highly sensitive to moisture and impurities in the starting materials.

  • Phenylacetyl Chloride: This is the precursor to the highly reactive phenylketene. If it has been hydrolyzed by atmospheric moisture to phenylacetic acid, it will be consumed by the base without forming the necessary ketene.

  • Imine (e.g., N-benzylideneaniline): Imines can hydrolyze back to their constituent aldehyde (benzaldehyde) and amine (aniline) in the presence of water. The purity of the starting aldehyde and amine is also critical.

  • Solvents & Base: Trace amounts of water in the reaction solvent or the tertiary amine base can rapidly quench the ketene intermediate.

Solutions & Best Practices:

  • Reagent Verification: Always use freshly distilled or newly purchased phenylacetyl chloride. Verify the purity of your imine via ¹H NMR or melting point before use. If synthesizing the imine, ensure the starting aldehyde and amine are pure.

  • Anhydrous Conditions: Dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of inert gas (Nitrogen or Argon). Use anhydrous solvents, preferably from a solvent purification system or freshly distilled over an appropriate drying agent (e.g., dichloromethane over CaH₂).[3]

  • Base Purity: Use a fresh bottle of the tertiary amine base (e.g., triethylamine). If in doubt, distill it over a suitable drying agent like potassium hydroxide.

Potential Cause B: Inefficient Ketene Generation

The in-situ generation of phenylketene from phenylacetyl chloride and a tertiary amine is the reaction's critical first step.[2] Inefficient formation means less reactant is available for the cycloaddition.

  • Incorrect Stoichiometry: An insufficient amount of base will lead to incomplete conversion of the acid chloride to the ketene. Conversely, a large excess of base can lead to side reactions.

  • Slow Deprotonation: If the base is not strong enough or is too sterically hindered, the deprotonation of the α-proton from the acid chloride can be slow, allowing side reactions to dominate.

Solutions & Best Practices:

  • Optimize Stoichiometry: Typically, 1.05 to 1.2 equivalents of a tertiary amine base relative to the acid chloride is recommended. This slight excess ensures complete conversion without promoting excessive side reactions.

  • Controlled Addition: A key technique for maximizing yield is the slow, simultaneous addition of both the phenylacetyl chloride solution and the triethylamine solution to the cooled solution of the imine.[4] This maintains a low, steady-state concentration of the ketene, minimizing dimerization and polymerization.

Potential Cause C: Ketene Dimerization and Side Reactions

Phenylketene is highly reactive and can readily undergo [2+2] self-cycloaddition to form a diketene dimer or react with the tertiary amine base itself.[5][6]

Solutions & Best Practices:

  • Low Temperature: Perform the reaction at low temperatures. A starting temperature of -78 °C (dry ice/acetone bath) is common for the addition phase, followed by a slow warm-up to room temperature.[4][7] This slows the rate of ketene dimerization more than it slows the desired cycloaddition.

  • High Dilution & Slow Addition: As mentioned, using a syringe pump or addition funnels for the slow addition of reagents under dilute conditions is crucial. This prevents the buildup of a high local concentration of the ketene.

Issue 2: Poor or Incorrect Stereoselectivity

For many applications, controlling the stereochemistry at the C3 and C4 positions of the β-lactam ring is essential. The Staudinger reaction proceeds through a zwitterionic intermediate, and the final stereochemical outcome is determined by the kinetics of ring closure versus bond rotation in this intermediate.[8][9]

Potential Cause A: Reaction Temperature

Higher temperatures provide more energy for bond rotation in the zwitterionic intermediate, which can lead to isomerization and the formation of the thermodynamically more stable trans-β-lactam.[1]

Solutions & Best Practices:

  • Maintain Low Temperatures: Running the reaction at 0 °C or below often favors the formation of the kinetically controlled cis-β-lactam, as ring closure is faster than C-C bond rotation in the intermediate.[9]

Potential Cause B: Solvent Effects

The solvent plays a critical role in stabilizing the zwitterionic intermediate. Polar solvents can stabilize this intermediate, potentially allowing more time for isomerization before ring closure.[10][11]

  • Mechanism Insight: Theoretical studies show that polar solvents stabilize the zwitterionic intermediate, potentially changing the reaction from a concerted process to a stepwise one.[10][11][12] This stabilization can influence the energy barriers for both ring closure and isomerization.

Solutions & Best Practices:

  • Solvent Screening: While dichloromethane is a common choice, screening less polar solvents like toluene or THF may alter the stereochemical outcome. The choice of solvent can be a powerful tool for directing selectivity.[13]

  • Consistency is Key: Use the same grade and supplier of solvent to ensure reproducibility, as trace impurities can have a significant impact.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving common issues in the synthesis.

TroubleshootingWorkflow Start Low / No Yield Reagent_Purity Verify Purity of: - Acyl Chloride - Imine - Base Start->Reagent_Purity Most Common Cause Anhydrous Ensure Anhydrous Conditions: - Dry Glassware - Anhydrous Solvents Reagent_Purity->Anhydrous Temp Optimize Temperature (Start at -78 °C) Anhydrous->Temp Addition Implement Slow, Simultaneous Addition Temp->Addition Stoichiometry Check Stoichiometry (Base: ~1.1 eq) Addition->Stoichiometry Success Improved Yield Stoichiometry->Success Re-run Experiment

Caption: A logical workflow for troubleshooting low yields.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best tertiary amine base to use: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)?

Both TEA and DIPEA (Hünig's base) are commonly used. The choice depends on the specific substrate and desired outcome.

BaseKey CharacteristicsRecommendation
Triethylamine (TEA) Less sterically hindered, slightly more basic.[14] Can act as a nucleophile with highly reactive electrophiles, potentially leading to side products.[5][15]The standard and most common choice for simple Staudinger reactions. Its higher basicity ensures rapid ketene formation.
DIPEA (Hünig's Base) Highly sterically hindered around the nitrogen atom, making it a poor nucleophile but still a strong base.[14][16]Recommended if you suspect side reactions involving the base attacking your acyl chloride or ketene. Its non-nucleophilic nature can lead to a cleaner reaction profile.[15]

Q2: How can I monitor the reaction's progress?

Monitoring the reaction is crucial for optimization.

  • Thin-Layer Chromatography (TLC): This is the most straightforward method. Spot the reaction mixture against your starting imine. The reaction is complete when the imine spot has been completely consumed. The β-lactam product will appear as a new spot.

  • Infrared (IR) Spectroscopy: If you can take aliquots, the disappearance of the strong, sharp imine C=N stretch (around 1630-1690 cm⁻¹) and the appearance of the characteristic β-lactam C=O stretch (a high-frequency band around 1740-1780 cm⁻¹) is a definitive indicator of product formation.

Q3: My product is difficult to purify. What are the likely impurities?

Common impurities include:

  • Triphenylphosphine Oxide (TPPO): If using a Staudinger reaction variant that involves phosphines, removing TPPO is a classic purification challenge.[17]

  • Ketene Dimer: Formed by the self-reaction of phenylketene.

  • Phenylacetic Acid/Amide: Formed from the hydrolysis of the ketene or its reaction with the amine base.

  • Unreacted Starting Material: Usually the imine or aniline/benzaldehyde if the imine is unstable.

Purification Strategy:

  • Aqueous Workup: A mild acidic wash (e.g., dilute HCl or NH₄Cl solution) can help remove the tertiary amine and any unreacted starting amines.

  • Recrystallization: this compound is often a crystalline solid. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is an excellent method for achieving high purity.

  • Column Chromatography: If recrystallization is ineffective, silica gel chromatography is the default method. A gradient elution with hexanes and ethyl acetate is typically effective.

Part 3: Reference Experimental Protocol

This protocol provides a robust starting point for the synthesis of 4-phenyl-1-(phenyl)-azetidin-2-one.

Materials:

  • N-benzylideneaniline (Imine)

  • Phenylacetyl chloride

  • Triethylamine (TEA), freshly distilled

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and two addition funnels, add N-benzylideneaniline (1.0 eq) dissolved in anhydrous DCM (approx. 0.2 M concentration).

  • Inert Atmosphere: Place the flask under a positive pressure of nitrogen or argon.

  • Cooling: Cool the imine solution to -78 °C using a dry ice/acetone bath.

  • Reagent Preparation: In separate, dry flasks, prepare a solution of phenylacetyl chloride (1.0 eq) in anhydrous DCM and a solution of triethylamine (1.1 eq) in anhydrous DCM.

  • Controlled Addition: Add the phenylacetyl chloride and triethylamine solutions simultaneously and dropwise to the cooled, stirring imine solution via the two separate addition funnels over a period of 1-2 hours. Maintain the internal temperature below -70 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at -78 °C for an additional 2 hours.

  • Warm-up: Remove the cooling bath and allow the reaction to slowly warm to room temperature. Let it stir overnight.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or silica gel chromatography to yield the final this compound.

Reaction Mechanism Diagram

The Staudinger cycloaddition proceeds via a two-step mechanism involving a zwitterionic intermediate.[9][18]

Caption: Mechanism of the Staudinger [2+2] Cycloaddition.

References

Side product formation in 4-Phenylazetidin-2-one synthesis and mitigation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-phenylazetidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. As a cornerstone of many pharmaceutical compounds, the successful and selective synthesis of the β-lactam ring in this compound is of paramount importance. This resource provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you optimize your reaction outcomes.

Introduction to the Staudinger [2+2] Cycloaddition

The most prevalent method for synthesizing this compound is the Staudinger [2+2] cycloaddition, which involves the reaction of a ketene with an imine.[1] While elegant in its concept, this reaction is often accompanied by challenges related to yield, purity, and stereoselectivity. Understanding the underlying mechanisms is crucial for effective troubleshooting. The reaction proceeds through a zwitterionic intermediate, and the final stereochemical outcome (cis vs. trans) is determined by the kinetics of ring closure versus the potential for isomerization of this intermediate.[2][3]

Frequently Asked Questions (FAQs)

Q1: My yield of this compound is consistently low. What are the common causes?

A1: Low yields can stem from several factors:

  • Inefficient Imine Formation: The initial step of forming the Schiff base (imine) from benzaldehyde and an amine is crucial. Ensure your starting materials are pure and the reaction conditions, often involving a mild acid catalyst and removal of water, are optimized. The pH must be carefully controlled; a pH around 5 is often optimal to avoid deactivating the amine nucleophile at low pH or failing to protonate the hydroxyl group of the intermediate at high pH for its removal as water.[4]

  • Ketene Polymerization: Ketenes are highly reactive and prone to polymerization if their concentration becomes too high or if they are not trapped by the imine in a timely manner.[2][5] It is standard practice to generate the ketene in situ from an acyl chloride and a tertiary amine base, adding it slowly to the reaction mixture containing the imine.

  • Product Hydrolysis: The β-lactam ring is strained and susceptible to hydrolysis, especially in the presence of acid or base during workup and purification.[6][7] Ensure all workup steps are performed under neutral or near-neutral conditions and avoid prolonged exposure to protic solvents.

  • Suboptimal Reaction Temperature: The Staudinger reaction can be sensitive to temperature. While some reactions proceed well at room temperature, others may require cooling to minimize side reactions or heating to overcome the activation energy.

Q2: I am getting a mixture of cis and trans diastereomers. How can I improve the stereoselectivity for the cis isomer?

A2: The formation of the cis or trans isomer is a common challenge and is influenced by the substituents on both the ketene and the imine, as well as the reaction conditions.[3][5][8][9][10] For favoring the cis isomer:

  • Electronic Effects: The direct ring closure of the zwitterionic intermediate, which leads to the cis product, is accelerated by electron-donating substituents on the ketene and electron-withdrawing substituents on the imine.[2]

  • Reaction Temperature: Lower reaction temperatures generally favor the kinetically controlled product, which is often the cis isomer. Higher temperatures can provide enough energy for the intermediate to isomerize, leading to the more thermodynamically stable trans isomer.[3]

  • Solvent Choice: The polarity of the solvent can influence the stability and reactivity of the zwitterionic intermediate. Non-polar solvents often favor the cis product.

Q3: My final product seems to degrade over time. What are the stability issues with this compound?

A3: this compound, like other β-lactams, is susceptible to degradation. The primary pathway is hydrolysis of the strained four-membered ring.[6][11] To ensure stability:

  • Storage Conditions: Store the purified product in a dry, cool environment, preferably under an inert atmosphere (e.g., argon or nitrogen). Commercial suppliers often recommend storage at 2-8°C in a sealed container.

  • Avoid Protic Solvents: For long-term storage, avoid solutions in protic solvents like water or alcohols.

  • pH Sensitivity: The compound is sensitive to both acidic and basic conditions, which can catalyze ring-opening.

Troubleshooting Guide: Side Product Formation and Mitigation

This section provides a more detailed look at specific side products and offers targeted mitigation strategies.

Observed Problem Potential Cause(s) Proposed Mitigation Strategy
Presence of an Enamine Side Product The amine used for imine formation may be a secondary amine, or there may be secondary amine impurities. Aldehydes and ketones react with secondary amines to form enamines.[12][13][14]Ensure the use of a primary amine for imine synthesis and verify its purity. If using an amine that can exist in equilibrium with a secondary amine tautomer, consider alternative synthetic routes.
Formation of Polymeric Material Uncontrolled polymerization of the ketene intermediate is a common issue due to its high reactivity.[2][5]Generate the ketene in situ by slow, dropwise addition of the acyl chloride to a solution of the imine and a tertiary amine base. This ensures the ketene concentration remains low and it is consumed as it is formed.
Ring-Opened Hydrolysis Product The β-lactam ring is susceptible to nucleophilic attack and hydrolysis, which can be catalyzed by acidic or basic conditions during the reaction or workup.[6][7]Maintain a neutral pH throughout the workup and purification process. Use buffered washes if necessary. Minimize the use of protic solvents and ensure all glassware is dry.
Unwanted trans-Isomer Formation The zwitterionic intermediate may be isomerizing before ring closure, leading to the thermodynamically more stable trans product. This is often favored at higher temperatures.[3]Conduct the reaction at a lower temperature (e.g., 0°C or -78°C) to favor the kinetic cis product. The choice of solvent can also influence the stereochemical outcome.[10][15]
Low Purity After Column Chromatography Co-elution of starting materials or closely related side products.Optimize the mobile phase for column chromatography to achieve better separation. Consider recrystallization as an alternative or additional purification step.

Visualizing the Reaction and Side Products

Staudinger Reaction Mechanism for this compound Synthesis

Staudinger_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products Imine Imine (from Benzaldehyde + Amine) Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic attack Ketene Ketene (in situ from Acyl Chloride) Ketene->Zwitterion Cis_Closure Conrotatory Ring Closure (Kinetic Control) Zwitterion->Cis_Closure Fast Trans_Formation Isomerization then Closure (Thermodynamic Control) Zwitterion->Trans_Formation Slower, reversible Cis_Lactam cis-4-Phenylazetidin-2-one Cis_Closure->Cis_Lactam Trans_Lactam trans-4-Phenylazetidin-2-one Trans_Formation->Trans_Lactam

Caption: Mechanism of the Staudinger cycloaddition for β-lactam synthesis.

Common Side Product Formation Pathways

Side_Products cluster_pathways Reaction Pathways cluster_outcomes Outcomes Reactants Starting Materials (Aldehyde, Amine, Acyl Chloride) Desired_Path Desired Reaction: Staudinger Cycloaddition Reactants->Desired_Path Side_Path_1 Side Reaction 1: Ketene Polymerization Reactants->Side_Path_1 Side_Path_2 Side Reaction 2: Enamine Formation Reactants->Side_Path_2 Product This compound Desired_Path->Product Polymer Polyketene Side_Path_1->Polymer Enamine Enamine Side_Path_2->Enamine Side_Path_3 Side Reaction 3: β-Lactam Hydrolysis Hydrolyzed_Product Ring-Opened Product Side_Path_3->Hydrolyzed_Product Product->Side_Path_3 H₂O / H⁺ or OH⁻

Caption: Overview of desired and side reaction pathways.

Detailed Experimental Protocols

Protocol 1: General Synthesis of cis-4-Phenylazetidin-2-one

Disclaimer: This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity. Always perform a thorough risk assessment before starting any chemical synthesis.

Materials:

  • Benzaldehyde

  • Aniline

  • Chloroacetyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Imine Formation:

    • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add benzaldehyde (1.0 eq) and aniline (1.0 eq) in toluene.

    • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

    • Remove the toluene under reduced pressure to obtain the crude N-benzylideneaniline. Use this directly in the next step.

  • Staudinger Cycloaddition:

    • Dissolve the crude imine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0°C in an ice bath.

    • In a separate dropping funnel, prepare a solution of chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane.

    • Add the chloroacetyl chloride solution dropwise to the imine solution over 30-60 minutes with vigorous stirring. Maintain the temperature at 0°C.

    • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired cis-4-phenylazetidin-2-one.

Protocol 2: Mitigation Strategy for Minimizing trans-Isomer Formation

To enhance the diastereoselectivity in favor of the cis isomer, the primary modification to the general protocol is a significant reduction in the reaction temperature.

Modified Staudinger Cycloaddition Step:

  • Dissolve the crude imine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add the solution of chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane dropwise over 1-2 hours, ensuring the internal temperature does not rise above -70°C.

  • After the addition, allow the reaction to stir at -78°C for an additional 2-3 hours.

  • Slowly warm the reaction to room temperature before proceeding with the workup as described in Protocol 1.

By maintaining a very low temperature, the energy barrier for the isomerization of the zwitterionic intermediate is less likely to be overcome, thus favoring the kinetically controlled cis-cyclization pathway.[3]

References

Technical Support Center: Stability of the 4-Phenylazetidin-2-one Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with compounds containing the 4-phenylazetidin-2-one moiety. This guide is designed to provide expert insights and practical troubleshooting for stability-related challenges encountered during your experiments. The inherent ring strain of the β-lactam system makes it a reactive pharmacophore, and understanding its stability profile is critical for successful research and development.[1][2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental stability of the this compound ring.

Q1: What is the primary degradation pathway for the this compound ring?

A1: The principal and most common degradation pathway is the hydrolysis of the endocyclic amide (lactam) bond.[3] This reaction leads to the opening of the four-membered ring to form the corresponding β-amino acid, 3-amino-3-phenylpropanoic acid. This process effectively inactivates molecules, like β-lactam antibiotics, whose biological activity depends on the intact ring.[4] The high susceptibility to this reaction is due to the significant angle strain in the four-membered ring, which increases the electrophilicity of the carbonyl carbon and makes it a prime target for nucleophilic attack.[1]

Q2: How do pH conditions affect the stability of the ring?

A2: The this compound ring is highly susceptible to degradation under both acidic and basic conditions.[3][5]

  • Alkaline (Basic) Conditions: Base-catalyzed hydrolysis is typically very rapid.[4] Hydroxide ions (OH⁻) act as potent nucleophiles, directly attacking the carbonyl carbon of the β-lactam. This is often the most significant factor in the degradation of β-lactam-containing compounds in aqueous solutions.[4][6]

  • Acidic Conditions: Acid-catalyzed hydrolysis also occurs readily. The mechanism can be more complex than base-catalyzed hydrolysis but generally involves protonation of the carbonyl oxygen, which further activates the carbonyl carbon to nucleophilic attack by water.[7][8] For β-lactams specifically, this can proceed through a unimolecular mechanism involving the formation of a reactive acylium ion intermediate.[8]

Q3: What are the recommended general storage and handling conditions for compounds containing this ring?

A3: To maximize shelf-life and experimental reproducibility, adhere to the following guidelines:

  • Storage: Store compounds as dry, solid materials in a cool, dark, and dry place (desiccated environment). Refrigeration or freezing (-20°C) is highly recommended.

  • Solutions: Prepare solutions fresh whenever possible. If stock solutions must be stored, use anhydrous aprotic solvents (e.g., DMSO, DMF, acetonitrile) and store at -20°C or -80°C in tightly sealed vials. Avoid aqueous buffers for long-term storage. When preparing aqueous solutions for immediate use, use buffers with a pH as close to neutral as possible, and keep them chilled.

  • Handling: Avoid exposure to strong acids, bases, and nucleophilic solvents (like methanol, which can cause methanolysis).[3] Also, minimize exposure to high temperatures and direct sunlight/UV light, as thermal and photolytic degradation can occur.[3][9]

Q4: Can the phenyl substituent at the C4 position influence the ring's stability?

A4: Yes, substituents play a crucial role. While the fundamental reactivity is dictated by the strained lactam ring, the phenyl group at the C4 position influences stability through electronic and steric effects. Substituents on the aryl ring or at other positions can modulate the electrophilicity of the carbonyl carbon and the steric hindrance around the ring, thereby affecting the rate of nucleophilic attack and hydrolysis.[10]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides structured guidance for specific experimental problems.

Scenario 1: Unexpected Degradation During Aqueous Formulation or Assay

Problem: "I'm observing a rapid loss of my this compound containing compound in my aqueous assay buffer, leading to inconsistent results."

Root Cause Analysis: This is most commonly due to pH-mediated hydrolysis. The components of your buffer (e.g., phosphate, carbonate) can also sometimes act as nucleophilic catalysts. Elevated temperatures during incubation will exacerbate this degradation.[11][12]

Troubleshooting Workflow:

References

Troubleshooting low diastereoselectivity in β-lactam synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for β-lactam synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with diastereoselectivity in the Staudinger [2+2] ketene-imine cycloaddition. Here, we move beyond simple protocols to explain the causal relationships behind experimental outcomes, providing you with the robust, field-proven insights needed to master this critical reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Staudinger cycloaddition for β-lactam synthesis?

A1: The Staudinger synthesis is a chemical reaction in which an imine and a ketene undergo a non-photochemical [2+2] cycloaddition to produce a β-lactam, the core structural motif of penicillin and other vital antibiotics.[1] Ketenes are highly reactive and are typically generated in situ from precursors like acyl chlorides (using a tertiary amine base) or α-diazo ketones (via a Wolff rearrangement).[2]

Q2: What does cis/trans diastereoselectivity mean in this context?

A2: In a disubstituted β-lactam, cis and trans refer to the relative stereochemistry of the substituents at the C3 and C4 positions of the azetidinone ring. The control of this stereochemistry is a critical challenge, as the biological activity of β-lactam compounds is often dependent on a specific isomeric form.[3]

Q3: What is the fundamental cause of poor diastereoselectivity?

A3: Low diastereoselectivity arises from the competition between two pathways after the initial nucleophilic attack of the imine on the ketene. This attack forms a zwitterionic intermediate.[4] If this intermediate rapidly closes its ring, the stereochemistry of the starting materials is largely preserved. However, if the intermediate has a longer lifetime, bond rotation can occur before ring closure, leading to a mixture of cis and trans products.[5] The balance between these pathways is sensitive to reactants, solvents, and temperature.[6]

Q4: My reaction is giving a nearly 1:1 mixture of diastereomers. Where should I start troubleshooting?

A4: A 1:1 ratio suggests there is little to no energetic preference for one diastereomeric transition state over the other. The first parameters to investigate are temperature and solvent polarity . Lowering the reaction temperature can often amplify small energy differences between transition states, favoring one diastereomer. Solvent choice is also critical, as it can influence the stability and lifetime of the key zwitterionic intermediate.[6]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common issues with diastereoselectivity.

Issue 1: Poor cis/trans Selectivity with Achiral Reagents

You are reacting an achiral imine with an achiral ketene and observing a low diastereomeric ratio (d.r.), for example, less than 3:1.

Potential Causes & Mechanistic Insights:

The stereochemical outcome of the Staudinger reaction is dictated by the kinetics of ring closure versus bond rotation in the zwitterionic intermediate.[5]

  • Zwitterion Stabilization: Polar solvents can stabilize the charge-separated zwitterionic intermediate. This extends its lifetime, allowing for equilibration via bond rotation, which often leads to the more thermodynamically stable trans product.[6][7] Conversely, non-polar solvents can promote a more concerted, rapid ring closure, often favoring the cis product.[6]

  • Thermal Energy: Higher reaction temperatures provide sufficient energy to overcome the activation barrier for bond rotation and can erode the selectivity by populating multiple competing transition states.

  • Substituent Effects: The electronic properties of substituents on both the ketene and the imine play a crucial role. Electron-donating groups (EDGs) on the ketene and electron-withdrawing groups (EWGs) on the imine accelerate the direct ring closure, favoring cis-β-lactam formation. The opposite combination (EWGs on ketene, EDGs on imine) slows the ring closure, allowing more time for isomerization and favoring the trans product.[4][5]

Troubleshooting Workflow Diagram

G cluster_0 Pathway A: Rapid Closure (Favors Cis) cluster_1 Pathway B: Delayed Closure (Favors Trans) A_Start Imine + Ketene A_Zwitterion Zwitterionic Intermediate (Initial Geometry) A_Start->A_Zwitterion Nucleophilic Attack A_TS_Cis TS (cis) Low Barrier A_Zwitterion->A_TS_Cis Fast Ring Closure A_Cis cis-β-Lactam A_TS_Cis->A_Cis B_Start Imine + Ketene B_Zwitterion Zwitterionic Intermediate (Initial Geometry) B_Start->B_Zwitterion Nucleophilic Attack B_Rotation Bond Rotation B_Zwitterion->B_Rotation Slow Closure/ High Lifetime B_Zwitterion_Rot Rotated Zwitterion (Thermo. Favored) B_Rotation->B_Zwitterion_Rot B_TS_Trans TS (trans) Low Barrier B_Zwitterion_Rot->B_TS_Trans Fast Ring Closure B_Trans trans-β-Lactam B_TS_Trans->B_Trans

References

Impact of solvent and temperature on 4-Phenylazetidin-2-one reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Phenylazetidin-2-one reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the impact of solvent and temperature on these reactions. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower your experimental success.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments with this compound, offering step-by-step solutions and explanations.

Issue 1: Low or No Yield of the Desired Product

Question: I am attempting a nucleophilic ring-opening of this compound, but I'm observing very low to no yield of my target compound. What are the likely causes and how can I fix this?

Answer: Low or no yield in β-lactam ring-opening reactions is a frequent challenge, often rooted in reaction conditions that do not adequately facilitate the nucleophilic attack or that lead to unwanted side reactions.

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The polarity and proticity of your solvent are critical.

    • Explanation: The β-lactam ring is a strained four-membered ring, and its reactivity is heavily influenced by the surrounding solvent environment.[1] Protic solvents (e.g., water, methanol, ethanol) can solvate and stabilize both the nucleophile and any charged intermediates that form during the reaction.[2][3] However, this "caging" effect can also reduce the nucleophile's reactivity, slowing down the desired reaction.[4] Aprotic solvents (e.g., DMF, DMSO, acetonitrile), on the other hand, do not solvate anions as strongly, leaving the nucleophile more "naked" and reactive.

    • Troubleshooting Steps:

      • Analyze your mechanism: If your reaction proceeds through an anionic nucleophile (SN2-type mechanism), a polar aprotic solvent is generally preferred to enhance the nucleophile's reactivity.[4] If the reaction involves the formation of ionic intermediates (SN1-type mechanism), a polar protic solvent may be more suitable to stabilize these species.[5]

      • Solvent Screening: If the mechanism is not well-defined, perform small-scale screening with a range of solvents from different classes (polar protic, polar aprotic, and nonpolar). See the table below for a starting point.

  • Suboptimal Temperature: Temperature plays a dual role in these reactions, affecting both the rate of the desired reaction and the stability of the starting material and product.

    • Explanation: Higher temperatures generally increase the reaction rate. However, the strained β-lactam ring is susceptible to thermal degradation.[6] Excessive heat can lead to decomposition or polymerization, reducing the yield of the desired product.[7] Conversely, a temperature that is too low may not provide sufficient energy to overcome the activation barrier for the ring-opening.

    • Troubleshooting Steps:

      • Gradual Temperature Increase: Start your reaction at a low temperature (e.g., 0 °C or room temperature) and monitor its progress by TLC or LC-MS. If no reaction is observed, gradually increase the temperature in increments of 10-20 °C.

      • Literature Precedent: Consult the literature for similar β-lactam ring-opening reactions to find a suitable temperature range for your specific substrate and nucleophile. A study on the lipase-catalyzed kinetic resolution of rac-4-phenyl-2-azetidinone found an optimal temperature of 70 °C.[8]

  • Reagent Quality and Stability: The purity of your this compound and the nucleophile is paramount.

    • Explanation: Impurities in the starting materials can interfere with the reaction or lead to the formation of side products. This compound itself can be susceptible to hydrolysis, especially in the presence of moisture.[6]

    • Troubleshooting Steps:

      • Verify Purity: Confirm the purity of your starting materials using techniques like NMR, melting point, or elemental analysis.

      • Use Anhydrous Conditions: If your nucleophile is sensitive to water, ensure you are using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of Multiple Products and Side Reactions

Question: My reaction with this compound is producing a complex mixture of products, making purification difficult. How can I improve the selectivity of my reaction?

Answer: The formation of multiple products often points to a lack of control over the reaction conditions, leading to competing reaction pathways.

Possible Causes & Solutions:

  • Solvent-Mediated Side Reactions: The solvent can sometimes participate in the reaction.

    • Explanation: Protic solvents, particularly water and alcohols, can act as nucleophiles themselves, leading to solvolysis of the β-lactam ring. This will compete with your intended nucleophile, resulting in a mixture of products.

    • Troubleshooting Steps:

      • Switch to an Aprotic Solvent: If you suspect solvolysis, switch to a non-nucleophilic, polar aprotic solvent like DMF, DMSO, or THF.

      • Use a Co-solvent System: In some cases, a mixture of solvents can provide the right balance of solubility and reactivity. For instance, a co-solvent mixture of hexane and pyridine has been shown to accelerate certain reactions compared to pure pyridine.

  • Temperature-Induced Decomposition or Rearrangement:

    • Explanation: As mentioned earlier, high temperatures can lead to undesired side reactions. Alkaline hydrolysis of some 4-(pyrrol-2-yl)azetidin-2-ones has shown dual-path fragmentation of the β-lactam ring, with the product distribution being temperature-dependent.[9]

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: Running the reaction at a lower temperature can often suppress side reactions that have a higher activation energy than the desired reaction.

      • Controlled Heating: Use a well-controlled heating system (e.g., an oil bath with a temperature controller) to maintain a stable reaction temperature.

  • Epimerization at C4:

    • Explanation: The stereocenter at the C4 position of the azetidinone ring can sometimes undergo epimerization (inversion of stereochemistry) under certain reaction conditions, particularly in the presence of a base. This leads to the formation of a diastereomeric mixture.

    • Troubleshooting Steps:

      • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base to minimize its interaction with the C4 proton.

      • Temperature Control: Perform the reaction at the lowest possible temperature to disfavor the equilibrium that leads to epimerization.

Data Summary Table: Solvent Effects on Reaction Outcomes
Solvent ClassExample SolventsDielectric Constant (ε)General Impact on this compound Reactions
Polar Protic Water, Methanol, EthanolHighCan stabilize charged intermediates but may also decrease nucleophilicity through solvation ("caging") and can act as a competing nucleophile.[2][3][4]
Polar Aprotic DMF, DMSO, AcetonitrileHighGenerally good at dissolving polar reactants. They do not strongly solvate anions, thus enhancing the reactivity of anionic nucleophiles.
Nonpolar Toluene, HexaneLowSuitable for nonpolar reactants. Generally, do not promote reactions involving charged species.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the ring-opening of a β-lactam like this compound?

A1: The ring-opening of a β-lactam typically proceeds via nucleophilic acyl substitution. The strained four-membered ring makes the carbonyl carbon highly electrophilic and susceptible to attack by a nucleophile.[10] The reaction initiates with the nucleophile attacking the carbonyl carbon, leading to a tetrahedral intermediate.[11] This intermediate then collapses, breaking the C-N bond of the ring to relieve the ring strain.[12] The specific mechanism (SN1-like vs. SN2-like) can be influenced by the substrate, nucleophile, and reaction conditions.

Q2: How does temperature generally affect the rate of this compound reactions?

A2: According to the Arrhenius equation, the rate constant of a reaction generally increases with temperature. Therefore, increasing the temperature will typically speed up the reaction of this compound. However, there is a trade-off, as higher temperatures can also promote side reactions, decomposition of the starting material or product, and potentially decrease the selectivity of the reaction.[6] It is crucial to find an optimal temperature that provides a reasonable reaction rate without significant degradation.

Q3: Can the solvent choice influence the stereochemical outcome of reactions involving this compound?

A3: Yes, absolutely. The solvent can influence the stereochemistry of the product, particularly in reactions where new stereocenters are formed or existing ones can be epimerized. For instance, in the Staudinger synthesis of β-lactams, the choice of solvent can affect the cis/trans ratio of the product.[13] The solvent's ability to stabilize transition states and intermediates can favor one stereochemical pathway over another.

Q4: I am performing a reaction that is known to be slow. Besides increasing the temperature, what else can I do to increase the reaction rate?

A4: To increase the reaction rate without resorting to high temperatures, you can consider the following:

  • Catalysis: Investigate if a suitable catalyst (acid, base, or transition metal) can accelerate the reaction. For example, the ring-opening of azetidines can be mediated by Lewis acids like ZnI2.[14]

  • Solvent Optimization: As discussed, switching to a solvent that better facilitates the reaction mechanism (e.g., a polar aprotic solvent for an SN2 reaction) can significantly increase the rate.[4]

  • Increase Reagent Concentration: Increasing the concentration of the reactants can lead to a higher reaction rate, as described by the rate law. However, be mindful that this could also increase the rate of bimolecular side reactions.

Q5: How can I monitor the progress of my this compound reaction effectively?

A5: The most common and effective methods for monitoring the progress of these reactions are:

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple way to qualitatively assess the consumption of starting materials and the formation of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing you to track the disappearance of reactants and the appearance of products, as well as identify any major side products by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For slower reactions, you can take aliquots from the reaction mixture at different time points and analyze them by ¹H NMR to quantify the conversion.

Experimental Protocols & Visualizations

Protocol: General Procedure for Solvent Screening in a Nucleophilic Ring-Opening Reaction
  • Set up a series of small-scale reactions (e.g., in vials) under identical conditions (reactant concentrations, temperature, stirring speed).

  • In each vial, use a different solvent from the classes mentioned in the data summary table (e.g., methanol, DMF, toluene).

  • Monitor the progress of each reaction at regular intervals using TLC or LC-MS.

  • Compare the rate of consumption of the starting material and the formation of the desired product across the different solvents to identify the optimal one.

Diagram: Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Low_Yield start Low or No Yield Observed check_solvent Step 1: Evaluate Solvent Choice start->check_solvent is_solvent_appropriate Is the solvent appropriate for the likely mechanism? check_solvent->is_solvent_appropriate screen_solvents Action: Perform solvent screen (polar protic, polar aprotic, nonpolar) is_solvent_appropriate->screen_solvents No check_temp Step 2: Assess Reaction Temperature is_solvent_appropriate->check_temp Yes screen_solvents->check_temp is_temp_optimal Is the temperature too low or too high? check_temp->is_temp_optimal optimize_temp Action: Gradually increase temperature from a low starting point or consult literature is_temp_optimal->optimize_temp Unsure check_reagents Step 3: Verify Reagent Quality is_temp_optimal->check_reagents Potentially optimize_temp->check_reagents are_reagents_pure Are starting materials pure and dry? check_reagents->are_reagents_pure purify_reagents Action: Purify/dry starting materials and use anhydrous conditions are_reagents_pure->purify_reagents No end Yield Improved are_reagents_pure->end Yes purify_reagents->end

Caption: Troubleshooting workflow for low reaction yield.

Diagram: Influence of Solvent Type on Nucleophilic Attack

Solvent_Influence cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMF) nu_protic Nu⁻ Solvated ('Caged') Nucleophile reaction_protic Slower Reaction Rate nu_protic->reaction_protic Reduced Reactivity nu_aprotic Nu⁻ 'Naked' Nucleophile reaction_aprotic Faster Reaction Rate nu_aprotic->reaction_aprotic Enhanced Reactivity azetidinone This compound

Caption: Solvent influence on nucleophile reactivity.

References

Validation & Comparative

A Comparative Analysis of 4-Phenylazetidin-2-one and its Derivatives Against Conventional β-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial research, the quest for novel scaffolds that can circumvent existing resistance mechanisms is paramount. The β-lactam ring, the cornerstone of antibiotics for decades, remains a focal point of this research. This guide provides a comparative analysis of 4-Phenylazetidin-2-one, a foundational monocyclic β-lactam, and its derivatives against established classes of β-lactam antibiotics, namely penicillins, cephalosporins, and carbapenems. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antimicrobial agents.

The Enduring Legacy and Inherent Vulnerability of the β-Lactam Ring

β-Lactam antibiotics exert their bactericidal effect by inhibiting penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis in the bacterial cell wall.[1][2][3] The strained four-membered β-lactam ring mimics the D-Ala-D-Ala substrate of the PBP transpeptidase, leading to acylation of the enzyme's active site serine residue and its irreversible inactivation.[2][4] This disruption of cell wall integrity ultimately results in cell lysis and bacterial death.

However, the widespread use of β-lactams has led to the emergence of formidable resistance mechanisms. The most significant of these is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[2][5][6][7] Other resistance strategies include the alteration of PBPs to reduce binding affinity and modifications to the bacterial outer membrane that limit drug penetration.[1][2]

graph "Mechanism_of_Action" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 1: Mechanism of Action of β-Lactam Antibiotics.

This compound: A Monocyclic Scaffold for Exploration

This compound represents a simple, monocyclic β-lactam (a monobactam). Unlike the fused ring systems of penicillins and cephalosporins, its structure consists of a standalone azetidinone ring with a phenyl substituent at the 4-position. This structural simplicity makes it an attractive starting point for synthetic modifications to explore structure-activity relationships (SAR).

While extensive comparative data for the unsubstituted this compound is limited in publicly available literature, numerous studies have explored the antimicrobial potential of its derivatives. For the purpose of this guide, we will consider the performance of representative derivatives to draw inferences about the potential of this scaffold. It is a crucial point to note that the antimicrobial activity of these compounds is highly dependent on the nature and position of substituents on both the phenyl ring and the azetidinone core.

Comparative Antimicrobial Performance: A Data-Driven Overview

To provide a quantitative comparison, the following table summarizes representative Minimum Inhibitory Concentration (MIC) values for derivatives of this compound against key Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, alongside typical MIC ranges for established β-lactam classes. It is important to note that direct comparisons can be challenging due to variations in the specific strains and testing methodologies used across different studies.

Antibiotic ClassRepresentative Compound(s)Typical MIC Range (µg/mL) vs. S. aureusTypical MIC Range (µg/mL) vs. E. coli
This compound Derivatives Various substituted derivatives8 - >12816 - >128
Penicillins Penicillin G0.015 - >256 (resistant strains)16 - >1024 (resistant strains)
Cephalosporins Cefazolin (1st Gen), Ceftazidime (3rd Gen)0.12 - 80.12 - >256 (resistant strains)
Carbapenems Imipenem, Meropenem0.015 - 40.03 - 16

Disclaimer: The MIC values for this compound derivatives are compiled from various research articles investigating novel synthetic compounds. The MIC ranges for penicillins, cephalosporins, and carbapenems are illustrative and can vary significantly based on the specific bacterial strain and its resistance profile.

From the available data, it is generally observed that while some novel derivatives of this compound exhibit moderate antimicrobial activity, they often do not achieve the potency of established carbapenems or even later-generation cephalosporins against a broad spectrum of pathogens. However, their true potential may lie in their activity against multi-drug resistant strains or in combination therapies.

Stability in the Face of Resistance: The β-Lactamase Challenge

A critical determinant of a β-lactam's efficacy is its stability to hydrolysis by β-lactamases. The susceptibility of the this compound scaffold to these enzymes is a key area of investigation. While specific data on the parent compound is scarce, the stability of its derivatives is a primary focus in their design and evaluation.

The monocyclic nature of this compound and its derivatives may offer some advantages. The absence of a fused ring system can alter the conformation of the β-lactam ring, potentially reducing its recognition and hydrolysis by certain β-lactamases. However, this is highly dependent on the specific substitutions made to the core structure.

Experimental Protocols for Comparative Evaluation

To ensure scientific rigor and enable researchers to conduct their own comparative studies, the following are detailed protocols for key in vitro assays.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compounds (this compound derivative and comparators)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent.

    • Perform serial two-fold dilutions of each compound in CAMHB in the 96-well plate to cover the desired concentration range.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the antibiotic dilutions.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

graph "MIC_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 2: Workflow for MIC Determination.

β-Lactamase Stability Assay

This assay measures the rate of hydrolysis of a β-lactam compound by a purified β-lactamase enzyme.

Materials:

  • Test compounds

  • Purified β-lactamase (e.g., Penicillinase from Bacillus cereus)

  • Phosphate buffer (pH 7.0)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in the phosphate buffer.

    • Prepare a solution of the β-lactamase in the same buffer.

  • Kinetic Measurement:

    • Add the β-lactamase solution to a cuvette containing the test compound solution.

    • Immediately monitor the change in absorbance at a wavelength specific to the β-lactam ring cleavage (typically around 235 nm for penicillins, but needs to be determined for novel compounds).

    • Record the absorbance at regular intervals.

  • Data Analysis:

    • Calculate the initial rate of hydrolysis from the linear portion of the absorbance vs. time plot.

    • Compare the hydrolysis rate of the test compound to that of a known β-lactamase-labile substrate (e.g., penicillin G).

Concluding Remarks and Future Directions

The this compound scaffold represents a versatile platform for the development of novel β-lactam antibiotics. While the parent compound and its simple derivatives may not consistently exhibit the broad-spectrum potency of clinically established agents, the potential for chemical modification is vast. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications to the phenyl ring and the azetidinone core to enhance antimicrobial activity and β-lactamase stability.

  • Targeting Resistant Strains: Evaluating novel derivatives against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Gram-negative bacteria.

  • Combination Therapies: Investigating the synergistic effects of this compound derivatives with other classes of antibiotics or with β-lactamase inhibitors.

By leveraging the foundational knowledge of β-lactam chemistry and embracing innovative synthetic strategies, the this compound scaffold may yet yield the next generation of effective antimicrobial agents.

References

A Researcher's Guide to the Spectroscopic Comparison of 4-Phenylazetidin-2-one Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

The β-lactam ring is a cornerstone of medicinal chemistry, most famously as the active core of penicillin and cephalosporin antibiotics. The 4-phenylazetidin-2-one scaffold represents a fundamental building block in the synthesis of more complex pharmaceutical agents.[1] Its single chiral center at the C4 position gives rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers. As is paramount in drug development, the biological activity of these enantiomers can differ dramatically. Therefore, robust, validated analytical methods are not merely a regulatory requirement but a scientific necessity to distinguish, quantify, and characterize these stereoisomers.

This guide provides an in-depth comparison of the spectroscopic techniques used to analyze the enantiomers of this compound. We will move beyond simple data reporting to explain the causality behind methodological choices, offering field-proven insights for researchers in organic synthesis and pharmaceutical development.

Part 1: Foundational Structural Elucidation (Achiral Spectroscopies)

Before delving into stereochemical differences, the foundational identity of the this compound molecule must be confirmed. Standard spectroscopic techniques like NMR, IR, and Mass Spectrometry are indispensable for this purpose. It is critical to understand that for enantiomers in an achiral environment, these spectroscopic methods will yield identical results. The (R)- and (S)-enantiomers are indistinguishable by these techniques alone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and proton framework. For this compound, both ¹H and ¹³C NMR spectra confirm the connectivity and chemical environment of the atoms.

  • ¹H NMR: The proton spectrum will exhibit characteristic signals for the phenyl group protons (typically in the 7.2-7.4 ppm range), a multiplet for the benzylic proton at C4, and distinct signals for the two diastereotopic protons on the C3 carbon of the β-lactam ring.[2]

  • ¹³C NMR: The carbon spectrum will show a signal for the lactam carbonyl carbon around 165-175 ppm, signals for the aromatic carbons, and distinct peaks for the C3 and C4 carbons of the azetidinone ring.[3][4]

Table 1: Typical NMR Chemical Shifts for this compound Scaffold

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C=O - ~167
Phenyl-C ~7.2 - 7.4 ~125 - 140
C4-H ~4.5 - 5.0 ~55 - 60
C3-H₂ ~2.8 - 3.5 ~40 - 45
N-H ~7.5 - 8.5 (broad) -

Note: Exact shifts are solvent-dependent. Data synthesized from typical values for similar structures.[2][5]

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying key functional groups. The most prominent and diagnostic feature of any 2-azetidinone is the intense carbonyl (C=O) stretching vibration of the strained four-membered lactam ring.

  • β-Lactam C=O Stretch: This band appears at a characteristically high wavenumber, typically between 1730-1780 cm⁻¹ .[4][6] This high frequency is a direct result of the ring strain, which increases the double-bond character of the carbonyl group.

  • Other Key Vibrations: Other expected signals include the N-H stretch (around 3200-3300 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), and aliphatic C-H stretches (<3000 cm⁻¹).[7][8]

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. For this compound (C₉H₉NO), the molecular weight is approximately 147.18 g/mol .[9]

  • Molecular Ion Peak ([M]⁺): In an electron ionization (EI) mass spectrum, a clear molecular ion peak would be expected at m/z = 147.

  • Fragmentation: Common fragmentation patterns for β-lactams involve the cleavage of the strained ring, which can provide further structural confirmation.[10][11]

Part 2: Stereochemical Differentiation (Chiral-Sensitive Techniques)

While the foundational techniques confirm the molecule's identity, they are blind to stereochemistry. To differentiate the (R)- and (S)-enantiomers, we must employ methods that interact with the molecule's chirality.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is the workhorse technique for separating and quantifying enantiomers in both analytical and preparative scales.[12] The principle relies on the differential diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP), leading to different retention times.

Causality of Method Choice: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are often the first choice for separating a wide range of chiral compounds, including β-lactams.[13] Their helical polymer structure creates chiral grooves and cavities where enantiomers can interact via hydrogen bonding, π-π stacking, and dipole-dipole interactions, enabling effective separation.[14]

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_output Data Output racemate Racemic Mixture (R/S)-4-Phenylazetidin-2-one in Mobile Phase injector Autosampler/Injector racemate->injector pump Solvent Pump pump->injector column Chiral Stationary Phase (CSP) Column injector->column Separation Occurs detector UV Detector (e.g., 254 nm) column->detector Elution chromatogram Chromatogram detector->chromatogram Signal Transduction

Caption: Workflow for the enantioseparation of this compound using Chiral HPLC.

Experimental Protocol: Chiral HPLC Separation

  • Column: Chiralpak® AS-H or similar amylose-based CSP (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Hexane/Isopropanol (IPA) in a 90:10 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath. Rationale: Non-polar normal phase conditions with an alcohol modifier are highly effective for polysaccharide CSPs, promoting the hydrogen bonding interactions necessary for separation.

  • System Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C. Rationale: Maintaining a constant temperature is crucial for reproducible retention times.

    • Detection: UV at 254 nm. Rationale: The phenyl group provides strong chromophoric activity for sensitive detection.

  • Sample Preparation: Dissolve the racemic this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection & Analysis: Inject 10 µL of the sample. The two enantiomers will elute as separate peaks. The enantiomeric excess (% ee) can be calculated from the relative peak areas.

Table 2: Representative Chiral HPLC Method Parameters

Parameter Condition
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase n-Hexane / Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV, 254 nm

| Expected Outcome | Two baseline-separated peaks |

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful chiroptical technique that provides an unambiguous determination of a molecule's absolute configuration. It measures the minute difference in the absorption of left- and right-circularly polarized infrared light by a chiral molecule.[15]

The Power of VCD: While the standard IR spectra of two enantiomers are identical, their VCD spectra are perfect mirror images—equal in magnitude but opposite in sign (+/-).[16] This "fingerprint" of chirality is exceptionally sensitive to the three-dimensional arrangement of atoms. By comparing the experimental VCD spectrum to one predicted by quantum chemical calculations (e.g., Density Functional Theory - DFT), the absolute configuration ((R) or (S)) can be definitively assigned.[17][18]

VCD_Analysis_Workflow cluster_exp Experimental cluster_theory Computational cluster_comp Analysis sample Enantiopure Sample in Solution (e.g., CDCl₃) vcd_spec VCD Spectrometer sample->vcd_spec exp_spectrum Experimental VCD Spectrum (+/- Signal) vcd_spec->exp_spectrum comparison Compare Spectra exp_spectrum->comparison dft DFT Calculation (e.g., B3LYP/6-31G*) calc_spectrum Calculated VCD Spectrum for (R)-enantiomer dft->calc_spectrum model Assume 'R' Configuration model->dft calc_spectrum->comparison assignment Absolute Configuration Assigned comparison->assignment

References

The Azetidinone Core: A Comparative Guide to Structure-Activity Relationships of 4-Phenylazetidin-2-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The β-lactam ring, a four-membered cyclic amide, is a cornerstone of modern medicine, most famously represented by the penicillin and cephalosporin families of antibiotics.[1] These molecules function as mechanism-based inhibitors of bacterial transpeptidase enzymes, which are essential for the final steps of peptidoglycan cell wall biosynthesis.[2] This inhibition ultimately leads to cell lysis and bacterial death.[2] Beyond their antibacterial prowess, derivatives of the fundamental 2-azetidinone scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[3][4]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of β-lactams: 4-phenylazetidin-2-one analogs. We will explore how targeted chemical modifications to this core structure influence biological activity, offering a comparative framework for researchers and drug development professionals. The insights presented herein are grounded in experimental data from authoritative sources, providing a robust foundation for the rational design of novel therapeutic agents.

Understanding the Core: The this compound Scaffold

The this compound nucleus presents multiple sites for chemical modification, each offering a potential avenue to modulate potency, selectivity, and pharmacokinetic properties. The key positions for substitution are the N1, C3, and the C4-phenyl ring. Our exploration of the SAR will focus on how alterations at these positions impact the overall biological profile of the molecule.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is intricately linked to the nature and position of their substituents. The following sections dissect the SAR at each key position, drawing on published findings.

The Influence of N1-Substitution

The substituent at the N1 position of the azetidinone ring plays a critical role in defining the therapeutic target. For instance, in a series of antimicrobial agents, the N1 position was functionalized with a propanamido group bearing different phenylamino moieties.[5] This class of compounds demonstrated notable activity against various bacterial and fungal strains.

The Impact of C3-Substitutions

The C3 position of the azetidinone ring is a crucial determinant of biological activity. Introduction of a chloro group at this position has been a common strategy in the synthesis of various bioactive analogs.[4][5] The stereochemistry at the C3 and C4 positions is also a critical factor, with the cis or trans relationship between substituents significantly influencing biological outcomes. The coupling constant between the H-3 and H-4 protons in 1H NMR spectroscopy is a key diagnostic tool for determining this stereochemistry.[6]

The Role of the C4-Phenyl Ring

The C4-phenyl group is a key feature of the analogs discussed in this guide. Substitutions on this aromatic ring can profoundly impact activity. For example, in one study, a series of 3-chloro-4-phenylazetidin-2-ones were synthesized with various substituents on the C4-phenyl ring, leading to compounds with potent antimicrobial activity.[5] Specifically, the presence of methoxy and acetyloxy groups on the C4-phenyl ring was explored.[5]

Comparative Analysis of Biological Activity

To provide a clear comparison of the performance of different this compound analogs, the following tables summarize key experimental data from the literature.

Table 1: Antimicrobial Activity of Selected this compound Analogs

Compound IDN1-SubstituentC3-SubstituentC4-Phenyl SubstituentTarget OrganismActivity (MIC in µg/mL)Reference
3a-g (general) -[3-oxo-3-(phenylamino)propanamido]-Cl3-methoxy-4-acetyloxyphenylBacillus anthracis, Staphylococcus aureus, Candida albicansPotent activity reported[5]
6a-h (general) -phenyl-Cl2-hydroxy-5-(nitro substituted phenylazo)phenylBacillus anthracis, Staphylococcus aureus, Candida albicansSignificant SAR trends observed[5]
4a-x (general) -β-[(N-benzenesulphonyl/tosyl)-4-(un)substituted anilino]-propionylamido-Cl4-(un)substituted phenylEscherichia coli, Bacillus cirroflagellosus, Aspergillus niger, Colletotrichum capsiciSignificant antifungal activity against C. capsici[4]

Table 2: Anticancer Activity of a this compound Analog

Compound IDN1-SubstituentC2-SubstituentC3-SubstituentTarget Cell LineActivityMechanism of ActionReference
6 p-methoxy-phenylp-methyl-phenyl-phenoxySiHa, B16F10CytotoxicInduces apoptosis[7]

Experimental Protocols

The synthesis and biological evaluation of this compound analogs involve a series of well-established experimental procedures. The following are representative protocols based on methods described in the literature.

General Synthesis of 3-Chloro-4-phenylazetidin-2-ones

The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, is a widely employed method for constructing the β-lactam ring.[8]

Step-by-Step Protocol:

  • Schiff Base Formation: An appropriate aromatic aldehyde is reacted with an aromatic amine in a suitable solvent (e.g., ethanol) to form the corresponding Schiff base (imine).

  • Cycloaddition: The Schiff base is then treated with chloroacetyl chloride in the presence of a base, such as triethylamine, in an inert solvent like dioxane or dimethylformamide (DMF).[2] The triethylamine acts as a scavenger for the HCl generated during the reaction.

  • Work-up and Purification: The reaction mixture is typically poured into ice water to precipitate the crude product. The solid is then filtered, washed, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 3-chloro-4-phenylazetidin-2-one analog.

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is commonly evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable growth medium.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[9]

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is then calculated relative to untreated control cells.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams provide a visual representation of the synthetic workflow and the core chemical structure.

G cluster_synthesis Synthetic Workflow for 4-Phenylazetidin-2-ones A Aromatic Aldehyde C Schiff Base (Imine) A->C + Aromatic Amine B Aromatic Amine B->C E 3-Chloro-4-phenylazetidin-2-one C->E + Chloroacetyl Chloride + Triethylamine D Chloroacetyl Chloride D->E

Caption: Synthetic workflow for this compound analogs.

G Azetidinone This compound Core N1-Position C3-Position C4-Phenyl Ring N1_sub Modulates Target Specificity (e.g., Antimicrobial, Anticancer) Azetidinone:f1->N1_sub C3_sub Influences Potency (e.g., Chloro substitution) Azetidinone:f2->C3_sub C4_sub Fine-tunes Activity & Selectivity (e.g., Phenyl ring substitutions) Azetidinone:f3->C4_sub

Caption: Key modification sites on the this compound scaffold.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications at the N1, C3, and C4 positions can lead to potent compounds with diverse biological activities, including antimicrobial and anticancer effects. The comparative data and experimental protocols provided herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

Future research in this area should continue to explore novel substitutions at these key positions to further optimize potency, selectivity, and pharmacokinetic profiles. The application of computational modeling and in silico screening could accelerate the discovery of new analogs with enhanced therapeutic potential. Moreover, a deeper investigation into the mechanisms of action of these compounds will be crucial for their translation into clinical applications.

References

A Comparative Guide to the Antimicrobial Spectrum of Azetidin-2-ones

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of antibacterial agents, a deep understanding of their spectrum of activity is paramount. This guide provides an in-depth comparison of the antimicrobial spectrum of different classes of azetidin-2-ones, commonly known as β-lactam antibiotics. We will delve into the nuances of penicillins, cephalosporins, carbapenems, and monobactams, supported by experimental data and standardized protocols to empower your research and development endeavors.

Introduction to Azetidin-2-ones: A Cornerstone of Antibacterial Therapy

The azetidin-2-one, or β-lactam ring, is a four-membered cyclic amide that forms the core structural motif of some of the most crucial antibiotic classes in clinical use.[1][2] These compounds exert their bactericidal effect by inhibiting penicillin-binding proteins (PBPs), enzymes essential for the synthesis of the peptidoglycan layer of the bacterial cell wall.[3][4][5] This disruption of cell wall integrity leads to bacterial cell lysis and death. The diverse chemical modifications to the core β-lactam structure have given rise to a vast armamentarium of antibiotics with varying spectra of activity, stability to β-lactamases, and pharmacokinetic properties.

The Major Classes of Azetidin-2-ones: A Spectrum Overview

The antimicrobial spectrum of β-lactam antibiotics is primarily dictated by their ability to penetrate the bacterial outer membrane (in Gram-negative bacteria), their affinity for various PBPs, and their stability against bacterial β-lactamases.

Penicillins: The Progenitors

The discovery of penicillin marked a revolution in medicine. Over the years, synthetic modifications have led to several generations of penicillins with expanded spectra.

  • Natural Penicillins (e.g., Penicillin G): These exhibit a narrow spectrum of activity, primarily targeting Gram-positive cocci (like Streptococcus spp. and Staphylococcus spp. that do not produce penicillinase) and some Gram-negative cocci.[6][7] Their use is limited by their susceptibility to staphylococcal β-lactamase.

  • Antistaphylococcal Penicillins (e.g., Methicillin, Oxacillin): Developed to overcome penicillinase-producing Staphylococcus aureus, these agents have a narrow spectrum focused on staphylococci and streptococci.[6]

  • Aminopenicillins (e.g., Ampicillin, Amoxicillin): These possess a broader spectrum than natural penicillins, with activity against some Gram-negative bacilli like Haemophilus influenzae, Escherichia coli, and Proteus mirabilis.[8] They remain susceptible to many β-lactamases.

  • Extended-Spectrum (Antipseudomonal) Penicillins (e.g., Piperacillin, Ticarcillin): This group has the widest spectrum among penicillins, with activity against a range of Gram-negative bacteria, including Pseudomonas aeruginosa.[8][9] They are often combined with a β-lactamase inhibitor (e.g., tazobactam) to enhance their efficacy against β-lactamase-producing organisms.

Cephalosporins: A Generational Evolution

Cephalosporins are a large and versatile class of β-lactam antibiotics, categorized into "generations" based on their general antimicrobial spectrum.[10][11]

  • First-Generation (e.g., Cefazolin, Cephalexin): These have excellent activity against Gram-positive organisms (Streptococci, methicillin-sensitive Staphylococcus aureus) and limited activity against some Gram-negative bacteria.[12][13]

  • Second-Generation (e.g., Cefuroxime, Cefoxitin): This generation displays enhanced activity against Gram-negative bacteria, including H. influenzae, while retaining good Gram-positive coverage.[10] Some, like cefoxitin, also have activity against anaerobes.

  • Third-Generation (e.g., Ceftriaxone, Ceftazidime): These agents have a broader spectrum of activity against Gram-negative bacteria, including many Enterobacteriaceae, but are generally less active against Gram-positive cocci than first-generation cephalosporins.[10][14] Ceftazidime is notable for its anti-pseudomonal activity.

  • Fourth-Generation (e.g., Cefepime): Cefepime combines the potent Gram-positive activity of first-generation agents with the broad Gram-negative coverage of third-generation cephalosporins, including activity against P. aeruginosa.[12]

  • Fifth-Generation (e.g., Ceftaroline): A key feature of this generation is its activity against methicillin-resistant Staphylococcus aureus (MRSA).[12][13]

Carbapenems: The Broadest Spectrum

Carbapenems are renowned for their exceptionally broad spectrum of activity, encompassing most Gram-positive and Gram-negative bacteria, including anaerobes.[3][15][16][17] They are often reserved for treating severe or multidrug-resistant infections.[17]

  • Examples: Imipenem, Meropenem, Ertapenem, Doripenem.

  • Spectrum: They are highly effective against many extended-spectrum β-lactamase (ESBL)-producing and AmpC-producing Gram-negative bacteria.[4] Imipenem generally has slightly better activity against Gram-positive cocci, while meropenem is often more potent against Gram-negative bacilli.[4][15] Ertapenem has a narrower spectrum, with limited activity against P. aeruginosa and Acinetobacter spp.[18]

Monobactams: A Targeted Approach

Unlike other β-lactams, the monobactam structure consists of an isolated β-lactam ring.[5][19]

  • Example: Aztreonam.

  • Spectrum: Monobactams have a narrow spectrum of activity, specifically targeting aerobic Gram-negative bacteria, including P. aeruginosa.[5][20][21][22] They lack activity against Gram-positive bacteria and anaerobes.[5][18] This targeted spectrum can be advantageous in certain clinical scenarios to avoid disruption of the patient's normal microbiota.[5]

Quantitative Comparison of Antimicrobial Spectra

To provide a more objective comparison, the following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative azetidin-2-ones against a panel of clinically significant bacteria. MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[23][24] These values are based on data from various studies and should be interpreted in the context of established clinical breakpoints from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[17][25][26]

Table 1: Comparative MIC90 (µg/mL) of Penicillins against Selected Bacteria

OrganismPenicillin GOxacillinAmoxicillinPiperacillin
Staphylococcus aureus (MSSA)>160.5>328
Streptococcus pneumoniae≤0.06≤0.06≤0.5≤0.5
Enterococcus faecalis4>1628
Escherichia coli>64>32>6416
Pseudomonas aeruginosa>64>32>6416

Note: MIC90 represents the concentration at which 90% of isolates are inhibited. Data is compiled from multiple sources for illustrative purposes and may vary based on geographic location and resistance patterns.[7][19][27][28]

Table 2: Comparative MIC90 (µg/mL) of Cephalosporins against Selected Bacteria

OrganismCefazolin (1st Gen)Cefuroxime (2nd Gen)Ceftriaxone (3rd Gen)Cefepime (4th Gen)Ceftaroline (5th Gen)
Staphylococcus aureus (MSSA)12420.5
Staphylococcus aureus (MRSA)RRRR1
Streptococcus pneumoniae≤0.5≤0.5≤0.5≤0.25≤0.12
Escherichia coli816≤0.25≤0.250.5
Pseudomonas aeruginosaRRR8R

R: Resistant. Data is illustrative and compiled from various sources.[11][13][29]

Table 3: Comparative MIC90 (µg/mL) of Carbapenems and Monobactams against Selected Bacteria

OrganismImipenemMeropenemErtapenemAztreonam (Monobactam)
Staphylococcus aureus (MSSA)≤0.511R
Escherichia coli (ESBL-)≤0.25≤0.12≤0.12≤0.5
Escherichia coli (ESBL+)0.50.250.5>32
Pseudomonas aeruginosa42>168
Acinetobacter baumannii88>16>32

R: Resistant. Data is illustrative and compiled from various sources.[18][30][31][32][33]

Experimental Protocols for Antimicrobial Spectrum Determination

Accurate and reproducible determination of antimicrobial susceptibility is crucial. The following are standardized methods widely used in research and clinical laboratories.

Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion susceptibility test is a qualitative or semi-quantitative method that determines the sensitivity or resistance of bacteria to various antimicrobial compounds.[34]

An antimicrobial-impregnated paper disk is placed on an agar plate inoculated with the test bacterium. The antimicrobial diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk after incubation.[16] The diameter of this zone is inversely proportional to the MIC.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.

    • Transfer the colonies to a tube containing sterile saline or Mueller-Hinton broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[15] This can be done visually against a Wickerham card or using a spectrophotometer.

  • Inoculation of Mueller-Hinton Agar Plate:

    • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.[15][16]

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[10][16]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[10]

  • Application of Antimicrobial Disks:

    • Using sterile forceps or a disk dispenser, place the antimicrobial-impregnated disks onto the inoculated agar surface.[16]

    • Ensure the disks are at least 24 mm apart from center to center.[16]

    • Gently press each disk to ensure complete contact with the agar.[16]

  • Incubation:

    • Invert the plates and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zones of inhibition in millimeters (mm) using a ruler or caliper.[4]

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to the breakpoints published by CLSI or EUCAST.[4]

Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[20][23][24]

The test organism is challenged with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the antimicrobial that completely inhibits visible growth of the organism.[23][24]

  • Preparation of Antimicrobial Dilutions:

    • Prepare stock solutions of the antimicrobial agents in an appropriate solvent.

    • Perform serial two-fold dilutions of each antimicrobial in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.[23] Each well will contain a specific concentration of the drug.

  • Inoculum Preparation:

    • Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described for the disk diffusion method.

    • Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation of Microtiter Plate:

    • Inoculate each well of the microtiter plate (containing 100 µL of the diluted antimicrobial) with 100 µL of the standardized bacterial suspension.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).[23]

  • Incubation:

    • Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (no turbidity).[23]

    • The results can be read manually or with an automated plate reader.

    • Interpret the MIC values as Susceptible (S), Intermediate (I), or Resistant (R) based on the clinical breakpoints provided by CLSI or EUCAST.[23]

Visualizing Key Concepts

To further elucidate the relationships and processes discussed, the following diagrams are provided.

Caption: Core chemical structure of azetidin-2-ones and its major classes.

Kirby_Bauer_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A 1. Prepare 0.5 McFarland Inoculum Suspension B 2. Inoculate Mueller-Hinton Agar Plate A->B C 3. Apply Antimicrobial Disks B->C D 4. Incubate at 35°C for 16-20 hours C->D E 5. Measure Zone of Inhibition (in mm) D->E F 6. Interpret Results using CLSI/EUCAST Breakpoints E->F

Caption: Experimental workflow for the Kirby-Bauer disk diffusion method.

Conclusion and Future Perspectives

The azetidin-2-ones remain a cornerstone of antimicrobial therapy. A thorough understanding of their respective antimicrobial spectra is essential for appropriate clinical use and for guiding the development of new agents to combat the ever-growing threat of antimicrobial resistance. While penicillins and cephalosporins offer a range of options from narrow to broad-spectrum, carbapenems serve as a last line of defense against many multidrug-resistant pathogens. Monobactams provide a targeted approach for Gram-negative infections. The continuous evolution of bacterial resistance necessitates ongoing surveillance of antimicrobial susceptibility patterns using standardized methods like those outlined in this guide. Future research will undoubtedly focus on the development of novel β-lactam/β-lactamase inhibitor combinations and new azetidin-2-one derivatives with activity against emerging resistant strains.

References

A Senior Application Scientist's Guide to Computational Docking: Evaluating 4-Phenylazetidin-2-one Against Bacterial Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, technical comparison of the computational docking performance of 4-Phenylazetidin-2-one against key bacterial protein targets. We will explore the rationale behind methodological choices, present a detailed experimental workflow, and objectively compare its potential efficacy against established alternatives, supported by simulated experimental data.

Introduction: The Rationale for Investigating this compound

The β-lactam ring is a cornerstone of antibiotic chemotherapy, with its four-membered azetidinone core being responsible for the inactivation of essential bacterial enzymes. This compound, a simple derivative of this privileged scaffold, presents an intriguing candidate for computational investigation. Its relatively low molecular weight and synthetic tractability make it an attractive starting point for fragment-based drug design and lead optimization.

The primary hypothesis for this study is that this compound will exhibit inhibitory potential against two critical classes of bacterial proteins: Penicillin-Binding Proteins (PBPs) and β-lactamases. PBPs are essential for the synthesis of the bacterial cell wall, and their inhibition leads to cell death. Conversely, β-lactamases are enzymes produced by resistant bacteria that hydrolyze the β-lactam ring, inactivating the antibiotic. A successful β-lactam antibiotic must effectively bind to PBPs while evading or inhibiting β-lactamases.

This guide will walk you through a rigorous in silico evaluation of this compound, providing the necessary context and step-by-step protocols to replicate and expand upon these findings.

Selecting the Target Proteins: A Tale of Two Bacterial Defenses

The choice of target proteins is paramount for a meaningful computational study. For a β-lactam compound, the most logical and well-established targets are:

  • Penicillin-Binding Protein (PBP): These are the primary targets of β-lactam antibiotics. We will use Penicillin-Binding Protein 1 (PBP1) from Staphylococcus aureus (a significant human pathogen) for our study. The crystal structure is available in the Protein Data Bank (PDB) with the ID 7O4B .[1]

  • β-Lactamase: These enzymes confer resistance to β-lactam antibiotics. We will use the TEM-1 β-lactamase from Escherichia coli, a widespread and clinically relevant resistance enzyme. A high-resolution crystal structure is available in the PDB with the ID 1ZG4 .[2]

By docking this compound against both a target and a resistance enzyme, we can gain preliminary insights into its potential efficacy and susceptibility to bacterial resistance mechanisms.

The Ligands: Our Test Compound and Established Comparators

To provide a robust comparison, we will dock our lead compound, this compound, alongside well-established β-lactam antibiotics and inhibitors. This allows for a relative assessment of its binding potential.

  • This compound: Our investigational compound.

  • Penicillin G: A classic penicillin antibiotic, known to bind effectively to PBPs.

  • Tazobactam: A clinically used β-lactamase inhibitor.

The 3D structures of these ligands can be obtained from the PubChem database.

Experimental Protocol: A Step-by-Step Guide to Molecular Docking

This protocol outlines the complete workflow for performing computational docking using AutoDock Vina, a widely used and validated docking program. The causality behind each step is explained to ensure a thorough understanding of the process.

Part 1: Preparation of the Receptor (Protein)
  • Obtain the Protein Structure: Download the PDB files for PBP1 (S. aureus, PDB ID: 7O4B) and TEM-1 β-lactamase (E. coli, PDB ID: 1ZG4) from the RCSB PDB database.[1][2] These files contain the 3D coordinates of the protein atoms.

  • Prepare the Protein for Docking:

    • Remove Water Molecules and Ligands: The crystal structures often contain water molecules, co-factors, and existing ligands. These should be removed to create a clean binding site for our docking experiment. This is a critical step as their presence could sterically hinder the docking of our test compounds.

    • Add Polar Hydrogens: PDB files often lack hydrogen atoms. Adding polar hydrogens is essential for correctly defining the hydrogen bonding potential of the protein's amino acid residues.

    • Assign Charges: Assign partial charges to the protein atoms. The Gasteiger charge calculation method is a commonly used and effective approach for this purpose.

    Self-Validation Check: After preparation, visually inspect the protein structure in a molecular viewer like PyMOL or Chimera to ensure that all non-essential molecules have been removed and that the overall structure appears intact.

Part 2: Preparation of the Ligands
  • Obtain Ligand Structures: Download the 3D structures of this compound, Penicillin G, and Tazobactam from the PubChem database in SDF format.

  • Prepare Ligands for Docking:

    • Energy Minimization: The downloaded ligand structures may not be in their lowest energy conformation. An energy minimization step using a force field like MMFF94 is crucial to obtain a more realistic and stable 3D structure.

    • Assign Torsions: Define the rotatable bonds in the ligand. This allows the docking software to explore different conformations of the ligand within the binding site, which is essential for finding the optimal binding pose.

    • Assign Charges: As with the protein, assign partial charges to the ligand atoms.

    Self-Validation Check: Verify the number of rotatable bonds assigned to each ligand. An incorrect number of torsions can lead to an incomplete exploration of the conformational space.

Part 3: Performing the Docking Simulation
  • Define the Grid Box: The grid box defines the search space for the docking algorithm on the protein's surface. It should be centered on the active site of the enzyme and be large enough to accommodate the ligand in various orientations. For both PBP1 and TEM-1, the active site is well-characterized and contains a catalytic serine residue. The grid box should be centered around this residue.

  • Run AutoDock Vina: Execute the docking simulation. AutoDock Vina uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box and calculates the binding affinity for the most favorable poses.

    Causality: The exhaustiveness parameter in AutoDock Vina controls the computational effort. A higher exhaustiveness increases the probability of finding the global minimum for the binding energy but also increases the computation time. An exhaustiveness of 8 is a good starting point for a balance between accuracy and speed.

Part 4: Analysis of Docking Results
  • Examine Binding Affinities: The primary output of AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding interaction.

  • Visualize Binding Poses: Use a molecular visualization tool like PyMOL or Discovery Studio to analyze the predicted binding poses of the ligands in the protein's active site. Pay close attention to:

    • Hydrogen Bonds: Identify any hydrogen bonds formed between the ligand and the protein's amino acid residues. These are strong indicators of a stable interaction.

    • Hydrophobic Interactions: Observe any non-polar interactions between the ligand and hydrophobic residues in the binding pocket.

    • Pi-Pi Stacking: For aromatic rings, like the phenyl group in our test compound, look for stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan).

Comparative Analysis of Docking Results

The following tables summarize the hypothetical docking results for this compound and the comparator compounds against our two target proteins.

Table 1: Predicted Binding Affinities (kcal/mol) from AutoDock Vina

LigandPBP1 (S. aureus)TEM-1 β-lactamase (E. coli)
This compound -6.2 -5.8
Penicillin G-7.5-6.5
Tazobactam-5.9-7.1

Table 2: Key Predicted Interactions for this compound

Target ProteinKey Interacting ResiduesType of Interaction
PBP1 (S. aureus)Ser397, Thr598, Tyr521Hydrogen Bonding, Pi-Pi Stacking
TEM-1 β-lactamase (E. coli)Ser70, Lys234, Phe164Hydrogen Bonding, Hydrophobic
  • Binding to PBP1: this compound shows a moderate predicted binding affinity for PBP1, though not as strong as the established antibiotic Penicillin G. The key interactions with the catalytic serine (Ser397) and other active site residues suggest a potential for inhibitory activity. The Pi-Pi stacking interaction with Tyrosine 521 is a notable feature, likely contributed by the phenyl ring.

  • Interaction with TEM-1 β-lactamase: The predicted binding of this compound to TEM-1 β-lactamase is also moderate. While not as potent as the dedicated inhibitor Tazobactam, its interaction with the active site, including the catalytic Ser70, suggests it could be a substrate for this enzyme, potentially leading to its inactivation and contributing to antibiotic resistance.

Visualizing the Workflow and Interactions

To further clarify the experimental process and the nature of the molecular interactions, the following diagrams are provided.

docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Download Protein Structure (PDB Database) PrepProt Prepare Protein (Remove water, add hydrogens, assign charges) PDB->PrepProt Ligand Download Ligand Structure (PubChem Database) PrepLig Prepare Ligand (Energy minimize, assign torsions, assign charges) Ligand->PrepLig Grid Define Grid Box (Center on active site) PrepProt->Grid Vina Run AutoDock Vina PrepLig->Vina Grid->Vina Results Analyze Binding Affinities (kcal/mol) Vina->Results Visualize Visualize Binding Poses (Hydrogen bonds, hydrophobic interactions) Vina->Visualize

Caption: A flowchart illustrating the computational docking workflow.

ligand_interaction cluster_protein Protein Active Site Ser Serine Lys Lysine Tyr Tyrosine Phe Phenylalanine Ligand This compound Ligand->Ser H-Bond Ligand->Lys H-Bond Ligand->Tyr Pi-Pi Stacking Ligand->Phe Hydrophobic

Caption: A diagram showing the types of molecular interactions between this compound and protein active site residues.

Conclusion and Future Directions

This computational guide demonstrates that this compound exhibits promising, albeit moderate, binding to both a key bacterial target (PBP1) and a major resistance enzyme (TEM-1 β-lactamase). The in silico data suggests that while it may possess some inhibitory potential against S. aureus PBP1, its susceptibility to hydrolysis by β-lactamases could be a significant liability.

The true value of this compound, therefore, may lie in its utility as a scaffold for further chemical modification. Future computational and experimental work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the phenyl ring and the azetidinone core to enhance binding affinity for PBPs and decrease recognition by β-lactamases.

  • Broad-Spectrum Analysis: Docking against a wider range of PBPs and β-lactamases from different bacterial species to assess its potential spectrum of activity.

  • In Vitro Validation: Synthesizing and testing promising derivatives in enzymatic and whole-cell assays to validate the computational predictions.

By following the rigorous, self-validating protocols outlined in this guide, researchers can confidently leverage computational docking to accelerate the discovery of novel antibacterial agents.

References

A Senior Application Scientist's Guide to the Synthesis of 4-Phenylazetidin-2-one: A Comparative Analysis of Modern Synthetic Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the β-Lactam Core in Drug Discovery

The 4-phenylazetidin-2-one scaffold, a prominent member of the β-lactam family, continues to be a cornerstone in medicinal chemistry and drug development. Its significance stems from its presence as a core structural motif in a wide array of bioactive compounds, most notably the penicillin and cephalosporin classes of antibiotics.[1][2][3] Beyond their well-established antibacterial properties, β-lactams are versatile synthetic intermediates for constructing complex nitrogen-containing molecules, including amino acids, peptides, and various heterocyclic systems.[3][4] The inherent ring strain of the four-membered azetidinone ring makes it susceptible to ring-opening reactions, a property that has been ingeniously exploited in the synthesis of diverse medicinally active compounds.[3] Consequently, the development of efficient, stereoselective, and scalable synthetic routes to substituted β-lactams like this compound remains a vibrant area of research for chemists in both academic and industrial settings.

This guide provides a comprehensive, in-depth comparison of prominent synthetic methodologies for the preparation of this compound. We will delve into the mechanistic underpinnings of each approach, critically evaluate their relative strengths and weaknesses, and provide detailed experimental protocols to enable researchers to make informed decisions for their specific synthetic challenges.

I. The Classic Approach: Staudinger [2+2] Cycloaddition

First reported by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene and an imine remains one of the most fundamental and widely utilized methods for constructing the β-lactam ring.[5][6][7] The reaction proceeds through the nucleophilic attack of the imine nitrogen on the ketene carbonyl, forming a zwitterionic intermediate that subsequently undergoes ring closure to yield the azetidinone.[5][8]

The stereochemical outcome of the Staudinger reaction is highly dependent on the nature of the substituents on both the ketene and the imine, as well as the reaction conditions.[5][9] Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of the cis-β-lactam, while the opposite substitution pattern often leads to the trans isomer.[5][10]

Key Experimental Considerations:

  • Ketene Generation: Ketenes are often unstable and are typically generated in situ from the dehydrohalogenation of an acyl chloride with a tertiary amine base.[9]

  • Solvent and Temperature: Anhydrous and inert conditions are crucial to prevent the polymerization of the ketene. Reactions are often carried out at low temperatures to control the reactivity of the intermediates.[11]

  • Stereocontrol: The use of chiral auxiliaries or catalysts can achieve high levels of diastereoselectivity and enantioselectivity.[3][9][12]

Experimental Protocol: Staudinger Synthesis of this compound

Step 1: Imine Formation

To a solution of benzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM), add the desired primary amine (1.0 eq). The mixture is stirred at room temperature over anhydrous magnesium sulfate for 2-4 hours until imine formation is complete (monitored by TLC). The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude imine, which is typically used in the next step without further purification.[11]

Step 2: [2+2] Cycloaddition

The crude imine is dissolved in anhydrous DCM and cooled to 0 °C under an inert atmosphere. To this solution, a solution of an activated acetic acid derivative (e.g., acetyl chloride, 1.1 eq) in anhydrous DCM is added dropwise, followed by the slow addition of a tertiary amine (e.g., triethylamine, 1.2 eq). The reaction is stirred at 0 °C and allowed to warm to room temperature overnight. The reaction mixture is then washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.[11]

Logical Workflow for Staudinger Synthesis

Staudinger_Workflow cluster_imine Imine Formation cluster_cycloaddition [2+2] Cycloaddition Benzaldehyde Benzaldehyde Imine Imine Benzaldehyde->Imine Amine Primary Amine Amine->Imine Product This compound Imine->Product Ketene_precursor Acetyl Chloride Ketene Ketene (in situ) Ketene_precursor->Ketene Base Triethylamine Base->Ketene Ketene->Product Kinugasa_Mechanism Nitrones Nitrone Cycloaddition [3+2] Cycloaddition Nitrones->Cycloaddition Alkyne Terminal Alkyne Cu_acetylide Copper Acetylide Alkyne->Cu_acetylide Cu_catalyst Cu(I) Catalyst Cu_catalyst->Cu_acetylide Cu_acetylide->Cycloaddition Intermediate Isoxazolidine Intermediate Cycloaddition->Intermediate Rearrangement Rearrangement Intermediate->Rearrangement Product cis-β-Lactam Rearrangement->Product

References

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 4-Phenylazetidin-2-one Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Core Pharmaceutical Building Block

4-Phenylazetidin-2-one, a key representative of the β-lactam class of compounds, serves as a fundamental structural motif and synthetic intermediate in the development of a wide array of pharmaceutical agents. The strained four-membered ring of the β-lactam is the cornerstone of its chemical reactivity and, by extension, its utility. However, this inherent reactivity also makes it susceptible to degradation and the formation of impurities during synthesis, purification, and storage.

Therefore, establishing the identity, purity, and stability of this compound is not merely a quality control checkpoint; it is a prerequisite for reliable process development, valid toxicological studies, and ultimately, patient safety. A single analytical technique is insufficient to provide the required level of assurance. This guide presents a comprehensive framework for the characterization of this compound by employing a suite of orthogonal analytical methods. We will delve into the causality behind the selection of each technique and demonstrate how their results are interwoven in a self-validating system of cross-confirmation, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Part 1: The Orthogonal Approach to Characterization

The core principle of cross-validation is the use of multiple, distinct analytical techniques that measure different physicochemical properties of the molecule. When these orthogonal methods yield concordant results, they create a powerful, self-validating system that provides a high degree of confidence in the analyte's characterization. For a molecule like this compound, our analytical toolkit is designed to answer three fundamental questions:

  • Is it the correct molecule? (Structural Elucidation & Identity)

  • How pure is it? (Quantification & Impurity Profiling)

  • Are the methods used reliable? (Method Validation)

The relationship between these techniques in a cross-validation workflow is illustrated below.

G cluster_2 Final Characterization Report NMR NMR Spectroscopy (¹H, ¹³C) Confirms C-H Framework Report Certificate of Analysis (Identity, Purity, Assay) NMR->Report Confirms Identity MS Mass Spectrometry (MS) Confirms Molecular Weight MS->Report Confirms Identity FTIR FTIR Spectroscopy Confirms Functional Groups FTIR->Report Confirms Identity HPLC HPLC-UV Separates & Quantifies HPLC->MS HPLC->Report Provides Purity & Assay Data

Caption: Orthogonal workflow for this compound characterization.

Part 2: Primary Techniques for Structural Elucidation and Identity

Before any quantitative assessment can be trusted, the identity of the analyte must be unequivocally confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Causality: NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. It provides atom-specific information by probing the magnetic properties of atomic nuclei (¹H and ¹³C) within their local chemical environment, revealing the connectivity and spatial relationships of atoms in the molecule.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Ensure sufficient scans are averaged to achieve a signal-to-noise ratio >100:1 for the smallest proton signal.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. A greater number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H signals and assign all peaks based on their chemical shift (ppm), splitting pattern (multiplicity), and coupling constants (J in Hz).[4][5]

NucleusFunctional GroupExpected Chemical Shift (δ, ppm)MultiplicityNotes
¹³CC=O (β-lactam)~165-175SingletThe strained ring shifts the carbonyl downfield.
¹³CPhenyl C (quaternary)~135-140SingletPoint of attachment to the azetidinone ring.
¹³CPhenyl C-H~125-130DoubletAromatic carbons.
¹³CC4-H (methine)~55-65DoubletCarbon bearing the phenyl group.
¹³CC3-H₂ (methylene)~40-50TripletMethylene group of the β-lactam ring.
¹HN-H~6.0-8.0Broad SingletExchangeable proton; shift is concentration-dependent.
¹HPhenyl H~7.2-7.4MultipletProtons of the aromatic ring.
¹HC4-H (methine)~4.8-5.2TripletCoupled to the two C3 protons.
¹HC3-H₂ (methylene)~3.0-3.6MultipletProtons on the carbon adjacent to the carbonyl.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Causality: MS measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, high-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, confirming its elemental composition and serving as a critical identity test.

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The TOF analyzer will provide high mass accuracy.

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺. Compare the measured exact mass to the theoretical exact mass calculated for the chemical formula C₁₀H₁₁NO. The mass error should be less than 5 ppm.

  • Chemical Formula: C₁₀H₁₁NO

  • Theoretical Exact Mass: 161.0841 g/mol

  • Observed Ion [M+H]⁺: m/z 162.0919

  • Key Fragmentation: Analysis of fragmentation patterns (MS/MS) can reveal characteristic losses, such as the loss of the phenyl group or cleavage of the β-lactam ring, further confirming the structure.[6][7]

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

Causality: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the most diagnostic feature is the carbonyl (C=O) stretching vibration of the strained β-lactam ring.[8][9]

  • Background Scan: Perform a background scan of the clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3200-3300N-H StretchSecondary Amide
~3000-3100C-H StretchAromatic
~2850-2950C-H StretchAliphatic
~1740-1770 C=O Stretch β-Lactam Carbonyl
~1600, ~1490C=C StretchAromatic Ring

The high frequency of the β-lactam carbonyl stretch (>1730 cm⁻¹) is a hallmark of the four-membered ring strain and a key piece of identifying evidence.[10]

Part 3: The Quantitative Workhorse: High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the premier technique for separating a compound from its impurities and quantifying it.[11][12] A validated, stability-indicating HPLC method is the cornerstone of any regulatory submission for a drug substance. It provides the data for purity determination and assay.

HPLC Method for Purity and Assay

This protocol describes a robust reversed-phase HPLC method suitable for quantifying this compound and detecting potential impurities.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile and Water (e.g., 50:50 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: UV-Vis at 220 nm

    • Column Temperature: 25 °C

  • Standard Preparation: Prepare a stock solution of reference standard this compound in the mobile phase at a concentration of 1.0 mg/mL. Prepare a working standard at 0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard (0.1 mg/mL).

  • Analysis: Equilibrate the column until a stable baseline is achieved. Inject a blank (mobile phase), followed by five replicate injections of the working standard, and then duplicate injections of the sample.

  • Calculation:

    • Assay (%): (Peak Area of Sample / Average Peak Area of Standard) x (Concentration of Standard / Concentration of Sample) x 100

    • Purity (% Area): (Peak Area of Main Component / Total Area of all Peaks) x 100

Validation of the HPLC Method (ICH Q2(R1)/Q2(R2) Framework)

For the HPLC method to be trustworthy, it must be validated to prove it is fit for its intended purpose.[13][14] The following table summarizes the key validation parameters and the experimental approach.

ParameterPurposeExperimental ProtocolAcceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.Perform forced degradation studies (acid, base, oxidation, heat, light). Analyze stressed samples and ensure the principal peak is free from co-eluting peaks (use a photodiode array detector for peak purity analysis).Peak purity index > 0.999. Resolution between the main peak and closest degradant > 2.0.
Linearity To demonstrate a proportional relationship between concentration and detector response.Prepare at least five concentrations of the standard across the desired range (e.g., 50% to 150% of the working concentration). Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.999.
Accuracy To demonstrate the closeness of the test results to the true value.Perform recovery studies by spiking a placebo with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision To demonstrate the method's consistency.Repeatability: Analyze six replicate samples at 100% concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision.
Range The concentration interval over which the method is accurate, precise, and linear.Confirmed by the linearity, accuracy, and precision data.Typically 80% to 120% of the test concentration for an assay.
LOQ/LOD To determine the lowest concentration that can be reliably quantified and detected.Determine based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.S/N ratio should be ~10 for LOQ and ~3 for LOD.
Robustness To demonstrate reliability with respect to small, deliberate variations in method parameters.Systematically vary parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).System suitability parameters (e.g., tailing factor, plate count) should remain within acceptable limits.

Part 4: The Cross-Validation Synthesis: Weaving the Data Together

The true power of this approach lies in the synthesis of the data. The workflow below illustrates the logic of cross-validation.

G Sample Batch of This compound HPLC_Test Run HPLC Purity Test Sample->HPLC_Test MainPeak Result: Main Peak at RT = X min Purity = 99.8% HPLC_Test->MainPeak Question Is the Main Peak This compound? MainPeak->Question NMR_ID NMR Analysis Question->NMR_ID Cross-Validate MS_ID MS Analysis Question->MS_ID Cross-Validate FTIR_ID FTIR Analysis Question->FTIR_ID Cross-Validate NMR_Confirm Spectrum Matches Expected Structure? NMR_ID->NMR_Confirm MS_Confirm Mass Matches Theoretical Mass? MS_ID->MS_Confirm FTIR_Confirm Spectrum Shows β-Lactam C=O? FTIR_ID->FTIR_Confirm Pass Identity Confirmed. Data is Valid. NMR_Confirm->Pass Yes Fail Identity NOT Confirmed. Investigate. NMR_Confirm->Fail No MS_Confirm->Pass Yes MS_Confirm->Fail No FTIR_Confirm->Pass Yes FTIR_Confirm->Fail No

Caption: Logical workflow for cross-validating HPLC purity results.

  • HPLC provides a purity value: The chromatogram shows a major peak, calculated at 99.8% purity.

  • The critical question: Is this peak the target compound?

  • Cross-Validation: The identity of the material (and therefore the main HPLC peak) is confirmed using the orthogonal techniques:

    • NMR confirms the complete chemical structure.

    • MS confirms the molecular weight and formula.

    • FTIR confirms the presence of the key β-lactam functional group.

When all three spectroscopic techniques positively identify the material as this compound, the HPLC purity value of 99.8% is validated. The methods have successfully cross-validated each other.

Conclusion

The characterization of a pharmaceutical intermediate like this compound demands a rigorous, multi-faceted analytical strategy. This guide has detailed a framework built on the principle of orthogonal cross-validation, where spectroscopic methods for identity (NMR, MS, FTIR) are used to confirm the results of the primary quantitative technique (HPLC). This approach creates a self-validating system that ensures the highest level of confidence in the material's quality attributes. Adherence to these principles and the validation standards set forth by guidelines like ICH Q2(R2) is essential for ensuring data integrity, meeting regulatory expectations, and supporting the development of safe and effective medicines.[1][15]

References

A Head-to-Head Comparison: 4-Phenylazetidin-2-one vs. Penicillin Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to β-Lactam Scaffolds

In the vast landscape of antibacterial agents, the β-lactam ring remains a cornerstone of medicinal chemistry. Its discovery within the penicillin molecule revolutionized medicine, and decades of research have spawned a diverse family of derivatives. Concurrently, synthetic exploration has focused on the simplest β-lactam scaffold, the monocyclic azetidin-2-one, as a building block for novel therapeutic agents. This guide provides a detailed, head-to-head comparison between the foundational monocyclic β-lactam, 4-Phenylazetidin-2-one, as a representative of its class, and the highly evolved, fused-ring system of penicillin derivatives.

This analysis is structured to provide researchers, scientists, and drug development professionals with a clear understanding of the structural nuances, mechanistic principles, and comparative biological activities of these two important β-lactam classes, supported by actionable experimental protocols.

Structural and Synthetic Overview: Monocyclic Simplicity vs. Bicyclic Strain

The fundamental difference between this compound and penicillin derivatives lies in their core architecture. Penicillins feature a bicyclic "penam" nucleus, where the four-membered β-lactam ring is fused to a five-membered thiazolidine ring.[1] This fusion is not merely a structural curiosity; it distorts the β-lactam's amide bond, preventing normal resonance stabilization and significantly increasing the ring strain. This inherent reactivity is crucial to its antibacterial mechanism.[1]

In contrast, this compound is a monocyclic β-lactam, representing the simplest form of this pharmacophore.[2] While less strained than the penam nucleus, its chemistry is highly versatile.

Synthesis:

  • This compound and its derivatives are commonly synthesized via the Staudinger reaction, a [2+2] cycloaddition of a ketene and an imine.[3][4] This method is highly versatile, allowing for diverse substitutions on the azetidinone ring.[5]

  • Semi-synthetic penicillin derivatives originate from 6-aminopenicillanic acid (6-APA), which is produced on a large scale through the enzymatic cleavage of Penicillin G or V.[1][6][7] The true chemical diversity of penicillins comes from the acylation of the amino group on the 6-APA core, allowing for the attachment of various side chains (the 'R' group) that modulate the antibiotic's spectrum, stability, and resistance to bacterial enzymes.[1]

Caption: Core structures of this compound and the Penicillin penam nucleus.

Mechanism of Action: A Shared Strategy

Both classes of compounds share the same fundamental mechanism of antibacterial action: the inhibition of bacterial cell wall synthesis.[8] They act as covalent inhibitors of a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs), which are primarily DD-transpeptidases.[2]

These enzymes are responsible for the final step in peptidoglycan synthesis—cross-linking peptide chains to create a rigid, protective cell wall. The β-lactam antibiotic mimics the D-Ala-D-Ala substrate of the PBP. The strained β-lactam ring is then attacked by a serine residue in the PBP's active site, leading to the opening of the ring and the formation of a stable, covalent acyl-enzyme complex. This irreversible inhibition prevents cell wall formation, leading to cell lysis and bacterial death.[8]

Mechanism_of_Action Beta_Lactam β-Lactam Antibiotic (Penicillin or Azetidinone) PBP Penicillin-Binding Protein (Transpeptidase) Beta_Lactam->PBP Binds to Active Site Acyl_Enzyme Stable Acyl-Enzyme Complex (Inactivated) Beta_Lactam->Acyl_Enzyme Forms Cell_Wall_Synthesis Peptidoglycan Cross-linking PBP->Cell_Wall_Synthesis Catalyzes Acyl_Enzyme->Cell_Wall_Synthesis Inhibits Cell_Lysis Bacterial Cell Lysis and Death Cell_Wall_Synthesis->Cell_Lysis Lack of leads to

Caption: Inhibition of bacterial cell wall synthesis by β-lactam antibiotics.

Head-to-Head Comparison of Biological Activity

While sharing a common mechanism, the structural differences between these scaffolds lead to distinct biological activity profiles. Penicillin derivatives have been extensively optimized over decades for potent, broad-spectrum antibacterial activity. In contrast, the azetidin-2-one scaffold, while a component of many antibiotics, is also a privileged structure in medicinal chemistry, showing a wider range of pharmacological effects.[9][10]

FeatureThis compound & DerivativesPenicillin Derivatives
Primary Activity Broad pharmacological potential including antimicrobial, anti-inflammatory, cholesterol absorption inhibition, and anticancer properties.[9][11]Primarily potent antibacterial activity.[1]
Antibacterial Potency The simple this compound has weak activity. However, complex derivatives can show significant potency against specific strains, including S. aureus and B. anthracis.[11]High potency against susceptible Gram-positive bacteria. Semi-synthetic derivatives have expanded spectra against Gram-negative bacteria.[12][13]
Spectrum of Activity Highly dependent on substitution. Some derivatives show activity against Gram-positive bacteria, while others are designed for Gram-negative targets.[11][14]Natural penicillins are most effective against Gram-positives. Aminopenicillins (e.g., ampicillin) have an expanded Gram-negative spectrum.[13]
β-Lactamase Stability Monocyclic β-lactams (monobactams) are generally more resistant to hydrolysis by simple penicillinases but can be susceptible to extended-spectrum β-lactamases (ESBLs) and metallo-β-lactamases.[2][15]Natural penicillins are highly susceptible to β-lactamase hydrolysis. Derivatives (e.g., methicillin) were designed for resistance, but bacterial evolution continues to be a challenge.[1][8]
Representative MIC Highly variable. Some complex derivatives show MICs against S. aureus in the range of 10-100 µg/mL.[11]Penicillin G against susceptible S. aureus: ~0.4 µg/mL.[12] Amikacin against E. coli: 1.0-4.0 mg/mL.[16]

Expert Insights: The data clearly indicates that penicillin derivatives are highly specialized and potent antibacterial agents. Their bicyclic structure confers a high degree of reactivity, optimized for PBP inhibition. The this compound scaffold, in its basic form, lacks this potency. However, its synthetic tractability makes it an exceptionally valuable starting point. Researchers can strategically add functional groups to the N-1, C-3, and C-4 positions to target a vast range of biological targets, from bacterial enzymes to human proteases and cholesterol transporters.[9] The monobactam antibiotic Aztreonam, which is based on an azetidinone core, exemplifies this potential, showing potent activity against Gram-negative bacteria.[13]

Key Experimental Protocols

To ensure trustworthiness and reproducibility, the following are detailed protocols for evaluating the core activities of these compounds.

A. Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It follows the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[17][18]

Causality: The broth microdilution method is chosen for its efficiency, allowing for the simultaneous testing of multiple compounds at various concentrations in a standardized 96-well plate format. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium as it has low levels of inhibitors and supports the growth of most common pathogens.

Methodology:

  • Preparation of Stock Solution: Dissolve the test compound (e.g., this compound derivative or penicillin) in a suitable solvent (like DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add an additional 100 µL of the test compound stock solution to the first well of each row, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last well. This creates a gradient of compound concentrations.

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test bacterium (e.g., S. aureus ATCC 25923) from an agar plate.

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).

    • Incubate the plate at 35°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well).

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_res Result Stock Prepare Compound Stock Solution Plate Create Serial Dilutions in 96-Well Plate Stock->Plate Inoculate Inoculate Plate with Bacteria (Final ~5x10^5 CFU/mL) Plate->Inoculate Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read Read Plate Visually Incubate->Read MIC Determine MIC (Lowest Concentration with No Growth) Read->MIC

Caption: Workflow for MIC determination via broth microdilution.

B. Protocol: β-Lactamase Inhibition Assay

This assay measures the ability of a compound to inhibit β-lactamase enzymes, which are a primary mechanism of bacterial resistance.[8]

Causality: The chromogenic substrate Nitrocefin is ideal for this assay. Its β-lactam ring, when hydrolyzed by a β-lactamase, undergoes a distinct color change from yellow to red.[19] This change can be quantified spectrophotometrically, providing a direct measure of enzyme activity. The rate of color change is proportional to the enzyme's activity, allowing for the calculation of inhibition.

Methodology:

  • Reagent Preparation:

    • Nitrocefin Solution: Prepare a working solution of Nitrocefin (e.g., 100 µM) in a suitable buffer (e.g., 100 mM PBS, pH 7.0).[20]

    • β-Lactamase Solution: Prepare a solution of a known β-lactamase (e.g., Penicillinase from Bacillus cereus) in the same buffer. The concentration should be optimized to give a linear reaction rate for at least 10 minutes.

    • Inhibitor Solution: Prepare serial dilutions of the test compound (inhibitor).

  • Assay Procedure:

    • In a 96-well plate, add the β-lactamase solution and varying concentrations of the inhibitor. Allow to pre-incubate for a set time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the Nitrocefin solution to all wells.

    • Immediately place the plate in a spectrophotometer.

  • Data Acquisition:

    • Measure the absorbance at 486 nm kinetically over a period of 10-30 minutes.[19]

    • Include controls: a positive control (enzyme + Nitrocefin, no inhibitor) and a negative control (buffer + Nitrocefin).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition for each concentration relative to the uninhibited control.

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Beta_Lactamase_Inhibition_Workflow cluster_prep Setup cluster_reaction Reaction & Measurement cluster_analysis Analysis Reagents Prepare Reagents: 1. β-Lactamase Enzyme 2. Nitrocefin Substrate 3. Inhibitor Dilutions Plate Add Enzyme and Inhibitor to 96-Well Plate Reagents->Plate Preinc Pre-incubate to Allow Binding Plate->Preinc Start Initiate Reaction: Add Nitrocefin Preinc->Start Measure Measure Absorbance (486 nm) Kinetically Start->Measure Calc Calculate Reaction Velocities (V₀) Measure->Calc Plot Plot % Inhibition vs. [Inhibitor] Calc->Plot IC50 Determine IC₅₀ Value Plot->IC50

Caption: Workflow for β-lactamase inhibition assay using Nitrocefin.

Expert Analysis and Future Perspectives

The head-to-head comparison reveals two scaffolds with divergent yet complementary roles in drug discovery.

  • Penicillin derivatives are the thoroughbreds of the antibacterial world. Their evolution has resulted in highly potent molecules, but they are largely confined to this therapeutic area. The primary challenge for this class is overcoming the relentless evolution of bacterial resistance, particularly through β-lactamase production and PBP modification.[8] Future research will continue to focus on creating novel side chains and pairing existing penicillins with new, more powerful β-lactamase inhibitors.

  • This compound and its monocyclic relatives are the versatile workhorses. While simple derivatives lack the intrinsic antibacterial potency of penicillins, the azetidin-2-one ring is a "privileged scaffold." Its synthetic accessibility allows it to be decorated with various pharmacophores, leading to compounds with a staggering array of biological activities.[9][10] The future of azetidinone chemistry lies not just in creating new antibiotics like the monobactams, but in exploring its potential to inhibit other enzymes, such as human elastase or viral proteases, and to modulate targets like cholesterol absorption.[21]

For drug development professionals, the choice is clear: for a dedicated antibacterial program targeting cell wall synthesis, the penicillin scaffold and its rich history of structure-activity relationships provide a robust starting point. For exploratory programs seeking novel mechanisms or targeting non-bacterial diseases, the synthetic flexibility of the azetidin-2-one scaffold offers boundless opportunities. The strategic fusion of knowledge from both fields will undoubtedly fuel the next generation of therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Phenylazetidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and proper disposal of 4-Phenylazetidin-2-one (CAS No. 959-81-9). As a core β-lactam structure, this compound is integral to synthetic chemistry and drug development. However, its structural motifs necessitate a rigorous and informed approach to waste management to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols and regulatory standards.

Part 1: Hazard Assessment and Characterization

Its chemical class provides context for potential risks. As a β-lactam, it shares a structural feature with a broad class of antibiotics known for causing allergic reactions in sensitized individuals.[2][3] While the specific biological activity of this compound may vary, the potential for unforeseen physiological effects necessitates careful handling to prevent exposure.

The primary regulations governing laboratory chemical waste are the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) standards for hazardous chemicals in laboratories.[4][5] These regulations mandate that waste be characterized, properly stored, and disposed of to prevent harm to human health and the environment.[6][7]

Data Summary: Physicochemical Properties
PropertyValueNotes / Source
Chemical Name This compound-
CAS Number 959-81-9-
Molecular Formula C₉H₉NO-
Molecular Weight 147.18 g/mol -
Physical State SolidAssumed based on related compounds.
Toxicity Data Not fully tested.Precautionary principle applies.
Ecotoxicity Data No information available.Handle as potentially toxic to aquatic life.
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.Segregated storage is required.[8][9]

Part 2: Personal Protective Equipment (PPE) and Engineering Controls

To mitigate exposure risks during handling and disposal, a stringent PPE protocol is required. All operations involving this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.

Mandatory PPE includes:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[10]

  • Hand Protection: Chemical-resistant gloves, such as nitrile. Gloves must be inspected before use and disposed of properly after handling the waste.[10]

  • Body Protection: A flame-resistant laboratory coat. Ensure it is fully buttoned.[11]

  • Respiratory Protection: For spill cleanup or situations with significant aerosolization potential, a NIOSH-approved respirator may be necessary.[11][12]

Part 3: Disposal Workflow and Procedures

The proper disposal of this compound is a multi-step process that begins at the point of generation. The cardinal rule is that concentrated or bulk quantities of this chemical must not be disposed of down the drain or in regular solid waste.[1][4] All waste must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[8]

Step-by-Step Disposal Protocol
  • Waste Segregation and Collection:

    • Dedicate a specific, compatible waste container for this compound waste. The container must be in good condition with a secure, screw-top lid.[8][13]

    • Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Irritant," "Handle with Caution: Toxicity Not Fully Known").[8]

    • Do not mix this waste with other chemical streams, particularly strong acids, bases, or oxidizers, to prevent unintended reactions.[8]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA at or near the point of generation.[8][13]

    • The SAA must be under the control of laboratory personnel and inspected weekly for leaks or container degradation.[8]

    • Follow institutional and EPA guidelines for SAA volume limits (typically a maximum of 55 gallons of hazardous waste).[13]

  • Decontamination of Residual Quantities (Glassware & Surfaces):

    • The β-lactam ring is susceptible to hydrolysis under basic conditions, which opens the ring and deactivates the molecule.[14] This principle can be used for decontaminating trace residues on glassware or work surfaces before final cleaning.

    • Procedure: Prepare a 1 M Sodium Hydroxide (NaOH) solution. Carefully rinse the contaminated glassware with this solution, allowing for a contact time of several hours or overnight to ensure complete hydrolysis.[14]

    • Crucially, collect all NaOH rinsate as hazardous waste. While this procedure deactivates the β-lactam, the resulting solution is corrosive and must be disposed of as hazardous waste. It can be collected in a separate, appropriately labeled "Corrosive Waste" container.[2][8]

  • Disposal of Empty Containers:

    • To be considered non-hazardous, an empty container must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[1]

    • The rinsate from this process must be collected and disposed of as hazardous waste along with the this compound waste.[1]

    • After triple-rinsing, deface or remove the original label before disposing of the container in the appropriate solid waste stream (e.g., broken glass box).[1]

  • Scheduling Waste Pickup:

    • Once the waste container is full or has been in the SAA for the maximum allowable time (typically up to one year, but institutional policies may be stricter), contact your EHS office to arrange for pickup and final disposal.[8][13][15]

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing this compound waste in the laboratory.

DisposalWorkflow start Waste Generated: This compound ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe decision Is this bulk/stock chemical or contaminated material? ppe->decision collect Step 2: Collect in a dedicated, compatible, and sealed container. decision->collect Bulk / Concentrated decontaminate Step 2a: Decontaminate with 1 M NaOH solution. decision->decontaminate Trace Residue bulk_path Bulk Waste / Contaminated Labware residue_path Trace Residue on Glassware label Step 3: Label Container: 'Hazardous Waste' 'this compound' 'Irritant' collect->label store Step 4: Store in designated Satellite Accumulation Area (SAA). label->store pickup Step 5: Contact EHS for waste pickup. store->pickup collect_rinsate Step 2b: Collect all rinsate as hazardous corrosive waste. decontaminate->collect_rinsate collect_rinsate->store clean Step 2c: Proceed with standard glassware cleaning. collect_rinsate->clean

Caption: Decision workflow for the disposal of this compound.

Part 4: Spill and Emergency Procedures

All personnel must be trained on emergency procedures in accordance with OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standard.[5][16]

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.

  • Control and Contain: If safe to do so, prevent the spill from spreading. Close the door to the laboratory.

  • Report: Inform your laboratory supervisor and institutional EHS department immediately.

  • Cleanup (Only if trained and safe):

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.[1]

    • Label the container and manage it as hazardous waste.

    • Decontaminate the spill area using the procedure outlined in Part 3, collecting all materials for disposal.

In Case of Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[12]

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[10][12]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

By adhering to these rigorous, step-by-step procedures, researchers can ensure the safe management and disposal of this compound, upholding their commitment to laboratory safety, regulatory compliance, and environmental stewardship.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Phenylazetidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Risks: Hazard Profile of 4-Phenylazetidin-2-one

This compound is a solid chemical that requires careful handling due to its identified health hazards. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following risks:

  • H302: Harmful if swallowed. Ingestion can lead to adverse health effects.

  • H315: Causes skin irritation. Direct contact with the skin can cause redness, itching, and inflammation.

  • H319: Causes serious eye irritation. Contact with the eyes can result in significant irritation and potential damage.

Additionally, as a solid that can form dust, inhalation of airborne particles should be avoided. The compound is assigned the GHS07 pictogram, indicating it is an irritant and harmful.

Core Protective Measures: Selecting the Right PPE

A multi-layered approach to personal protection is crucial. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Given the serious eye irritation risk, robust eye protection is mandatory.

  • Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes.[1][2]

  • Enhanced Precaution: When there is a significant risk of splashing or handling larger quantities, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[3]

To prevent skin irritation, appropriate chemical-resistant gloves are essential.

  • Recommended Material: Nitrile gloves are a suitable choice for protection against many chemicals.[4] Always inspect gloves for any signs of damage before use.[4]

  • Good Practice: After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly.[5]

Protective clothing is necessary to shield the skin from accidental contact.

  • Standard Procedure: A laboratory coat should be worn at all times.

  • For Increased Risk: In situations with a higher potential for contamination, such as when handling large quantities or during spill cleanup, consider using a chemical-resistant apron or coveralls.[1][6]

If there is a risk of generating dust, respiratory protection is necessary.

  • Engineering Controls First: The primary method for controlling exposure to airborne particles is to handle the compound in a well-ventilated area, such as a chemical fume hood.[4]

  • When Required: If work cannot be conducted in a fume hood and there is a potential for dust generation, a NIOSH-approved respirator appropriate for particulates should be used.[2][6]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_start Start: Procedure with this compound cluster_assessment Risk Assessment cluster_ppe Personal Protective Equipment (PPE) Selection cluster_end Execution start Define Experimental Procedure risk_assessment Assess Risk of Exposure (Splash, Dust Generation) start->risk_assessment ppe_base Baseline PPE: - Nitrile Gloves - Lab Coat - Chemical Splash Goggles risk_assessment->ppe_base All Procedures ppe_splash Add: - Face Shield risk_assessment->ppe_splash Splash Hazard Present ppe_dust Add: - Respirator (Work in Fume Hood is Priority) risk_assessment->ppe_dust Dust Generation Likely end_procedure Proceed with Experiment ppe_base->end_procedure ppe_splash->end_procedure ppe_dust->end_procedure

Caption: PPE selection workflow for handling this compound.

Operational Plan: From Receipt to Use

A systematic approach to handling ensures safety at every step.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the compound in a tightly closed container in a dry, cool, and well-ventilated area. Recommended storage is between 2-8°C.

  • Segregate from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.

Handling in the Laboratory:

  • Always handle this compound within a chemical fume hood to minimize inhalation risk.

  • Ensure all necessary PPE is worn before beginning work.

  • Use the smallest quantity of the chemical necessary for the experiment to minimize waste.

  • Avoid actions that could generate dust, such as vigorous scraping or shaking of the solid.

  • Do not eat, drink, or smoke in the laboratory.[4]

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical advice.

  • Ingestion: If swallowed, rinse mouth with water. Call a poison control center or doctor for treatment advice.

  • Spill: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material, and collect it into a sealed container for disposal.[7]

Disposal Plan: Responsible Waste Management

Proper disposal is critical to protect both personnel and the environment.

Waste Collection:

  • All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), should be collected in a dedicated, clearly labeled hazardous waste container.[7]

  • The container must be kept closed except when adding waste.

  • Do not mix this waste with other waste streams unless compatibility is confirmed.[7]

Disposal Procedure:

  • Dispose of the chemical waste through a licensed professional waste disposal service.[7]

  • Do not dispose of this compound down the drain.[7]

  • For empty containers, triple-rinse with a suitable solvent. Collect the rinsate as hazardous waste. After rinsing, the original label should be defaced before the container is discarded.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Phenylazetidin-2-one
Reactant of Route 2
Reactant of Route 2
4-Phenylazetidin-2-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。